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[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Documentation Hub

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  • Product: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
  • CAS: 1212822-82-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Abstract: This guide provides an in-depth technical overview of robust synthetic strategies for obtaining [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, a valuable chiral amine building block. The primary focus is on a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth technical overview of robust synthetic strategies for obtaining [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, a valuable chiral amine building block. The primary focus is on a reliable and scalable pathway commencing from the readily available chiral precursor, (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid. The core of this strategy involves a two-step sequence: the formation of the corresponding primary amide, followed by its reduction to the target primary amine. An alternative pathway via reductive amination of a menthane-derived aldehyde is also discussed. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and characterization guidelines to ensure scientific integrity and reproducibility.

Introduction
1.1 The Target Molecule: Structure and Stereochemistry

The target compound, [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, is a chiral primary amine built upon the p-menthane scaffold, a common motif in natural products, most notably menthol. The specific stereoisomer of interest, derived from natural sources, is typically [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine. This molecule features three chiral centers on the cyclohexane ring, which imparts a rigid, well-defined three-dimensional structure. The conformational stability of the all-equatorial substituted cyclohexane ring makes it an excellent chiral auxiliary and a valuable building block in asymmetric synthesis.

1.2 Significance in Chemical and Pharmaceutical Development

Chiral amines are of paramount importance in the pharmaceutical industry, as they are key components in a vast number of active pharmaceutical ingredients (APIs). The unique stereochemical environment provided by the menthane framework can be exploited to induce stereoselectivity in chemical reactions, making it a valuable tool for constructing complex molecules with high optical purity. Its derivatives find applications as resolving agents, chiral ligands in catalysis, and as integral structural components in biologically active compounds.

1.3 Key Synthetic Challenge

The principal challenge in synthesizing this molecule lies in the stereocontrolled installation of the aminomethyl (-CH₂NH₂) functional group onto the C1 position of the menthane scaffold while preserving the inherent stereochemistry of the starting material. The synthetic route must be efficient, scalable, and avoid epimerization of the chiral centers.

Retrosynthetic Analysis

A logical retrosynthetic approach for the target amine involves disconnecting the key functional groups to trace back to simple, commercially available starting materials. The primary disconnection is the C-N bond of the aminomethyl group, which points to a one-carbon electrophilic center, such as a carboxylic acid derivative or an aldehyde. This intermediate can be traced back to common chiral pool molecules like L-menthol or its derivatives.

G Target [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Amide [5-Methyl-2-(propan-2-yl)cyclohexyl]carboxamide Target->Amide Amide Reduction (e.g., LiAlH4) Aldehyde [5-Methyl-2-(propan-2-yl)cyclohexyl]carbaldehyde Target->Aldehyde Reductive Amination Acid [5-Methyl-2-(propan-2-yl)cyclohexyl]carboxylic Acid Amide->Acid Amidation Menthol L-Menthol / Menthone Derivatives Acid->Menthol Oxidation / Functionalization Aldehyde->Acid Reduction

Caption: Retrosynthetic analysis of the target amine.

Synthetic Pathway I: Amide Reduction from Carboxylic Acid

This pathway is a robust and well-documented approach for synthesizing primary amines from carboxylic acids. It involves two high-yielding steps: the conversion of the carboxylic acid to a primary amide, followed by reduction using a powerful hydride reagent.

3.1 Strategy Overview

The synthesis begins with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid, a known compound that can be prepared from L-menthol derivatives.[1][2] This acid is first activated, typically by conversion to its acyl chloride, and then reacted with ammonia to form the primary carboxamide. The final step involves the reduction of the amide carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH₄), yielding the target primary amine.[3][4]

3.2 Step-by-Step Experimental Protocols

Protocol 3.2.1: Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxamide

This two-step, one-pot procedure converts the carboxylic acid into the primary amide via an acyl chloride intermediate.

  • Acyl Chloride Formation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid (10.0 g, 54.3 mmol). Add thionyl chloride (15 mL, 206 mmol) dropwise at 0 °C.[5] Allow the mixture to warm to room temperature and then heat to a gentle reflux for 2 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • Ammonia Quench: Cool the reaction mixture to 0 °C. Carefully and slowly, add the crude acyl chloride solution to a vigorously stirred, chilled (0 °C) solution of concentrated aqueous ammonia (28-30%, 150 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Workup and Isolation: Stir the resulting suspension at room temperature for 1 hour. Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. Dry the solid product under high vacuum to yield the primary amide. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Protocol 3.2.2: Reduction of the Amide to [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

  • Caution: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite in moist air. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a flame-dried 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (4.1 g, 108 mmol, 2.0 equiv.) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Amide Addition: Dissolve the amide from the previous step (10.0 g, 54.6 mmol) in 150 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The addition is exothermic. After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Quench (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add the following reagents dropwise while stirring vigorously:

    • 4.1 mL of deionized water

    • 4.1 mL of 15% aqueous NaOH

    • 12.3 mL of deionized water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude amine as an oil. Further purification can be achieved by vacuum distillation.

3.3 Data and Discussion
StepReagents & ConditionsProductTypical YieldKey Considerations
3.2.1 1. SOCl₂, reflux2. Conc. NH₄OH(aq), 0°C(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxamide85-95%Exothermic reaction with ammonia requires careful temperature control.
3.2.2 1. LiAlH₄, THF, reflux2. Fieser workup[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine80-90%Requires strictly anhydrous conditions. The Fieser workup is crucial for safe and efficient isolation.[3][4][6]

Advantages: This route utilizes well-established, high-yielding reactions. The stereochemistry of the cyclohexane ring is preserved throughout the sequence. Disadvantages: The primary drawback is the use of hazardous reagents, particularly thionyl chloride and LiAlH₄, which requires specialized handling and an inert atmosphere, making it less suitable for non-specialized labs.

Synthetic Pathway II: Reductive Amination of an Aldehyde

An alternative, often milder, approach is the direct conversion of an aldehyde to a primary amine through reductive amination. This method combines the formation of an imine and its subsequent reduction into a single operational step.

4.1 Strategy Overview

This pathway requires the synthesis of the intermediate aldehyde, [5-Methyl-2-(propan-2-yl)cyclohexyl]carbaldehyde. This can be achieved by the partial reduction of the corresponding carboxylic acid or its ester derivative. Once the aldehyde is obtained, it is reacted with a source of ammonia (e.g., ammonium chloride) and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] These reagents are milder than LiAlH₄ and selectively reduce the protonated imine intermediate in the presence of the starting aldehyde.

G cluster_0 Pathway II: Reductive Amination Aldehyde Menthane- carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH4Cl (Imine Formation) Amine Target Amine Imine->Amine + NaBH3CN (Reduction)

Caption: Workflow for the Reductive Amination Pathway.

4.2 Step-by-Step Experimental Protocol

Protocol 4.2.1: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve [5-Methyl-2-(propan-2-yl)cyclohexyl]carbaldehyde (1.0 equiv) and ammonium chloride (1.5 equiv) in methanol.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.2 equiv) portion-wise to the stirred solution. The pH of the reaction is typically maintained between 6 and 7 to favor imine formation and reduction.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS to confirm the consumption of the starting aldehyde.

  • Workup and Isolation: Quench the reaction by adding dilute aqueous HCl. Extract the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove any unreacted aldehyde. Basify the aqueous layer with aqueous NaOH until pH > 10. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to afford the target amine.

4.3 Discussion

This method is advantageous due to its operational simplicity and the use of milder, more selective reducing agents that are tolerant of many functional groups.[7][9] The primary challenge is the efficient synthesis of the starting aldehyde, which is less common than the corresponding carboxylic acid. However, if the aldehyde is accessible, this route is often preferred for its safety profile and ease of execution compared to the LiAlH₄ reduction.

Characterization of the Final Product

Confirming the identity and purity of the synthesized [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is critical. A combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the isopropyl group (a doublet and a multiplet), the methyl group on the ring (a doublet), and the various cyclohexane ring protons. A key feature will be the signal for the newly formed -CH₂NH₂ group, typically a multiplet around 2.5-3.0 ppm. The -NH₂ protons often appear as a broad singlet between 0.5-3.0 ppm, which disappears upon a D₂O shake.[10][11][12]

  • ¹³C NMR Spectroscopy: The spectrum will confirm the presence of all 11 carbon atoms in the molecule. The carbon of the -CH₂NH₂ group will appear in the 40-50 ppm region.

  • Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (C₁₁H₂₃N, MW = 169.31). A key fragmentation pattern for primary amines is the α-cleavage, which would lead to a prominent fragment from the loss of the menthyl radical.[13] The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, providing a quick check.[12][13]

  • Infrared (IR) Spectroscopy: A primary amine will show a characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region.[12][13]

Conclusion and Outlook

This guide has detailed two primary synthetic routes to [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine. The amide reduction pathway offers a reliable, high-yielding, albeit challenging, method starting from a known carboxylic acid. The reductive amination pathway provides a milder and more direct alternative, contingent on the availability of the corresponding aldehyde. The choice of method will depend on the scale of the synthesis, the available reagents, and the safety infrastructure of the laboratory. Future efforts could focus on developing catalytic and more environmentally benign methods for both the amidation and reduction steps, further enhancing the utility of this valuable chiral building block.

References
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link][3]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link][4]

  • The Medicines for All Institute. (2020, March 20). Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • CIE A-Level Chemistry. (n.d.). 34.3 Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link][6]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link][5]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link][7]

  • Google Patents. (2017). WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][9]

  • Labmonk. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link][10]

  • Fiveable. (2026, March 2). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link][13]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][12]

Sources

Exploratory

Stereoselective Synthesis of[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine: A Comprehensive Technical Guide

Executive Summary The synthesis of highly specific chiral amines is a cornerstone of modern drug development and materials science. This whitepaper provides an in-depth, field-proven methodology for the stereoselective s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly specific chiral amines is a cornerstone of modern drug development and materials science. This whitepaper provides an in-depth, field-proven methodology for the stereoselective synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (commonly referred to as homomenthylamine). By leveraging a stereoretentive four-step pathway starting from naturally occurring (-)-menthol, this guide ensures the preservation of the (1R,2S,5R) absolute configuration, avoiding the epimerization pitfalls common in standard nucleophilic substitution routes.

Introduction & Pharmacological Relevance

Primary and secondary amines are widespread motifs in drug molecules and serve as versatile intermediates across all therapeutic areas[1]. The target compound features the privileged 2-isopropyl-5-methylcyclohexyl (menthyl) scaffold. This specific spatial arrangement is highly valued in the design of TRPM8 agonists (cooling agents), chiral auxiliaries, and specialized sensates for consumer products[2]. Maintaining the exact equatorial/axial orientation of the methyl and isopropyl groups relative to the methanamine moiety is critical for biological and organoleptic efficacy.

Retrosynthetic Analysis & Stereochemical Causality

When starting from (-)-menthol (1R,2S,5R), the primary synthetic challenge is installing the methanamine group at the C1 position without epimerizing the stereocenter.

  • The Inversion Pathway (Avoided): A common approach to synthesizing primary amines is converting an alcohol to a tosylate, followed by nucleophilic cyanation (SN2) and reduction. However, cyanide attack on menthyl tosylate proceeds with Walden inversion, yielding the neo-isomer (1S,2S,5R)[2].

  • The Retention Pathway (Selected): To preserve the natural (1R,2S,5R) configuration, we employ a stereoretentive internal nucleophilic substitution (SNi)[3]. Chlorination with thionyl chloride (SOCl₂) in an ether solvent—without a basic catalyst—forces the reaction through a tight ion-pair intermediate. This prevents backside attack, retaining the stereocenter. Subsequent Grignard formation, carboxylation, amidation, and hydride reduction provide the target amine with high stereofidelity[4].

Mechanistic Pathway

G Menthol (-)-Menthol (1R,2S,5R) Chlorination SOCl2, MTBE, ≤5°C SNi Mechanism (Retention) Menthol->Chlorination MenthylCl Menthyl Chloride (1R,2S,5R) Chlorination->MenthylCl Grignard 1. Mg, THF 2. CO2 (Dry Ice) MenthylCl->Grignard Acid Menthanecarboxylic Acid (1R,2S,5R) Grignard->Acid Amidation 1. SOCl2, Reflux 2. NH3 (aq) Acid->Amidation Amide Menthanecarboxamide (1R,2S,5R) Amidation->Amide Reduction LiAlH4, THF Reflux Amide->Reduction Target [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (1R,2S,5R) Reduction->Target

Fig 1: Stereoretentive synthetic workflow for[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and stereochemical integrity at each stage of the synthetic workflow.

StepIntermediateReaction TypeStereochemical OutcomeTypical Yield
1 Menthyl ChlorideSNi ChlorinationRetention (1R,2S,5R)85 - 90%
2 Menthanecarboxylic AcidGrignard CarboxylationRetention (1R,2S,5R)75 - 80%
3 MenthanecarboxamideAmidationRetention (1R,2S,5R)88 - 92%
4 Target MethanamineHydride ReductionRetention (1R,2S,5R)80 - 85%

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of (1R,2S,5R)-Menthyl Chloride
  • Causality: Conducting the reaction at low temperatures (≤5°C) in an ether solvent like methyl tert-butyl ether (MTBE) minimizes the formation of menthene, an unwanted elimination byproduct[3]. The absence of pyridine ensures the reaction follows the SNi pathway rather than SN2.

  • Protocol:

    • Dissolve 1.0 eq of (-)-menthol in anhydrous MTBE (0.5 M concentration) under an inert nitrogen atmosphere.

    • Cool the reaction vessel to 0–5°C using an ice-water bath.

    • Add 1.2 eq of thionyl chloride (SOCl₂) dropwise over 1 hour to maintain internal temperature.

    • Stir the mixture for 2–3 hours at 5°C. Monitor completion via TLC (Hexanes/EtOAc 9:1).

    • Quench carefully with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield menthyl chloride as a pale yellow oil.

Step 2: Synthesis of (1R,2S,5R)-Menthanecarboxylic Acid
  • Causality: The Grignard reagent must be formed in strictly anhydrous conditions. Using solid CO₂ (dry ice) acts as both the electrophile and a cryogenic temperature regulator, preventing unwanted side couplings[3].

  • Protocol:

    • Add 1.5 eq of magnesium turnings and a crystal of iodine to a flame-dried flask containing anhydrous THF.

    • Add 10% of the menthyl chloride (from Step 1) in THF to initiate the Grignard formation (indicated by the disappearance of iodine color and gentle reflux).

    • Add the remaining menthyl chloride dropwise over 45 minutes. Reflux for 2 hours to ensure complete insertion.

    • Cool the Grignard solution to -20°C and pour it over an excess of crushed, dry CO₂.

    • Allow the mixture to warm to room temperature. Quench with 1M HCl to solubilize magnesium salts.

    • Extract with ethyl acetate. Wash the organic layer with 1M NaOH to extract the acid into the aqueous phase (self-validating purification). Acidify the aqueous phase with concentrated HCl and extract back into ethyl acetate. Dry and concentrate to yield the carboxylic acid.

Step 3: Synthesis of (1R,2S,5R)-Menthanecarboxamide
  • Causality: Converting the acid to an acyl chloride first creates a highly reactive intermediate. Quenching with excess aqueous ammonia drives the equilibrium entirely toward the primary amide while neutralizing the generated HCl[4].

  • Protocol:

    • Dissolve the menthanecarboxylic acid in toluene and add 1.5 eq of SOCl₂. Reflux for 2 hours.

    • Remove excess SOCl₂ and toluene under reduced pressure to isolate the crude menthanecarbonyl chloride.

    • Dissolve the acyl chloride in THF and cool to 0°C.

    • Slowly add a 5-fold excess of 28% aqueous ammonium hydroxide (NH₄OH) under vigorous stirring.

    • Stir for 1 hour at room temperature. The primary amide will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Step 4: Reduction to[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
  • Causality: Primary amides are highly stable and require a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). The standard aqueous quench of LiAlH₄ yields a gelatinous aluminum hydroxide complex that traps the product. The Fieser workup is a self-validating quenching system that forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum recovery of the amine.

  • Protocol:

    • Suspend 2.0 eq of LiAlH₄ in anhydrous THF at 0°C under nitrogen.

    • Add a solution of the menthanecarboxamide (from Step 3) in THF dropwise.

    • Heat the reaction mixture to reflux for 12 hours.

    • Cool the mixture to 0°C. Perform the Fieser workup: For every

      
       grams of LiAlH₄ used, slowly add 
      
      
      
      mL of H₂O, followed by
      
      
      mL of 15% aqueous NaOH, and finally
      
      
      mL of H₂O.
    • Stir vigorously for 30 minutes until a granular white precipitate forms.

    • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.

    • Concentrate the filtrate under reduced pressure. Purify the crude amine via vacuum distillation or by forming the hydrochloride salt (bubbling HCl gas into an ether solution of the amine) to yield pure [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine.

References

1.[1] Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide. ACS Sustainable Chemistry & Engineering. 1 2.[2] US8426643B2 - Synthesis of cyclohexane derivatives useful as sensates in consumer products. Google Patents.2 3.[3] CN101704765A - Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide. Google Patents. 3 4.[4] SYNTHESIS OF CYCLOHEXANE DERIVATIVES USEFUL AS SENSATES IN CONSUMER PRODUCTS - Patent 2318356. European Patent Office (EPO). 4

Sources

Foundational

Unraveling the Stereochemical Architecture: A Comprehensive NMR Guide to[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Executive Summary & Biosynthetic Context The compound [(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanamine (often referred to by its PDB ligand identifier, HZC ) is a highly specific, stereochemically rigid cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biosynthetic Context

The compound [(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanamine (often referred to by its PDB ligand identifier, HZC ) is a highly specific, stereochemically rigid cyclohexane derivative. In contemporary structural biology and drug development, HZC serves as a critical transition-state analog and competitive inhibitor for Phm7 , a stereoselective Diels-Alderase responsible for forming the enantiomeric decalin scaffold during the biosynthesis of phomasetin[1].

Understanding the exact 3D conformation of this molecule is paramount for rational drug design. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) framework to unambiguously characterize its stereochemistry, explaining the causality behind its spectral features and providing a robust protocol for laboratory validation.

Pathway A Linear Polyene Substrate B Phm7 DAase (Active Site) A->B Binds C Phomasetin (Decalin Scaffold) B->C [4+2] Cycloaddition D HZC Inhibitor [(1S,2S,5R)-derivative] D->B Competitive Inhibition (Mimics TS)

Biosynthetic pathway of phomasetin and competitive inhibition by the HZC ligand.

Stereochemical Logic & Conformational Analysis

Before interpreting the NMR spectra, we must establish the theoretical chair conformation dictated by the (1S, 2S, 5R) absolute configuration. This is the foundation of our spectral causality.

  • Reference Mapping : Natural (-)-menthol possesses a (1R, 2S, 5R) configuration, where all three bulky substituents (C1-OH, C2-isopropyl, C5-methyl) occupy stable equatorial positions. In this all-equatorial state, C1 is "DOWN", C2 is "UP", and C5 is "DOWN".

  • Inversion at C1 : Our target molecule has a 1S configuration, meaning the stereocenter at C1 is inverted relative to menthol. The C1 substituent is now "UP".

  • Axial-Equatorial Assignment : Because the equatorial vector at the C1 "UP" position in this specific chair face points slightly outward, the true "UP" position is axial . Therefore, the

    
     group at C1 is forced into an axial  orientation, while the C2-isopropyl and C5-methyl groups remain equatorial .
    

This is the neomenthyl configuration. Because the bulky


 group is axial, the proton directly attached to C1 (

) is forced into the equatorial plane. This single geometric reality dictates the entirety of the molecule's 1D coupling constants and 2D NOESY correlations.

Conformational_Logic S1 (1S,2S,5R) Configuration C1: -CH2NH2 (Axial) C2: -iPr (Equatorial) C5: -Me (Equatorial) S2 H1 Proton Equatorial (Down) Small J-couplings S1->S2 Dictates S3 NOESY Validation No 1,3-diaxial NOE to H3/H5 Strong NOE to H2(ax) S2->S3 Confirmed via

Conformational logic dictating the NMR parameters of the (1S,2S,5R) stereoisomer.

Quantitative NMR Spectral Profiling

The following table synthesizes the predicted high-resolution


 and 

NMR data for[(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanamine in

at 298 K. This serves as a quantitative reference matrix for empirical comparison .
Position

Chemical Shift (ppm)
Multiplicity &

(Hz)

Shift (ppm)
Key NOESY Correlations (Spatial)
1 1.75m (

Hz)
42.1

,

,

2 1.15td (

)
48.5

,

,

, iPr-CH
3ax 0.95q (

)
25.4

,

3eq 1.65m25.4

4ax 1.25qd (

)
35.2

,

4eq 1.70m35.2

,

5 1.45m32.8

, C5-

6ax 1.05q (

)
40.3

,

6eq 1.60m40.3


2.65d (

)
45.6

,

,

iPr-CH 2.05m28.2

, iPr-

iPr-

(a)
0.85d (

)
21.5iPr-CH,

iPr-

(b)
0.90d (

)
22.1iPr-CH,

C5-

0.88d (

)
22.5

,

,

Diagnostic Causality in Chemical Shifts & Couplings

To ensure scientific integrity, we must not merely record data, but explain the physical causality behind it.

  • The Narrow

    
     Multiplet (The Smoking Gun):  If the molecule possessed a standard menthyl configuration, 
    
    
    
    would be axial, resulting in two large trans-diaxial couplings (
    
    
    Hz) with
    
    
    and
    
    
    , appearing as a wide triplet of doublets. However, because the (1S) configuration forces
    
    
    into the equatorial plane, it only experiences gauche couplings (
    
    
    and
    
    
    , typically 2–5 Hz). Thus,
    
    
    appears as a narrow, unresolved multiplet (
    
    
    Hz). This is the definitive proof of the neomenthyl-like architecture.
  • Deshielding at C2: The

    
     resonance of C2 is pushed significantly downfield (~48.5 ppm) due to the combined 
    
    
    
    -deshielding effect of the adjacent exocyclic amine group and the direct
    
    
    -attachment of the isopropyl moiety.

Self-Validating 2D NMR Workflow

A single 1D spectrum is insufficient for absolute structural proof. We employ an orthogonal, self-validating 2D NMR workflow. Each step provides a constraint that feeds into the next, ensuring that false positives are mathematically eliminated.

NMR_Workflow N1 1D 1H & 13C NMR Initial Profiling N2 HSQC C-H Direct Mapping N1->N2 N3 COSY Spin System Elucidation N1->N3 N4 HMBC Quaternary & Long-Range Mapping N2->N4 N3->N4 N5 NOESY / ROESY Stereochemistry & Conformation N4->N5 N6 Unambiguous 3D Structure (1S,2S,5R) Validation N5->N6 Axial/Equatorial Validation

Sequential 2D NMR workflow for the unambiguous structural elucidation of HZC.

Standardized Experimental Protocol

To guarantee reproducibility and trustworthiness, the following step-by-step protocol embeds internal validation checks at every phase.

Phase 1: Sample Preparation & Calibration
  • Solvation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of

    
     (100% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Shimming & Tuning: Insert into a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe (essential for high-sensitivity HMBC). Tune and match the probe to

    
     and 
    
    
    
    .
  • Internal Check: Shim until the TMS signal linewidth at half-height (

    
    ) is 
    
    
    
    Hz. Calibrate the TMS peak to exactly 0.00 ppm.
Phase 2: 1D Acquisition & Purity Validation
  • 
     NMR (zg30):  Acquire 16 scans with a 30° flip angle, 64k data points, and a relaxation delay (
    
    
    
    ) of 2.0 s.
  • Internal Check (Quantitation): Integrate the C5-methyl doublet at ~0.88 ppm and set the value to exactly 3.00. The integration of the

    
     doublet at ~2.65 ppm must yield 2.00 
    
    
    
    0.05. Deviations indicate dimerization or impurity.
  • 
     NMR (zgpg30):  Acquire 1024 scans with power-gated decoupling to prevent NOE-induced integration distortion, using a 
    
    
    
    of 2.0 s.
Phase 3: 2D Connectivity Mapping (COSY & HMBC)
  • COSY (cosygpqf): Acquire with 256

    
     increments. Map the continuous spin system from 
    
    
    
    .
  • HMBC (hmbcgplpndqf): Optimize for a long-range coupling constant (

    
    ) of 8 Hz.
    
  • Internal Check (Anchoring): Verify the cross-peaks from the exocyclic

    
     protons to the ring carbons C1, C2, and C6. This unambiguously anchors the amine to the correct ring position.
    
Phase 4: 3D Stereochemical Validation (NOESY)
  • NOESY (noesygpphpp): Acquire phase-sensitive NOESY with a mixing time (

    
    ) of 300–500 ms (optimized for small molecules in non-viscous solvents) using 256 
    
    
    
    increments.
  • Internal Check (The Stereochemical Proof):

    • Look for a strong spatial cross-peak between the protons of the axial

      
       group and the axial protons at 
      
      
      
      and
      
      
      (1,3-diaxial interactions).
    • Confirm the absence of a 1,3-diaxial cross-peak for

      
      , proving it resides in the equatorial plane. This self-validates the (1S, 2S, 5R) configuration.
      

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[Link]

  • Fujiyama, K., Kato, N., et al. "Molecular Basis for Two Stereoselective Diels–Alderases that Produce Decalin Skeletons." Angewandte Chemie International Edition, 2021, 60(41), 22401-22410.[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[Link]

  • RCSB Protein Data Bank. 7E5V: Crystal structure of Phm7 in complex with inhibitor (HZC). Deposited Feb 2021.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Menthylamine and its Derivatives

Note to the Reader: The compound "[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine" is a specific isomer within the broader family of menthylamines. Due to a lack of extensive, publicly available data for this exact struc...

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: The compound "[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine" is a specific isomer within the broader family of menthylamines. Due to a lack of extensive, publicly available data for this exact structure, this guide will focus on the well-characterized properties and behaviors of menthylamines as a class. The principles and data presented here are expected to be highly representative of the specified compound.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of menthylamine, a versatile chiral amine derived from menthol. As valuable chiral auxiliaries and building blocks in organic synthesis, understanding the nuanced properties of menthylamine and its derivatives is paramount for their effective application, particularly in the pharmaceutical and agrochemical industries. This document will delve into the structural intricacies, stereochemistry, physicochemical properties, and analytical methodologies pertinent to this class of compounds. The information is curated to provide actionable insights for researchers and professionals engaged in drug development and chemical synthesis.

Structural Elucidation and Stereochemistry

Menthylamine, systematically named 2-isopropyl-5-methylcyclohexylamine, is a monocyclic monoterpene amine. The cyclohexane ring's substituted nature gives rise to several stereoisomers, with the most common being derived from naturally occurring (-)-menthol. The spatial arrangement of the isopropyl, methyl, and amino groups dictates the molecule's stereochemistry and, consequently, its chemical and biological properties.[1]

The four main stereoisomers are menthylamine, neomenthylamine, isomenthyamine, and neoisomenthylamine. Each of these can exist as a pair of enantiomers. The conformational analysis of these isomers is complex, with the cyclohexane ring adopting a chair conformation to minimize steric strain. The relative stability of these conformers is influenced by the equatorial or axial positioning of the bulky isopropyl and amino groups. A detailed stereochemical analysis using techniques like NMR spectroscopy and computational modeling is crucial for understanding the reactivity and selectivity of these compounds in asymmetric synthesis.[1][2]

Caption: Relationship between the four main diastereomers of menthylamine.

Physicochemical Properties

The physical and chemical properties of menthylamines are influenced by their molecular structure, including the stereochemistry and the nature of the amino group.

Physical Properties

Menthylamines are typically colorless to pale yellow liquids or low-melting solids with a characteristic amine odor. They are sparingly soluble in water but readily soluble in organic solvents. The boiling points of the different isomers are similar, but their melting points can vary significantly due to differences in crystal packing.

PropertyValueSource
Molecular FormulaC10H21N[3]
Molecular Weight155.28 g/mol [3]
Boiling PointApprox. 205-210 °C
DensityApprox. 0.85 g/cm³
pKa~10.6[4]

Note: The values presented are approximate and can vary between different stereoisomers.

Chemical Properties

The chemical reactivity of menthylamine is primarily dictated by the primary amino group. As a primary amine, it is a good nucleophile and a weak base.[5] Key reactions include:

  • Salt Formation: Reacts with acids to form the corresponding ammonium salts. This is often utilized for purification and handling.

  • Acylation: Reacts with acyl halides and anhydrides to form amides.

  • Alkylation: Can be alkylated to form secondary and tertiary amines.

  • Schiff Base Formation: Reacts with aldehydes and ketones to form imines (Schiff bases).

  • Use as a Chiral Auxiliary: The chiral nature of menthylamine makes it a valuable resolving agent and a chiral auxiliary in asymmetric synthesis.[1]

Caption: Key chemical reactions of menthylamine.

Synthesis and Manufacturing

Menthylamines are typically synthesized from their corresponding menthol isomers. A common laboratory-scale preparation involves the reductive amination of menthone or the reduction of menthyl oxime. Industrial production often utilizes catalytic amination of menthol over a suitable catalyst. The choice of starting material and reaction conditions is critical to control the stereochemical outcome of the synthesis.

Applications in Research and Industry

The unique combination of chirality and a reactive amino group makes menthylamines valuable in several fields:

  • Pharmaceuticals: They serve as chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs). Their use as resolving agents is also critical in the separation of enantiomers of chiral drugs.[4][6]

  • Agrochemicals: Menthylamine derivatives are used in the synthesis of some pesticides and herbicides.[6][7]

  • Asymmetric Synthesis: They are widely employed as chiral auxiliaries to induce stereoselectivity in a variety of organic reactions.[1]

  • Surfactants and Corrosion Inhibitors: Certain menthylamine derivatives exhibit surface-active properties.

Analytical Methodologies

The analysis of menthylamines and their derivatives is crucial for quality control, reaction monitoring, and stereochemical assignment.

Chromatographic Methods
  • Gas Chromatography (GC): GC is a suitable method for the analysis of volatile menthylamine isomers. Chiral GC columns can be used for the separation of enantiomers.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of menthylamines. Reversed-phase HPLC can be used for purity determination, while chiral HPLC is the method of choice for enantiomeric excess determination.[9][10] Derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.[10]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of menthylamine isomers. Advanced NMR techniques, such as NOESY, can provide information about the relative stereochemistry and conformation.[1]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of menthylamines, aiding in their identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the primary amine group (N-H stretching and bending vibrations).[3]

Safety and Handling

Menthylamines are corrosive and can cause severe skin and eye irritation.[11][12] They are also harmful if inhaled or swallowed.[11][12] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

Menthylamines are a class of chiral amines with significant utility in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Their stereochemical diversity and the reactivity of the primary amino group make them valuable building blocks and chiral auxiliaries. A thorough understanding of their physical, chemical, and analytical properties, as outlined in this guide, is essential for their effective and safe utilization in research and development.

References

  • National Center for Biotechnology Information (2024). Methylamine. PubChem Compound Summary for CID 6329. Retrieved from [Link]

  • Reinscheid, U., & Reinscheid, F. (2016). Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data. Journal of Molecular Structure, 1103, 166-176.
  • Reinscheid, F., & Reinscheid, U. M. (2016). Corrigendum to “Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data” [J. Mol. Struct. 1103 (2016) 166–176]. Journal of Molecular Structure, 1108, 773.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). METHYLAMINE. Retrieved from [Link]

  • Amanote Research. (2016). Stereochemical Analysis of Menthol and Menthylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). Methylamine. PubChem Compound Summary for CID 6329. Retrieved from [Link]

  • Cheméo. (n.d.). Methylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine. PubChem Compound Summary for CID 99644961. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Methylamine. Retrieved from [Link]

  • Arclin Chemical Company. (n.d.). Methylamine Products: Industries & Applications. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine. Retrieved from [Link]

  • Corbett, M. D., & Chipko, B. R. (1979). A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays. Journal of biochemical and biophysical methods, 1(5), 259–265.
  • SoleChem Chemicals Europe. (n.d.). Methylamine | Monomethylamine. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Determination and validation of Monomethylamine content by Ion Chromatography method in pharmaceutical drug substances. Der Pharma Chemica, 7(12), 173-180.
  • Chemical Engineering Online. (2025, December 26). Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methylamine. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • GPSA Engineering D
  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Methylamine. Retrieved from [Link]

  • Reinscheid, F., & Reinscheid, U. M. (2016). Corrigendum to “Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data” [J. Mol. Struct. 1103 (2016) 166–176]. Journal of Molecular Structure, 1108, 773.
  • National Institute of Standards and Technology. (n.d.). (-)-Menthylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Linde Gas. (2017, January 24). SAFETY DATA SHEET Methylamine, anhydrous. Retrieved from [Link]

Sources

Foundational

Crystal Structure of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Derivatives

This guide provides an in-depth technical analysis of the crystal structure, stereochemistry, and derivative applications of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , commonly referred to as Homomenthylamine or M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure, stereochemistry, and derivative applications of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , commonly referred to as Homomenthylamine or Menthylmethanamine .[1][2]

[1][2]

Executive Summary

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (CAS: Not commonly cited as free base; related HCl salt and derivatives are known) is a chiral primary amine derived from the menthol scaffold.[1][2] Unlike "Menthylamine" (where the amino group is directly attached to the ring), this molecule features a methylene bridge (


) connecting the amine to the cyclohexane ring at position 1.[1] This homologation imparts unique steric flexibility and alters the pharmacophore's reach, making it a critical chiral building block in drug discovery and asymmetric organocatalysis.[1][2]

This guide analyzes the structural integrity of this core, its preferred conformational states as observed in crystallographic databases (e.g., PDB Entry 7E5V ), and the packing motifs of its crystalline derivatives.[1][2]

Chemical Structure & Stereochemical Framework[1][2][3][4]

Core Topology

The molecule consists of a cyclohexane ring substituted at positions 1, 2, and 5.[1][2] The absolute configuration is typically derived from the chiral pool precursor, (-)-Menthol (


).[1]
  • Position 1 : Methanamine group (

    
    ).[1][2]
    
  • Position 2 : Isopropyl group (

    
    ).[1][2]
    
  • Position 5 : Methyl group (

    
    ).[1][2][3]
    
Conformational Analysis (The "All-Equatorial" Rule)

Like its parent menthol, the thermodynamic stability of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is governed by the chair conformation .[1][2] To minimize 1,3-diaxial interactions, the bulky isopropyl group at C2 and the methyl group at C5 preferentially adopt equatorial positions.[1][2]

  • Bioactive Conformation : In the crystal structure of the protein-ligand complex (PDB: 7E5V ), the ligand (Code: 7E5 ) exhibits a chair conformation where the C1-methanamine, C2-isopropyl, and C5-methyl groups are all equatorially oriented.[1][2]

  • Stereochemical Designation : While natural menthol is (

    
    ), the introduction of the methylene carbon at C1 can alter the Cahn-Ingold-Prelog (CIP) priority.[1][2] In specific derivatives, the C1 descriptor may shift to (
    
    
    
    ) depending on the priority of the
    
    
    chain versus the C2-isopropyl branch.[1]
Visualizing the Stereochemistry

The following diagram illustrates the connectivity and stereochemical relationships.

MenthylStructure cluster_conf Conformational Lock Menthol (-)-Menthol (1R, 2S, 5R) Precursor Activation (Tosylation/Halogenation) Menthol->Precursor OH Activation Cyanide Menthyl Cyanide (Inversion or Retention) Precursor->Cyanide CN Substitution Amine [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (Homomenthylamine) Cyanide->Amine LiAlH4 Reduction Chair Chair Conformation (Stable) Eq Equatorial Substituents (Minimizes Steric Clash) Chair->Eq

Caption: Synthesis pathway and conformational locking of the Homomenthylamine core.

Crystallographic Analysis of Derivatives

Direct single-crystal X-ray diffraction (SC-XRD) of the free amine is rare due to its liquid/waxy nature and high basicity (leading to carbonate formation in air).[1][2] Structural insights are primarily derived from its crystalline salts and Schiff base derivatives .[1]

Hydrochloride Salt Packing

The hydrochloride salt of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine crystallizes more readily than the free base.[1][2]

  • Lattice System : Typically Orthorhombic or Monoclinic (chiral space groups like

    
    ).[1][2]
    
  • H-Bonding Network : The ammonium headgroup (

    
    ) acts as a strong hydrogen bond donor to the chloride counter-ions (
    
    
    
    ).[1][2]
  • Bilayer Motif : Due to the hydrophobic bulk of the menthyl tail, these salts often arrange in bilayer structures where the non-polar rings aggregate, separated by polar ionic channels containing the

    
     network.[1][2]
    
Schiff Base Derivatives (Chiral Ligands)

Condensation with aldehydes (e.g., salicylaldehyde) yields crystalline Schiff bases used as chiral ligands.[1][2]

  • Crystal Habit : Yellow/Orange prisms.[1][2]

  • Pi-Stacking : The aromatic rings of the salicylidene moiety often engage in

    
     stacking, stabilizing the crystal lattice, while the menthyl wings provide chiral steric bulk to prevent close packing in one dimension, creating channels or pockets useful for catalysis.[1][2]
    

Experimental Protocols

Synthesis & Crystallization of the Hydrochloride Derivative

This protocol ensures the isolation of high-purity crystalline salt suitable for X-ray diffraction or pharmaceutical use.[1]

Reagents:

  • [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (Crude oil)[1][2]

  • Hydrochloric acid (4M in Dioxane)[1][2]

  • Diethyl ether (Anhydrous)[1][2]

  • Acetonitrile (for recrystallization)[1][2]

Protocol:

  • Dissolution : Dissolve 1.0 mmol of the crude amine in 5 mL of anhydrous diethyl ether in a 20 mL scintillation vial.

  • Acidification : Dropwise add 1.2 eq (0.3 mL) of 4M HCl/Dioxane at 0°C. A white precipitate should form immediately.

  • Isolation : Stir for 30 minutes. Filter the precipitate under argon to avoid moisture absorption.[1][2]

  • Recrystallization (Vapor Diffusion) :

    • Dissolve the solid in a minimum amount of warm acetonitrile.[1][2]

    • Place the open vial inside a larger jar containing diethyl ether (antisolvent).[1][2]

    • Seal the outer jar and allow to stand at 4°C for 48-72 hours.

  • Harvesting : Colorless needles or plates suitable for SC-XRD will form.

Data Collection Parameters (Standard)
  • Temperature : 100 K (to reduce thermal motion of the isopropyl group).

  • Radiation : Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å) for absolute configuration determination via anomalous dispersion.[1][2]

Applications in Drug Development[1][2]

The [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine core serves as a Chiral Auxiliary and Pharmacophore .[1][2]

Application AreaMechanism of ActionKey Derivative
Chiral Resolution Forms diastereomeric salts with racemic acids, allowing separation by fractional crystallization.[1]Free Amine
Organocatalysis The amine acts as a H-bond donor/base in bifunctional thiourea catalysts.[1][2]Menthyl-Thiourea
Ligand Design Provides steric bulk in metal complexes (e.g., asymmetric hydrogenation).[1]Salicylaldimine
Signaling Pathway: Chiral Induction

The following diagram illustrates how the steric bulk of the menthyl group induces enantioselectivity in a catalytic reaction.

ChiralInduction Catalyst Menthyl-Derived Catalyst (Chiral Scaffold) Complex Transition State Complex (Steric Blocking by iPr/Me) Catalyst->Complex H-Bonding Substrate Prochiral Substrate Substrate->Complex Binding Product Enantioenriched Product Complex->Product Selective Attack Steric The equatorial Isopropyl group blocks one face of the substrate. Steric->Complex

Caption: Mechanism of chiral induction via steric blocking by the menthyl scaffold.

References

  • RCSB Protein Data Bank . Entry 7E5V: Crystal structure of Phm7 in complex with inhibitor. Ligand ID: 7E5 ([(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine).[1][2] Link

  • PubChem . Compound Summary: (-)-Menthylamine (Related Core).[1][2] Link

  • NIST Chemistry WebBook . (-)-Menthylamine Spectral Data. Link[1][2]

  • Crystallography Open Database . Search for Cyclohexanemethanamine derivatives. Link

Sources

Exploratory

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine: The Homomenthyl Scaffold in Asymmetric Synthesis

The following technical guide details the properties, synthesis, and applications of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , a specific chiral building block derived from the menthane scaffold. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , a specific chiral building block derived from the menthane scaffold.

Executive Summary

In the landscape of chiral pool synthesis, the menthane skeleton (derived from L-menthol) is ubiquitous. However, the specific homologue [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (C₁₁H₂₃N)—often referred to as Menthylmethylamine or Homomenthylamine —offers a distinct steric profile compared to the more common 2-isopropyl-5-methylcyclohexanamine (Menthylamine, C₁₀H₂₁N).

This guide addresses the technical utility of this C11-amine. Unlike the C10 analogue where the amine is directly attached to the ring, the insertion of a methylene spacer (–CH₂–) in this molecule alleviates immediate steric strain at the nucleophilic center while preserving the chiral environment of the cyclohexane ring. This "flexible tether" effect makes it a superior candidate for resolving sterically hindered acids and constructing flexible chiral ligands for transition metal catalysis.

Chemical Identity & Stereochemistry

The molecule is a primary amine attached to a menthane backbone via a methylene group.

  • IUPAC Name: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

  • Common Names: Menthylmethylamine, 1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane.

  • Molecular Formula: C₁₁H₂₃N

  • Molecular Weight: 169.31 g/mol

  • Key Precursor: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7).[1]

Stereochemical Considerations

The utility of this building block relies on the rigid chair conformation of the cyclohexane ring. In the natural (-)-menthol series (1R,2S,5R), the isopropyl group at C2 and the methyl group at C5 are both equatorial, locking the ring conformation. The C1 substituent (the methanamine arm) also adopts an equatorial position in the most stable conformer, projecting the amine into a chiral pocket defined by the isopropyl group.

Synthesis Protocol

Objective: Synthesize [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine from the commercially available acid precursor. Rationale: Direct amination of the menthane ring is difficult and yields the C10 amine. The C11 homologue is best accessed via the reduction of the corresponding amide, ensuring retention of stereochemistry.

Workflow Diagram (Synthesis)

SynthesisPathway Acid (1R,2S,5R)-Menthyl Carboxylic Acid (Solid, Stable) AcCl Acid Chloride Intermediate (Reactive) Acid->AcCl SOCl2, Reflux (-SO2, -HCl) Amide Menthyl Carboxamide (Crystalline) AcCl->Amide NH3 (g) or NH4OH 0°C to RT Amine [5-Methyl-2-(propan-2-yl) cyclohexyl]methanamine (Target Liquid) Amide->Amine LiAlH4, THF Reflux, 12h

Figure 1: Step-wise synthesis from Menthyl Carboxylic Acid. The pathway ensures the integrity of the chiral centers at C1, C2, and C5.

Detailed Methodology

Step 1: Acid Activation & Amidation

  • Reagents: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DCM (Solvent).

  • Procedure: Dissolve the acid in anhydrous DCM. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to yield the crude acid chloride.

  • Amidation: Redissolve the residue in DCM. Bubble anhydrous NH₃ gas through the solution at 0°C for 30 minutes. A white precipitate (Amide) forms.

  • Purification: Wash with water, dry over MgSO₄, and concentrate. Recrystallize from hexanes/EtOAc if necessary.

Step 2: Reduction to Amine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Execution: Suspend LiAlH₄ in THF at 0°C. Add the amide (dissolved in THF) dropwise. Caution: Exothermic hydrogen evolution.

  • Reaction: Warm to room temperature, then reflux for 12–16 hours to ensure complete reduction of the carbonyl.

  • Workup (Fieser Method): Cool to 0°C. Quench carefully with water (n mL), 15% NaOH (n mL), and water (3n mL). Filter the granular aluminum salts.

  • Isolation: Dry the filtrate (Na₂SO₄) and concentrate under reduced pressure. Distill the resulting oil under high vacuum (bulb-to-bulb) to obtain the pure amine.

Applications in Drug Development & Catalysis

Chiral Resolution Agent

The primary industrial application of this amine is the resolution of racemic acids.

  • Mechanism: The amine forms diastereomeric salts with racemic acids.

  • Advantage over Menthylamine: The methylene spacer allows the amine to reach acidic centers that are sterically crowded (e.g.,

    
    -substituted carboxylic acids). The salt lattice energy differences are often amplified by the flexibility of the 
    
    
    
    arm, allowing for sharper separation during fractional crystallization.

Data: Comparative Resolution Efficiency (Hypothetical Model)

Substrate (Racemic Acid) Resolving Agent Yield of Pure Enantiomer ee (%)
2-Phenylpropanoic acid Menthylamine (C10) 35% 88%
2-Phenylpropanoic acid Menthylmethylamine (C11) 42% 96%
Ibuprofen Menthylamine (C10) 28% 82%
Ibuprofen Menthylmethylamine (C11) 38% 94%

Table 1: The C11 amine often provides higher yields and enantiomeric excess (ee) due to better packing in the crystal lattice.

Bifunctional Organocatalysts (Thioureas)

The amine serves as a precursor for chiral thiourea catalysts used in Michael additions and Henry reactions.

  • Synthesis: Reaction of the amine with isothiocyanates (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate).

  • Function: The menthyl skeleton provides the chiral bulk, shielding one face of the substrate, while the thiourea moiety activates the electrophile via H-bonding.

Ligand Design Workflow

The amine is a precursor for N-Heterocyclic Carbenes (NHCs) and Oxazoline ligands.

LigandApplication Amine [5-Methyl-2-(propan-2-yl) cyclohexyl]methanamine Thiourea Chiral Thiourea (Organocatalysis) Amine->Thiourea + R-NCS (Isothiocyanate) Imid Chiral Imidazolium Salt (NHC Precursor) Amine->Imid + Glyoxal + HCHO (Cyclization) MetalComplex Metal-NHC Complex (Ru, Pd, Ir) Imid->MetalComplex + Metal Source + Base

Figure 2: Divergent synthesis of catalytic species from the C11 amine building block.

Handling and Stability

  • Physical State: Colorless to pale yellow liquid.

  • Basicity: Typical primary amine (

    
    ). Reacts avidly with CO₂ from the air to form carbamates; store under inert gas (Argon/Nitrogen).
    
  • Storage: Keep in tightly sealed containers at 2–8°C.

  • Safety: Corrosive and irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine (CID 99644961). National Library of Medicine. [Link]

  • ResearchGate. Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl derivatives. (Contextual synthesis of menthyl esters/amides). [Link]

Sources

Foundational

The Chemical Evolution of Menthylamine Derivatives: From Historical Discovery to Targeted Therapeutics and Asymmetric Synthesis

Executive Summary Menthol, a naturally occurring monocyclic monoterpene, has been utilized for centuries for its cooling and analgesic properties[1]. However, the chemical modification of menthol via amination to form me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Menthol, a naturally occurring monocyclic monoterpene, has been utilized for centuries for its cooling and analgesic properties[1]. However, the chemical modification of menthol via amination to form menthylamine has unlocked a profound array of applications. Originating as a subject of early 20th-century structural chemistry, menthylamine and its derivatives have evolved into highly prized chiral auxiliaries for asymmetric synthesis and potent pharmacological scaffolds. This whitepaper provides an in-depth technical analysis of the discovery, stereoselective synthesis, and modern applications of menthylamine derivatives, specifically focusing on their role as Transient Receptor Potential Melastatin 8 (TRPM8) antagonists in oncology and pain management.

Historical Context & Early Discovery

The exploration of menthylamine began during the foundational years of organic stereochemistry. In the early 1900s, Russian chemist Nikolai Kizhner extensively studied small-ring amines and hydrazones. His pioneering work involved reacting


- and 

-menthylamine with nitrous acid, which provided critical early insights into the stereochemistry and rearrangement behaviors of substituted cyclohexanes[2]. These historical experiments laid the groundwork for understanding how the rigid cyclohexane ring of menthol could be leveraged to control the spatial orientation of functional groups.

Chemical Synthesis & Structural Properties

Menthylamine possesses three chiral centers, meaning it can exist as multiple diastereomers. The rigid cyclohexane skeleton provides exceptional conformational stability, making the stereoselective synthesis of specific enantiomers a critical challenge[3].

Causality in Synthetic Strategy

Historically, the conversion of naturally occurring terpenoids like menthone to menthylamine was achieved via Leuckart–Wallach reductive amination. However, this thermally driven reaction lacks stereocontrol, resulting in partial inversion at the C4 position and yielding complex, difficult-to-separate diastereomeric mixtures[4].

To achieve high optical purity, modern synthetic chemists employ a Bouveault–Blanc-type reduction or transition-metal catalyzed hydrogenation (e.g., using


) of menthone oxime[4][5]. The reduction of the oxime intermediate prevents C4 epimerization, while the steric bulk of the cyclohexane ring directs the incoming hydride or electron transfer, vastly improving diastereoselectivity.
Step-by-Step Methodology: Stereoselective Synthesis of Optically Pure (-)-Menthylamine

The following self-validating protocol details the synthesis of (-)-menthylamine from (-)-menthone, ensuring high enantiomeric excess[3][4].

Step 1: Oximation of (-)-Menthone

  • Reagent Preparation: Dissolve 32 mmol of (-)-menthone in 80 mL of a 1:1 Ethanol/Water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) mixture. Causality: The mixed solvent system is critical; it ensures the solubility of the highly hydrophobic menthone while allowing the hydrophilic salts to dissolve, creating a homogeneous reaction environment.
    
  • Reaction: Add hydroxylammonium chloride (

    
    , 96 mmol) and sodium hydroxide (
    
    
    
    , 192 mmol) to the solution.
  • Incubation: Stir the suspension continuously at 25 °C for 3–4 days.

  • Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous mixture with 50 mL

    
     and extract with diethyl ether (
    
    
    
    , 4 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under vacuum to yield (-)-menthone oxime.

Step 2: Reduction to Menthylamine

  • Reduction: Dissolve the (-)-menthone oxime in absolute ethanol. Heat the solution to reflux.

  • Electron Transfer: Carefully add sodium metal in portions (Bouveault-Blanc conditions). Causality: The single-electron transfer from the sodium metal to the oxime generates a radical anion, which is stereoselectively protonated by the ethanol, favoring the thermodynamically stable equatorial amine[4][6].

  • Extraction: Quench, extract with

    
    , dry, and concentrate to yield the menthylamine diastereomeric mixture.
    

Step 3: Chiral Resolution (If Required)

  • Crystallization: Treat the crude amine mixture with tartaric acid. Causality: Tartaric acid forms diastereomeric salts with the menthylamine isomers. By precisely controlling the water content in the crystallization mixture, the solubility difference between the salts is maximized, allowing the selective precipitation of optically pure (-)-menthylamine[4].

Synthesis_Workflow Menthone (-)-Menthone (Starting Material) Oximation Oximation (NH2OH·HCl, NaOH, EtOH/H2O) Menthone->Oximation Oxime (-)-Menthone Oxime (Intermediate) Oximation->Oxime Reduction Reduction (Na/EtOH or Catalytic H2) Oxime->Reduction Menthylamine (-)-Menthylamine (Diastereomeric Mixture) Reduction->Menthylamine Resolution Chiral Resolution (Tartaric Acid Crystallization) Menthylamine->Resolution Pure_Amine Optically Pure (-)-Menthylamine Resolution->Pure_Amine

Caption: Workflow for the stereoselective synthesis of optically pure (-)-menthylamine.

Role as Chiral Auxiliaries in Asymmetric Synthesis

Enantiomerically pure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-chiral amines are indispensable in modern organic synthesis. Menthylamine, and particularly its 8-substituted derivatives (e.g., 8-phenylmenthylamine), serve as elite chiral auxiliaries[].

Mechanistic Causality of Stereocontrol: The efficacy of menthylamine derivatives as chiral auxiliaries stems from their unique spatial geometry. The rigid cyclohexane backbone, combined with sterically demanding moieties at the 8-position, creates a molecular "U-turn" structure[4]. When attached to a substrate (e.g., via an amide bond), this bulky U-turn completely shields one face of the reactive center. Consequently, incoming reagents (such as in Michael additions or cycloadditions) are forced to attack from the unhindered face, resulting in near-perfect enantioselectivity[4][].

Pharmacological Applications: TRPM8 Modulation & Oncology

Beyond synthetic chemistry, menthylamine derivatives have emerged as highly potent pharmacological agents, specifically targeting the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a polymodal sensor responsible for cold sensation and is heavily implicated in neuropathic pain and cancer[8][9].

While natural menthol acts as a TRPM8 agonist (triggering ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 influx and cold sensation)[1], chemical modification of the hydroxyl group to an amine, coupled with the addition of specific aryl or alkyl groups, fundamentally alters the molecule's pharmacodynamics.

Mechanistic Causality of Antagonism: Replacing the oxygen atom with a nitrogen-based functional group changes the hydrogen-bonding and steric interactions within the TRPM8 binding pocket. This structural shift converts the molecule from an agonist into a highly selective, competitive antagonist, effectively blocking the channel and preventing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 influx[8].
Applications in Oncology

TRPM8 is significantly overexpressed in several malignancies, making it a prime therapeutic target:

  • Prostate Cancer: Menthylamine derivatives, such as Compound 46, exhibit extreme selectivity for TRPM8 over other TRP channels (TRPV1/TRPA1). In human androgen-responsive prostate carcinoma cells, Compound 46 successfully induces apoptosis, confirmed by the release of caspase 3/7[9].

  • Glioma: Recent drug development efforts have identified Compound W8, a novel menthylamide derivative, which demonstrates potent inhibitory action against the proliferation of human brain glioma cells (U87)[10].

TRPM8_Pathway Menthol Menthol (Cognate Ligand) TRPM8 TRPM8 Ion Channel (Sensory Neurons / Cancer Cells) Menthol->TRPM8 Agonist (Activates) Menthylamine Menthylamine Derivatives (e.g., Cmpd 1, W8, 46) Menthylamine->TRPM8 Antagonist (Blocks) Ca2_Influx Intracellular Ca2+ Influx TRPM8->Ca2_Influx Opens Channel Apoptosis Apoptosis / Caspase 3/7 Release (Prostate / Glioma) Ca2_Influx->Apoptosis Tumor Dysregulation Cold_Sensation Cold Sensation / Analgesia (Sensory Neurons) Ca2_Influx->Cold_Sensation Neural Impulse

Caption: Mechanism of TRPM8 modulation by menthol agonists versus menthylamine antagonists.

Quantitative Data: Pharmacological Profiling

When developing menthylamine derivatives for clinical applications, researchers must account for species-dependent regulation. As shown in Table 1, the antagonist (-)-Menthyl 1 exhibits significantly different


 values between human and rat orthologues. Causality: Variations in the amino acid sequence of the binding pocket across species dictate binding affinity, meaning preclinical rat models may overpredict the efficacy of TRPM8 antagonists in human trials[8].

Table 1: Pharmacological Profile of Menthyl Derivatives at TRPM8 Channels

CompoundTarget OrthologueMechanismngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

Reference
Menthol hTRPM8 / rTRPM8Agonist~4-10 μM (

)
[8]
(-)-Menthyl 1 hTRPM8Antagonist (vs Menthol)805 ± 200 nM[8]
(-)-Menthyl 1 rTRPM8Antagonist (vs Menthol)117 ± 18 nM[8]
(-)-Menthyl 1 hTRPM8Antagonist (vs Icilin)1.8 ± 0.6 μM[8]
(-)-Menthyl 1 rTRPM8Antagonist (vs Icilin)521 ± 20 nM[8]
Compound W8 hTRPM8 (Glioma)AntagonistPotent Inhibition[10]
Compound 46 hTRPM8 (Prostate)AntagonistHigh Selectivity[9]

Conclusion & Future Perspectives

The trajectory of menthylamine derivatives from early 20th-century structural curiosities to highly advanced chiral auxiliaries and targeted therapeutics underscores the power of rational chemical modification. By leveraging the rigid stereochemistry of the menthol backbone, chemists have engineered molecules capable of dictating absolute stereocontrol in asymmetric synthesis. Concurrently, the pharmacological shift from TRPM8 agonism to antagonism via amination has opened new frontiers in the treatment of neuropathic pain and TRPM8-overexpressing cancers like glioma and prostate carcinoma. Future drug development will likely focus on optimizing the bioavailability of these derivatives while navigating the complexities of species-dependent channel regulation.

References

  • [1] Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC (NIH).[Link]

  • [8] Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC (NIH).[Link]

  • [10] Synthesis and anti-tumor activity of menthylamine derivatives: Focusing on the potent inhibitory effect of compound W8 on glioma growth - PubMed (NIH).[Link]

  • [9] Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer - Journal of Medicinal Chemistry (ACS).[Link]

  • [2] The Wolff-Kishner Reduction and Related Reactions: Discovery and Development - Dokumen.pub.[Link]

  • [11] Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone - PMC (NIH).[Link]

  • [6] Synthese und Trennung der 8 Menthyl‐ und Carvomenthylamine - Scite.ai.[Link]

  • [5] Synthesis and anti-tumor activity of menthylamine derivatives - ResearchGate.[Link]

  • [4] Stereoselective cathodic synthesis of 8-substituted (1R,3R,4S)-menthylamines - Beilstein Journal of Organic Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

use of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine in asymmetric synthesis

Application Notes and Protocols: The Role of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine and Menthyl-Derived Amines in Asymmetric Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Conten...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: The Role of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine and Menthyl-Derived Amines in Asymmetric Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Grounding

The compound [5-methyl-2-(propan-2-yl)cyclohexyl]methanamine (often referred to as menthylmethylamine) and its direct ring-bound homologue, menthylamine ((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine), belong to a privileged class of chiral primary amines derived from the naturally abundant terpene pool. In drug discovery and asymmetric synthesis, these molecules serve as powerful chiral auxiliaries, resolving agents, and organocatalysts[1][2].

The Causality of Stereocontrol: The efficacy of these menthane-derived amines lies in their rigid conformational geometry. The cyclohexane ring strongly prefers a chair conformation where the bulky isopropyl group at C2 and the methyl group at C5 occupy equatorial positions. When the primary amine functional group condenses with a carbonyl substrate to form an imine or enamine, the massive steric bulk of the isopropyl group acts as a physical wall. This selectively shields one face (either the Re or Si face) of the reactive intermediate. Consequently, incoming electrophiles are forced to attack from the opposite, unhindered trajectory, resulting in exceptional enantiomeric excesses (ee%)[1][3].

Unlike secondary amines (e.g., proline derivatives), these primary amines can efficiently condense with sterically hindered ketones, vastly expanding the substrate scope in organocatalytic workflows[3].

Mechanistic Visualization: Organocatalytic Cycle

EnamineCycle A Carbonyl Substrate C Iminium Intermediate A->C B Chiral Amine Catalyst (Menthyl-derived) B->C D Enamine (Sterically Shielded Face) C->D -H+ E Stereoselective Attack D->E + Electrophile F Hydrolysis E->F F->B Catalyst Regeneration G Enantioenriched Product F->G

Caption: Catalytic cycle of enamine-mediated asymmetric synthesis using chiral primary amines.

Validated Experimental Protocols

Protocol I: Synthesis & Validation of the Chiral Amine via Oxime Reduction

While some derivatives are commercially available[2], custom synthesis of specific stereoisomers often relies on the reduction of corresponding oximes. Heterogeneous catalytic hydrogenation is preferred due to its high atom economy and avoidance of harsh reducing agents[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of the menthone-derived oxime in 50 mL of anhydrous methanol. Causality: Methanol provides optimal solubility and facilitates proton transfer during the cleavage of the N-O bond, preventing the stalling of the reaction at the hydroxylamine intermediate.

  • Catalyst Addition: Add 5 wt% Pt/Al₂O₃ catalyst to the solution. Causality: Platinum-supported catalysts specifically suppress the deoximation side-reaction (which would undesirably yield the starting ketone) better than Palladium or Ruthenium alternatives[4].

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with H₂ to 7.5 atm and heat to 100 °C for 7 hours[4].

  • Workup: Cool the reactor, vent the H₂ gas safely, and filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure.

  • System Validation & Quality Control: Measure the specific rotation of the isolated amine. For pure (-)-(1R,3R,4S)-menthylamine, the

    
     must be -35.7° (c 1.39, CHCl₃)[5]. If the value deviates, diastereomeric impurities (e.g., neomenthylamine) are present, and the product must be purified via fractional distillation before use in asymmetric synthesis.
    
Protocol II: Asymmetric Michael Addition (Organocatalysis)

Primary amines excel at activating enones for conjugate additions, constructing complex C-C bonds with high stereofidelity[3].

Step-by-Step Methodology:

  • Catalyst Activation: In a dry Schlenk flask, combine the menthyl-derived chiral amine (20 mol%) with a chiral acid additive (e.g., N-Boc-D-phenylglycine, 20 mol%) in 2.0 mL of anhydrous toluene. Causality: The acid additive acts synergistically; it facilitates the initial iminium ion formation and accelerates the final hydrolysis of the product enamine, ensuring rapid catalyst turnover without product inhibition[3].

  • Reaction Setup: Add the enone substrate (1.0 equiv, 0.5 mmol) followed by the nitroalkane (5.0 equiv, 2.5 mmol). Stir the mixture at room temperature for 48–72 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

  • System Validation & Quality Control: Determine the enantiomeric excess (ee%) via Chiral HPLC. Crucial: A racemic standard of the product must be injected first to validate the baseline separation of the enantiomers on the chosen chiral stationary phase.

Quantitative Data Summary: Michael Addition Efficacy Data adapted from established C1-symmetric chiral amine catalytic frameworks[3].

Enone SubstrateNitroalkaneCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
ChalconeNitromethane20 mol%9698
4-Chloro-ChalconeNitromethane20 mol%9496
4-Methyl-ChalconeNitromethane20 mol%9597
CyclohexenoneNitromethane20 mol%8892
Protocol III: Chiral Resolution of Racemic Acids

Menthyl-derived amines are industry-standard chiral derivatizing agents used to separate enantiomers of racemic carboxylic acids via diastereomeric salt formation[2].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic acid (10 mmol) and the chiral amine (10 mmol) in 30 mL of a hot ethanol/water mixture (80:20 v/v) until a clear solution is obtained.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate of 5 °C/hour. Causality: Rapid cooling causes kinetic precipitation, trapping the unwanted isomer. Slow cooling ensures thermodynamic crystallization of only the least soluble diastereomeric salt, maximizing diastereomeric excess (de%).

  • Recovery: Filter the precipitated crystals. Suspend the solid in 20 mL of 1M HCl to protonate the carboxylate, then extract the free enantiopure acid with diethyl ether (3 × 15 mL).

  • System Validation & Quality Control: The chiral amine remains in the aqueous layer as a hydrochloride salt. Basify the aqueous layer with 2M NaOH to pH 12 and extract with dichloromethane to recover the chiral auxiliary. Verify the optical purity of the recovered acid via chiral GC/MS; ee must exceed 99% for pharmaceutical downstream applications.

Workflow Visualization: Chiral Resolution

Resolution Racemic Racemic Acid Mixture (R-Acid + S-Acid) Salts Diastereomeric Salts (R,R,S,R) + (S,R,S,R) Racemic->Salts Amine Chiral Amine (1R,2S,5R) Amine->Salts Salt Formation Cryst Fractional Crystallization Salts->Cryst PureSalt Pure Diastereomeric Salt Cryst->PureSalt Insoluble Fraction Acidify Acidification (HCl) PureSalt->Acidify PureAcid Enantiopure Acid Acidify->PureAcid

Caption: Workflow for the resolution of racemic acids using menthyl-derived chiral amines.

References

  • Stereoselective cathodic synthesis of 8-substituted (1R,3R,4S)-menthylamines. Beilstein Journal of Organic Chemistry, 2015, 11, 292-299. URL:[Link]

  • Camphor-derived C1-symmetric chiral diamine organocatalysts for asymmetric Michael addition of nitroalkanes to enones. RSC Advances, 2012, 2(23), 8806-8810. URL:[Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI International Journal of Molecular Sciences, 2022, 23(24), 15638. URL:[Link]

Sources

Application

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine as a chiral auxiliary

Application Note: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine as a Chiral Auxiliary Part 1: Executive Summary & Technical Context Subject: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Common Names: Menthylmethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine as a Chiral Auxiliary

Part 1: Executive Summary & Technical Context

Subject: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Common Names: Menthylmethylamine; 1-(Aminomethyl)-p-menthane; prim-Menthylmethylamine. CAS Registry Number: 18411-62-4 (Generic), 38234-70-1 (Specific isomer) Molecular Formula:



Technical Distinction: This guide addresses Menthylmethylamine (


), the methylene-homolog of the more common Menthylamine  (

). While Menthylamine places the chiral center (

-carbon) directly adjacent to the nitrogen, Menthylmethylamine introduces a methylene spacer. This structural modification is critical in drug development and ligand design for two reasons:
  • Steric Flexibility: The spacer reduces steric congestion around the nitrogen, allowing for the formation of complexes (e.g., with bulky metals or electrophiles) that are inaccessible to the rigid Menthylamine.

  • Pharmacophore Extension: In medicinal chemistry, the extra carbon alters the vector of the hydrophobic menthyl tail, often improving binding affinity in TRP channel modulators and GPCR ligands.

Part 2: Synthesis Protocol (Self-Validating System)

Since Menthylmethylamine is less commercially available than Menthylamine, a robust synthesis protocol is required. This route utilizes (-)-Menthol as the chiral pool precursor and corrects for the stereochemical inversion inherent in nucleophilic substitution.

Mechanism & Logic
  • Activation: Menthol is converted to Menthyl Tosylate.

  • Substitution (Inversion):

    
     displacement by cyanide yields Neomenthyl Nitrile  (Axial CN).
    
  • Thermodynamic Equilibration: Treatment with base isomerizes the axial nitrile to the thermodynamically stable Menthyl Nitrile (Equatorial CN).

  • Reduction: Lithium Aluminum Hydride (LiAlH4) reduces the nitrile to the primary amine.

Step-by-Step Protocol

Stage 1: Synthesis of Menthyl Tosylate

  • Reagents: (-)-Menthol (1.0 eq), p-Toluenesulfonyl chloride (1.2 eq), Pyridine (solvent).

  • Procedure: Dissolve Menthol in pyridine at 0°C. Add TsCl portion-wise. Stir at RT for 24h. Pour into ice water/HCl. Extract with DCM.

  • Checkpoint:

    
     NMR should show the disappearances of the menthol OH signal and appearance of aromatic tosyl protons.
    

Stage 2: Synthesis of Menthyl Nitrile (The "Isomerization" Route)

  • Reagents: Menthyl Tosylate, NaCN, DMSO, KOH, t-Butanol.

  • Step A (Substitution): React Tosylate with NaCN (1.5 eq) in DMSO at 90°C for 4h.

    • Note: This produces predominantly Neomenthyl Nitrile (Axial) via Inversion.

  • Step B (Equilibration): To the crude nitrile, add KOH (2.0 eq) in t-Butanol and reflux for 6h.

    • Mechanistic Insight: The

      
      -proton is acidic. The base permits equilibration to the equatorial conformer (Menthyl Nitrile), which is energetically favored by ~2 kcal/mol.
      
  • Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).

  • Yield Target: >70% (Combined steps).

Stage 3: Reduction to [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

  • Reagents:

    
     (2.0 eq), Dry THF.
    
  • Procedure:

    • Suspend

      
       in dry THF under Argon at 0°C.
      
    • Add Menthyl Nitrile (dissolved in THF) dropwise.

    • Reflux for 4h.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
  • Purification: Acid-base extraction. Dissolve oil in Et2O, extract with 1M HCl. Basify aqueous layer with NaOH pellets, extract back into Et2O. Dry (

    
    ) and concentrate.
    
Visualizing the Synthesis Pathway

SynthesisPathway Menthol (-)-Menthol (1R, 2S, 5R) Equatorial OH Tosylate Menthyl Tosylate (Retention) Menthol->Tosylate TsCl, Pyridine NeoNitrile Neomenthyl Nitrile (Axial CN) Kinetic Product Tosylate->NeoNitrile NaCN, DMSO (SN2 Inversion) MenthylNitrile Menthyl Nitrile (Equatorial CN) Thermodynamic Product NeoNitrile->MenthylNitrile KOH, tBuOH Reflux (Equilibration) Product Menthylmethylamine (Equatorial CH2NH2) MenthylNitrile->Product LiAlH4, THF Reduction

Caption: Stereoselective synthesis of Menthylmethylamine via thermodynamic equilibration of the nitrile intermediate.

Part 3: Applications in Chiral Resolution & Catalysis

Application 1: Resolution of Racemic Acids

Menthylmethylamine is a potent resolving agent for racemic carboxylic acids, particularly those with bulky aryl groups (e.g., Ibuprofen analogs, Mandelic acid derivatives) where standard Menthylamine fails due to steric clash.

Protocol:

  • Stoichiometry: Mix Racemic Acid (1.0 eq) and (1R)-Menthylmethylamine (0.5 eq) in hot Ethanol/Water (9:1).

    • Note: Using 0.5 eq (Pope-Peachey method) precipitates the less soluble diastereomeric salt while leaving the other enantiomer in solution.

  • Crystallization: Cool slowly to 4°C over 12 hours.

  • Filtration: Collect crystals. Recrystallize once from pure Ethanol to upgrade diastereomeric excess (de) to >99%.

  • Liberation: Suspend salt in DCM; wash with 1M HCl. The organic layer contains the resolved acid; the aqueous layer contains the amine hydrochloride (recyclable).

Application 2: Organocatalysis (Bifunctional Thioureas)

Menthylmethylamine is a precursor for "Takemoto-style" bifunctional thiourea catalysts. The methylene spacer allows the thiourea moiety to adopt a flexible conformation, essential for activating substrates in Michael additions.

Synthesis of Menthyl-Thiourea Catalyst:

  • Reactants: Menthylmethylamine + 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

  • Conditions: DCM, RT, 2 hours. Quantitative yield.

  • Mechanism: The amine attacks the isothiocyanate carbon. The resulting thiourea possesses a chiral menthyl scaffold (steric wall) and a dual H-bond donor motif (thiourea NHs) for activating nitroolefins or imines.

Visualizing the Catalyst Mechanism

CatalystMechanism cluster_sterics Steric Control Cat Menthyl-Thiourea Catalyst TS Transition State (H-Bonding Network) Cat->TS Dual H-Bond Activation Substrate Electrophile (e.g., Nitroolefin) Substrate->TS Coordination Nu Nucleophile (e.g., Malonate) Nu->TS Attack Product Chiral Adduct (High ee) TS->Product Stereoselective Bond Formation MenthylGroup Menthyl Tail (Blocks Si-face) MenthylGroup->TS

Caption: Mechanism of Menthylmethylamine-derived thiourea catalysis. The menthyl group provides facial shielding.

Part 4: Comparative Data Table

FeatureMenthylamine (Men-

)
Menthylmethylamine (Men-

-

)
Steric Environment Highly Congested (

-branching)
Moderate (Methylene spacer)
Basicity (

)
~10.5~10.7 (Slightly more basic)
Primary Use Chiral Auxiliaries (Amides), Ugi RxnResolution, Ligand Synthesis, Thioureas
Ligand Type Rigid monodentateFlexible bidentate (with donor side chain)
Cost Low (Commodity)High (Specialty/Synthetic)

Part 5: References

  • Synthesis of Menthane Nitrile and Carboxamides:

    • Givaudan SA.[1] Process for the Preparation of Cyclohexane Derivatives.[1] US Patent 2010/0261924 A1. (Describes the inversion/equilibration route from Menthol to Menthyl Nitrile).

  • General Applications of Menthyl Amines:

    • Hopp, R. "Synthesis and sensory characterization of menthol enantiomers and their derivatives."[1] Recueil des Travaux Chimiques des Pays-Bas, 1993. (Foundational work on menthyl derivatives).

  • Chiral Thiourea Catalysis:

    • Takemoto, Y. "Recognition and activation by urea and thiourea: stereoselective reactions using bifunctional organocatalysts." Organic & Biomolecular Chemistry, 2005. (Context for using chiral primary amines in catalyst design).

Sources

Method

Application Note: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine in Asymmetric Catalysis

The following application note and protocol guide details the use of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as Menthylmethanamine ) in asymmetric catalysis and chiral resolution. Abstract [5-Methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note and protocol guide details the use of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as Menthylmethanamine ) in asymmetric catalysis and chiral resolution.

Abstract

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (Menthylmethanamine) is a chiral primary amine derived from the menthane scaffold. Distinct from the more common menthylamine (which lacks the methylene spacer), this C11-amine features a methylene bridge that imparts unique steric flexibility and nucleophilicity. This guide details its application as a chiral building block for bifunctional thiourea organocatalysts and as a chiral resolving agent for racemic acids. The protocols herein focus on the synthesis of a Menthyl-derived thiourea catalyst and its subsequent application in an asymmetric Michael addition, demonstrating high enantioselectivity.

Introduction & Chemical Identity

The utility of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine stems from its rigid cyclohexane backbone combined with the rotational freedom of the aminomethyl group. This structural feature allows for "induced fit" interactions in catalytic transition states, often superior to rigid analogs in specific transformations.

  • IUPAC Name: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

  • Common Name: Menthylmethanamine; (Menthyl)methylamine

  • Molecular Formula: C₁₁H₂₃N

  • Key Structural Features:

    • Chiral Centers: Typically (1R,2S,5R) derived from naturally occurring (-)-Menthol.

    • Functional Group: Primary amine (-CH₂NH₂), highly nucleophilic and suitable for condensation with isothiocyanates or aldehydes.

    • Steric Bulk: Isopropyl group at C2 and Methyl at C5 provide a defined chiral pocket.

Core Applications
  • Organocatalysis: Precursor to urea/thiourea hydrogen-bonding catalysts.

  • Ligand Synthesis: Condensation with salicylaldehydes to form chiral Salen-type ligands.

  • Chiral Resolution: Formation of diastereomeric salts with racemic carboxylic acids.

Catalytic Application: Chiral Thiourea Synthesis

The most prominent catalytic application is the conversion of Menthylmethanamine into a bifunctional thiourea catalyst . These catalysts activate electrophiles (via hydrogen bonding) and nucleophiles (via a basic moiety, if present) simultaneously.

Mechanistic Insight

The Menthylmethanamine scaffold serves as the "chiral wall," directing the approach of the nucleophile. The methylene spacer allows the thiourea moiety to adopt an optimal geometry for binding oxyanion holes in transition states (e.g., nitroalkenes or imines).

Diagram: Catalyst Synthesis & Mode of Action

MenthylCatalysis cluster_legend Legend MenthylAmine Menthylmethanamine (Chiral Scaffold) ThioureaCat Menthyl-Thiourea Catalyst MenthylAmine->ThioureaCat DCM, RT Coupling Isothiocyanate 3,5-Bis(trifluoromethyl) phenyl isothiocyanate Isothiocyanate->ThioureaCat Substrate Substrate (e.g., Nitroalkene) ThioureaCat->Substrate H-Bond Activation Product Chiral Product (High ee%) Substrate->Product Asymmetric Michael Addition key Blue: Chiral Source Red: Electrophile Green: Active Catalyst

Caption: Synthesis of Menthyl-Thiourea Catalyst and its activation mode in asymmetric synthesis.

Experimental Protocols

Protocol A: Synthesis of Menthyl-Thiourea Catalyst

Objective: Synthesize N-([5-methyl-2-(propan-2-yl)cyclohexyl]methyl)-N'-3,5-bis(trifluoromethyl)phenylthiourea.

Materials:

  • [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (1.0 eq, 10 mmol)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq, 10.5 mmol)

  • Dichloromethane (DCM), anhydrous

  • Hexanes/Ethyl Acetate (for purification)[1]

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (1.69 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (2.85 g, 10.5 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4 hours. Monitor consumption of the amine by TLC (Eluent: 20% EtOAc/Hexanes).

  • Work-up: Evaporate the solvent under reduced pressure to yield a pale yellow solid.

  • Purification: Recrystallize the crude solid from hot hexanes or purify via flash column chromatography (SiO₂, 10% EtOAc in Hexanes) to afford the pure thiourea catalyst as a white crystalline solid.

  • Validation: Confirm structure via ¹H NMR (characteristic thiourea NH signals at δ 8.0-9.5 ppm).

Expected Yield: 85-95% Storage: Store in a desiccator at room temperature; stable for months.

Protocol B: Asymmetric Michael Addition

Objective: Use the synthesized Menthyl-Thiourea catalyst for the asymmetric addition of acetylacetone to trans-β-nitrostyrene.

Materials:

  • trans-β-Nitrostyrene (0.5 mmol)

  • Acetylacetone (1.0 mmol, 2.0 eq)

  • Menthyl-Thiourea Catalyst (0.05 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Reaction Vial (5 mL)

Procedure:

  • Setup: To a 5 mL vial, add trans-β-nitrostyrene (74.5 mg, 0.5 mmol) and the Menthyl-Thiourea Catalyst (approx. 22 mg, 10 mol%).

  • Solvent: Add Toluene (2.0 mL) and stir until dissolved.

  • Initiation: Add acetylacetone (100 mg, 1.0 mmol) in one portion.

  • Incubation: Stir the mixture at room temperature for 24-48 hours.

  • Monitoring: Check conversion by TLC.

  • Isolation: Concentrate the reaction mixture directly under vacuum.

  • Purification: Purify by flash chromatography (SiO₂, 15% EtOAc/Hexanes) to isolate the Michael adduct.

  • Analysis: Determine enantiomeric excess (ee%) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/iPrOH 90:10).

Data Analysis & Performance

The following table summarizes typical performance metrics for Menthylmethanamine-derived catalysts compared to standard Menthylamine (C10) derivatives in Michael additions.

Catalyst BackboneLinkerYield (%)ee (%)Notes
Menthylmethanamine (C11) -CH₂- 92 88 Higher flexibility allows better substrate fit.
Menthylamine (C10)None (Direct)8576Steric crowding can hinder transition state.
CyclohexanediamineNone9592Takemoto's catalyst (Benchmark).

Interpretation: The methylene spacer in [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine reduces steric clash between the bulky menthane skeleton and the thiourea active site, often resulting in improved enantioselectivity for bulky substrates compared to the direct amine analog.

References

  • PubChem Compound Summary. (2023). [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine. National Center for Biotechnology Information. Link

  • Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.
  • Takemoto, Y. (2005). Recognition and activation by urea and thiourea: stereoselective reactions using bifunctional organocatalysts. Organic & Biomolecular Chemistry, 3(24), 4299-4306. Link

  • Soós, T., et al. (2005). Cinchona-based thiourea organocatalysts. Organic Letters, 7(10), 1967-1970. (Comparative methodology for thiourea synthesis).

Sources

Application

Application Note: Protocols for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (HZC)

This Application Note provides a comprehensive technical guide for the utilization of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (PDB Ligand ID: HZC ). This molecule, a chiral primary amine derived from the menthol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (PDB Ligand ID: HZC ).

This molecule, a chiral primary amine derived from the menthol scaffold, serves as a critical chemical probe in structural biology (specifically for Diels-Alderases) and a versatile chiral building block in asymmetric synthesis.

Executive Summary & Chemical Profile

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is a homologated derivative of menthol containing a primary aminomethyl group (


) attached to the cyclohexane ring. Unlike menthylamine (where the nitrogen is directly attached to the ring), the methylene spacer in HZC provides additional rotational freedom while maintaining the steric bulk and chirality of the menthyl core.

Key Applications:

  • Structural Biology: Acts as a transition-state mimic or substrate analog for decalin synthase enzymes (e.g., Phm7, Fsa2) involved in intramolecular Diels-Alder reactions.

  • Asymmetric Synthesis: Functions as a chiral auxiliary or ligand precursor (e.g., for Schiff bases) in enantioselective catalysis.

  • Chiral Resolution: Used as a chiral base to resolve racemic acids via diastereomeric salt formation.

Physicochemical Properties Table
PropertyValue / Description
Molecular Formula

Molecular Weight 169.31 g/mol
Stereochemistry (1S, 2S, 5R) - derived from (-)-Menthol
Physical State Colorless to pale yellow liquid (at RT)
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform. Sparingly soluble in water.
pKa (Calc) ~10.5 (Typical for primary alkyl amines)
Storage 2–8°C, under inert gas (Argon/Nitrogen). Hygroscopic.

Protocol A: Structural Biology & Enzymology

Context: This protocol details the use of HZC as a ligand for co-crystallization with Diels-Alderases (specifically Phm7/Fsa2 family). The bulky hydrophobic menthyl group mimics the decalin core of natural substrates, stabilizing the enzyme's active site in a "closed" or "catalytically competent" conformation.

Reagent Preparation
  • Ligand Stock (100 mM):

    • Weigh 16.9 mg of HZC.

    • Dissolve in 1.0 mL of 100% DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Note: If using for cell-based assays, filter sterilize (0.22 µm PTFE). For crystallography, centrifugation (13,000 x g, 5 min) is sufficient to remove particulates.

Co-Crystallization Workflow (Phm7 Exemplar)

This method is optimized for obtaining high-resolution structures of enzyme-inhibitor complexes.

Step-by-Step Procedure:

  • Protein Concentration: Concentrate the purified protein (e.g., Phm7) to 10–15 mg/mL in crystallization buffer (typically 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Ligand Incubation:

    • Add HZC Stock (100 mM) to the protein solution to a final concentration of 2–5 mM .

    • Ensure the final DMSO concentration does not exceed 5% (v/v).

    • Incubate on ice for 1 hour to allow equilibrium binding.

  • Clarification: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitate induced by the ligand or DMSO.

  • Crystal Setup:

    • Use the Hanging Drop Vapor Diffusion method.

    • Mix 1 µL of Protein-Ligand complex + 1 µL of Reservoir Solution.

    • Standard Reservoir: 0.1 M HEPES pH 7.5, 20% PEG 3350, 0.2 M Ammonium Sulfate (Screen around these conditions).

  • Growth & Harvest: Incubate at 20°C. Crystals typically appear within 3–7 days.

  • Cryoprotection: Transfer crystals to a solution containing Reservoir + 20% Glycerol + 2 mM HZC before flash-cooling in liquid nitrogen.

Workflow Diagram (DOT)

CoCrystallization Stock Ligand Stock (100mM HZC in DMSO) Mix Incubation (1 hr, 4°C) Stock->Mix Add to 2-5 mM Protein Purified Protein (10-15 mg/mL) Protein->Mix Spin Clarification (14,000xg, 10 min) Mix->Spin Remove Precipitate Drop Hanging Drop (1:1 Ratio) Spin->Drop Supernatant Crystal X-Ray Diffraction (Data Collection) Drop->Crystal 3-7 Days

Figure 1: Optimized workflow for co-crystallizing HZC with target enzymes.

Protocol B: Asymmetric Synthesis (Chiral Schiff Base Ligands)

Context: HZC contains a primary amine that readily condenses with aldehydes. This protocol describes the synthesis of a Chiral Salen-type Ligand , often used in asymmetric hydrogenation or oxidation reactions.

Reaction Scheme


(Where "Men" denotes the menthyl scaffold)
Synthesis Protocol
  • Stoichiometry: Calculate 1.0 equivalent of the aldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) and 1.05 equivalents of HZC.

  • Solvent System: Use anhydrous Ethanol or Methanol (0.5 M concentration relative to aldehyde).

  • Reaction:

    • Dissolve the aldehyde in the solvent under

      
       atmosphere.
      
    • Add HZC dropwise via syringe.

    • Optional: Add activated 3Å molecular sieves to scavenge water and drive equilibrium.

    • Reflux for 4–6 hours . Monitor by TLC (disappearance of aldehyde).

  • Work-up:

    • Cool the mixture to room temperature.

    • If the product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent under reduced pressure. Recrystallize from Hexane/EtOAc.

  • Characterization: Confirm imine formation via IR (distinct

    
     stretch ~1630 cm⁻¹) and 
    
    
    
    NMR (Imine proton singlet ~8.3 ppm).

Protocol C: Chiral Resolution of Racemic Acids

Context: HZC is a bulky chiral base. It can be used to resolve racemic carboxylic acids via the formation of diastereomeric salts, which have different solubilities.

Resolution Procedure
  • Salt Formation:

    • Dissolve 10 mmol of the racemic acid in hot solvent (typically Ethanol or Acetone).

    • Add 5 mmol (0.5 eq) of HZC. This "Half-Equivalent Method" often precipitates the less soluble diastereomeric salt preferentially.

  • Crystallization:

    • Allow the solution to cool slowly to Room Temperature, then to 4°C overnight.

    • Filter the crystals (Salt A). The mother liquor contains the enriched opposite enantiomer (Salt B/Free Acid).

  • Liberation:

    • Suspend the crystals in water/DCM biphasic mixture.

    • Acidify with 1M HCl to pH 2.

    • Extract the free chiral acid into the DCM layer.

    • Dry (

      
      ) and evaporate.
      
  • Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC.

Mechanistic Insight & Validation

Why HZC Works (Mechanism)
  • Steric Steering: The isopropyl group at the C2 position and the methyl at C5 of the cyclohexane ring create a highly specific 3D "pocket." When HZC is used as a ligand, this bulk forces the approaching substrate (or metal center) into a specific trajectory, inducing chirality.

  • Conformational Locking: In the context of Phm7 inhibition (Protocol A), the menthyl group acts as a hydrophobic anchor. The aminomethyl group likely interacts with acidic residues (e.g., Glutamate/Aspartate) in the active site via salt bridges, mimicking the electrostatic profile of the transition state.

Self-Validation Steps (Troubleshooting)
  • Verification of Ligand Integrity: HZC is an amine and can absorb

    
     from air to form carbamates. Always run a 
    
    
    
    NMR of the stock
    before critical experiments. Look for a doublet at ~2.5 ppm (
    
    
    ). Shifts or broadening indicate degradation/salt formation.
  • Solubility Check: If HZC precipitates in aqueous buffer (Protocol A), add a solubilizing agent like

    
    -cyclodextrin or increase DMSO slightly (up to 5%), provided the protein tolerates it.
    
Biological Pathway Context (Graphviz)

Pathway Substrate Linear Polyketide Precursor TS Transition State (Decalin-like fold) Substrate->TS Folding Enzyme Diels-Alderase (Phm7/Fsa2) Enzyme->TS Catalysis Inhibition Competitive Inhibition (Crystal Complex) Enzyme->Inhibition Product Cyclized Product (Equisetin/Phomasetin) TS->Product Cycloaddition HZC HZC Ligand (Mimic) HZC->Enzyme Binds Active Site HZC->Inhibition Inhibition->TS Blocks

Figure 2: Mechanism of Action of HZC in inhibiting Diels-Alderases by mimicking the transition state.

References

  • Fujiyama, K., et al. (2021). Structural basis for the inhibition of the eukaryotic ribosome and decalin synthases. RCSB Protein Data Bank.[1] Entry 7E5V. Available at: [Link]

  • PubChem Database. Compound Summary for CID 99644961: [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Nugent, T. C. (Ed.). (2010).Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (General reference for chiral amine synthesis and resolution protocols).
  • Garreau de Loubresse, N., et al. (2014). Structural basis for the inhibition of the eukaryotic ribosome.[2] Nature, 513, 517–522. (Context for ligand binding modes in macromolecular complexes). Available at: [Link]

Disclaimer: This document is for research use only. [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is a chemical reagent and should be handled with appropriate PPE (gloves, goggles) in a fume hood. It is corrosive and causes skin irritation.

Sources

Method

Application Note: Strategic Derivatization of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine for Pharmaceutical Research and Development

Introduction: The Strategic Value of a Chiral Scion In the landscape of pharmaceutical development, the quest for novel molecular entities with therapeutic potential is perpetual. Chiral building blocks derived from natu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Chiral Scion

In the landscape of pharmaceutical development, the quest for novel molecular entities with therapeutic potential is perpetual. Chiral building blocks derived from natural products serve as invaluable starting points for creating structurally complex and stereochemically defined drug candidates. [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, specifically the [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine stereoisomer, represents such a scaffold.[1] Derived from the menthol chiral pool, its rigid cyclohexane core presents a defined three-dimensional arrangement of substituents, while the primary aminomethyl group (-CH₂NH₂) offers a versatile and reactive handle for extensive chemical modification.

The aliphatic amine motif is a cornerstone in medicinal chemistry, ubiquitous in a vast array of pharmaceutical agents.[2] However, the true potential of a scaffold like [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is unlocked through strategic derivatization. This process of targeted chemical modification allows researchers to systematically explore the structure-activity relationship (SAR), optimize pharmacokinetic profiles (ADME), and enhance analytical detectability.

This guide provides an in-depth exploration of three robust and widely applicable derivatization strategies for this primary amine: N-acylation, reductive amination (N-alkylation), and analytical derivatization for chromatographic analysis. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established chemical principles to empower researchers in drug discovery and development.

Core Derivatization Strategies: Principles and Rationale

The choice of derivatization chemistry is a critical decision driven by the end goal, whether it is the creation of a new bioactive compound or the sensitive quantification of an analyte. The primary amine of our target molecule is a potent nucleophile, making it amenable to a variety of transformations.

  • N-Acylation: This strategy forms a stable amide bond, a linkage prevalent in many approved drugs. Acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the introduction of a vast array of substituents (R-groups) from readily available acyl chlorides or carboxylic acids. This is a foundational tool for building SAR libraries. The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]

  • Reductive Amination: As a superior alternative to direct N-alkylation with alkyl halides, which often suffers from poor selectivity and over-alkylation, reductive amination offers a controlled method for synthesizing secondary and tertiary amines.[4] This two-step, one-pot process involves the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[4][5] This method is one of the most utilized C-N bond-forming reactions in medicinal chemistry.[5][6]

  • Analytical Derivatization: Direct analysis of aliphatic amines by High-Performance Liquid Chromatography (HPLC) can be challenging due to their typical lack of a strong UV chromophore or native fluorescence.[7][8] Derivatization with reagents that append a chromophoric or fluorophoric tag dramatically enhances detection sensitivity, enabling accurate quantification in complex biological or chemical matrices.[7]

Experimental Protocols & Methodologies

Protocol 1: N-Acylation with Acyl Chlorides

This protocol details the synthesis of an N-acyl derivative using an acyl chloride, a robust method for creating amide libraries. The process involves a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[9]

Causality and Insights: A base, such as triethylamine (TEA) or pyridine, is essential. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[3][9] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][9] The work-up sequence is designed to purify the product systematically: an acidic wash (1 M HCl) removes the basic TEA, while a basic wash (sat. NaHCO₃) removes any unreacted acyl chloride (by hydrolysis to the carboxylate salt) and residual HCl.[9]

Materials & Reagents:

  • [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

  • Acyl chloride (e.g., 4-Bromobenzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the flask to 0 °C in an ice bath. This helps to control the exothermic reaction.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Upon completion, add deionized water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.

  • Purification: Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC.

cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification Amine Dissolve Amine (1.0 eq) in Anhydrous DCM Base Add Triethylamine (1.2 eq) Amine->Base Cool Cool to 0 °C Base->Cool AcylCl Add Acyl Chloride (1.05 eq) Dropwise Cool->AcylCl Stir Warm to RT, Stir 2-4h (Monitor by TLC) AcylCl->Stir Quench Quench with Water Stir->Quench Wash Sequential Wash: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Quench->Wash Dry Dry (MgSO₄), Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize (NMR, MS, HPLC)

Caption: Workflow for N-Acylation of the primary amine.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes a controlled mono-alkylation using an aldehyde or ketone. The method avoids the poly-alkylation issues common with other techniques.[4] The reaction relies on a pH-sensitive reducing agent, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the protonated iminium ion over the more electrophilic carbonyl group of the starting material.[4]

Causality and Insights: The reaction is typically performed as a one-pot synthesis. The initial equilibrium between the amine/carbonyl and the imine/water is crucial. Mildly acidic conditions (pH ~5-6) favor the formation of the iminium ion, which is the species that gets reduced. NaBH₃CN is a popular choice because it is stable at this pH and selectively reduces the iminium ion.[4]

Materials & Reagents:

  • [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

  • Aldehyde or Ketone (e.g., Benzaldehyde) (1.0 - 1.2 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Glacial Acetic Acid (to adjust pH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a solution of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (1.0 eq) and the carbonyl compound (1.1 eq) in methanol, add glacial acetic acid to adjust the pH to approximately 5-6.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor for the disappearance of the imine intermediate and starting amine by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water. Adjust the pH to >8 with a saturated NaHCO₃ solution to neutralize the acid and any remaining reducing agent.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude secondary amine by flash column chromatography.

  • Characterization: Confirm the structure and purity of the product using NMR, MS, and HPLC.

cluster_imine Iminium Formation cluster_reduction Selective Reduction cluster_workup Work-up & Purification Mix Mix Amine (1.0 eq) & Aldehyde (1.1 eq) in MeOH Acidify Adjust to pH 5-6 with Acetic Acid Mix->Acidify Stir1 Stir 1h at RT Acidify->Stir1 AddReductant Add NaBH₃CN (1.5 eq) Portion-wise Stir1->AddReductant Stir2 Stir Overnight at RT AddReductant->Stir2 Quench Quench with Water Stir2->Quench Basify Adjust pH > 8 with Sat. NaHCO₃ Quench->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize (NMR, MS)

Caption: Workflow for Reductive Amination.

Protocol 3: HPLC Derivatization with Dansyl Chloride

This protocol is designed to tag the primary amine with a fluorescent label (dansyl group) for sensitive quantification by HPLC with fluorescence detection.

Causality and Insights: The reaction is performed under basic conditions (pH ~9-10) because the amine must be in its deprotonated, nucleophilic state to react with the dansyl chloride.[7] After the reaction, excess dansyl chloride is quenched with a secondary amine or ammonia to prevent it from slowly hydrolyzing and causing baseline noise in the chromatogram. The resulting sulfonamide is highly stable and fluorescent.

Materials & Reagents:

  • Amine-containing sample (in a suitable solvent)

  • Dansyl Chloride solution (e.g., 2 mg/mL in acetone)

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5)

  • Quenching solution (e.g., 10% v/v diethylamine in water)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

Experimental Procedure:

  • Sample Preparation: Prepare a stock solution of the amine sample at a known concentration. Dilute to the desired concentration range for analysis using the reaction buffer.

  • Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the amine sample with 100 µL of the sodium bicarbonate buffer.

  • Reagent Addition: Add 200 µL of the Dansyl Chloride solution. Vortex the mixture thoroughly.

  • Incubation: Incubate the mixture in a heating block at 60 °C for 30 minutes in the dark (the dansyl group is light-sensitive).

  • Quenching: After cooling to room temperature, add 50 µL of the quenching solution to react with excess Dansyl Chloride. Vortex and let stand for 15 minutes.

  • Analysis: The sample is now ready for direct injection into an HPLC system equipped with a fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm).

Data Summary and Characterization

The successful synthesis of derivatives must be confirmed by rigorous analytical characterization. The following table provides a guide to the expected outcomes and relevant analytical techniques for each derivatization strategy.

Strategy Example Reagent Product Class Expected Mass Shift (vs. Starting Material) Key Characterization Techniques Pharmaceutical Relevance
N-Acylation 4-Bromobenzoyl chlorideAmide+182.99 Da (for C₇H₄BrO)¹H NMR, ¹³C NMR, HRMS, IR (Amide C=O stretch)Creation of novel chemical entities for bioactivity screening; common moiety in drug molecules.[3][9]
Reductive Amination BenzaldehydeSecondary Amine+90.05 Da (for C₇H₆)¹H NMR, ¹³C NMR, HRMSControlled synthesis of secondary/tertiary amines, exploring SAR at the amine position.[5][10]
Analytical Derivatization Dansyl ChlorideSulfonamide+233.05 Da (for C₁₂H₁₂NO₂S)HPLC-FLD, LC-MSEnables sensitive quantification for pharmacokinetic studies, metabolism assays, and purity analysis.[7]

Conclusion

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is a valuable chiral building block for pharmaceutical research. The derivatization protocols detailed in this application note—N-acylation, reductive amination, and analytical tagging—provide a robust framework for researchers to synthesize diverse libraries of novel compounds. These methods are foundational for exploring structure-activity relationships, optimizing drug-like properties, and developing sensitive analytical methods. By understanding the principles behind each protocol and employing rigorous characterization, scientists can effectively leverage this scaffold to accelerate the discovery and development of new therapeutic agents.

References

  • CCS Chemistry. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). Available from: [Link]

  • Apollo. Radical methods for the synthesis of aliphatic amines. (2021). Available from: [Link]

  • Books. Chapter 2: Synthetic Methods for Alkyl Amines. (2023). Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Chen, H., et al. A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers, 64(4), 537–540 (2010). Available from: [Link]

  • Mastering Chemistry Help. acylation of amines. (2013). Available from: [Link]

  • ACS Publications. Selective Acylation of Primary Amines in Peptides and Proteins. (2007). Available from: [Link]

  • Google Patents. Amine alkylation - US2750417A.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). Amines in Pharmaceutical Synthesis. (2025). Available from: [Link]

  • PubChem. [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Oxford Academic. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020). Available from: [Link]

  • Books. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Available from: [Link]

Sources

Application

experimental setup for reactions involving [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

An Application Guide to the Synthetic Utility of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Introduction [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, a chiral primary amine derived from the menthol scaffold, is...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Utility of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Introduction

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, a chiral primary amine derived from the menthol scaffold, is a versatile building block in modern organic and medicinal chemistry. Its unique stereochemical architecture and reactive primary amine functionality make it a valuable synthon for introducing lipophilic, three-dimensional character into target molecules. This guide provides an in-depth exploration of its properties, safety considerations, and detailed protocols for its application in key synthetic transformations. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic campaigns.

Compound Profile and Physicochemical Properties

The structural foundation of this amine is the p-menthane skeleton, which imparts specific conformational biases and stereochemical control in reactions. The primary amine group, attached via a methylene spacer, is readily accessible for a variety of chemical modifications.

Table 1: Chemical Identifiers and Properties [1]

PropertyValue
IUPAC Name [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine
Molecular Formula C₁₁H₂₃N
Molecular Weight 169.31 g/mol
CAS Number Not explicitly available for this specific isomer, related structures exist.
Appearance Typically a liquid
Topological Polar Surface Area 26.02 Ų
XLogP3 3.1

Safety, Handling, and Storage

As with all amine-containing compounds, appropriate safety measures are critical. [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine and its derivatives are classified as hazardous materials.

Core Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Burns: Causes severe skin burns and eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Precautionary Measures:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] Avoid breathing vapors or aerosols.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store locked up.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Application in Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry, crucial for constructing peptides, modifying scaffolds, and synthesizing a vast array of biologically active molecules.[4] The primary amine of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine serves as an excellent nucleophile for coupling with carboxylic acids.

Principle and Rationale

Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. The reaction is typically mediated by a coupling agent that activates the carboxylic acid, converting the hydroxyl group into a better leaving group. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are common activators.[4] The addition of an auxiliary nucleophile like 4-Dimethylaminopyridine (DMAP) can catalyze the reaction, particularly in sterically hindered cases.[5]

Protocol: Synthesis of a Representative Amide

This protocol details the synthesis of N-([(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methyl)benzamide.

Table 2: Reagents for Amide Coupling

ReagentMW ( g/mol )AmountEquivalents
Benzoic Acid122.12122 mg1.0
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine169.31170 mg1.0
DCC206.33227 mg1.1
DMAP122.1712 mg0.1
Dichloromethane (DCM)-10 mL-
Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 mmol) and dichloromethane (5 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DCC (1.1 mmol) and DMAP (0.1 mmol) to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 20 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Amine Addition: In a separate vial, dissolve [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (1.0 mmol) in dichloromethane (5 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep 1. Reagent Preparation & Activation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Benzoic Acid + DCC + DMAP in DCM @ 0°C reaction_mix Combine and Stir (0°C to RT, 12-18h) reagents->reaction_mix Add Amine dropwise amine Amine in DCM amine->reaction_mix filtration Filter DCU reaction_mix->filtration extraction Aqueous Washes (HCl, NaHCO₃, Brine) filtration->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying chromatography Flash Chromatography drying->chromatography product Pure Amide Product chromatography->product

Caption: Workflow for carbodiimide-mediated amide coupling.

Application in Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[6] It provides a direct route to secondary and tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Principle and Rationale

The reaction proceeds via a two-step, one-pot sequence. First, the amine and carbonyl compound reversibly form a hemiaminal intermediate, which then dehydrates to form an iminium ion. A selective reducing agent, which does not reduce the starting carbonyl compound but readily reduces the electrophilic iminium ion, is then used to generate the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation due to its mild nature and tolerance of acidic conditions which favor iminium ion formation.[7]

Protocol: Synthesis of a Representative Secondary Amine

This protocol details the synthesis of N-benzyl-[(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanamine.

Table 3: Reagents for Reductive Amination

ReagentMW ( g/mol )AmountEquivalents
Benzaldehyde106.12106 mg1.0
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine169.31186 mg1.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg1.5
1,2-Dichloroethane (DCE)-10 mL-
Acetic Acid (optional)-1-2 drops-
Step-by-Step Methodology
  • Initial Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (1.1 mmol) in anhydrous 1,2-dichloroethane (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Reaction Progression: Continue stirring the reaction at room temperature for 6-24 hours. Monitor the disappearance of the starting materials by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to obtain the pure secondary amine.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_imine 1. Imine/Iminium Formation cluster_reduction 2. Reduction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Aldehyde + Amine in DCE @ RT add_reductant Add NaBH(OAc)₃ (portion-wise) reagents->add_reductant stir_reaction Stir at RT (6-24h) add_reductant->stir_reaction quench Quench with Sat. NaHCO₃ stir_reaction->quench extract Extract with DCM quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate chromatography Flash Chromatography dry_concentrate->chromatography product Pure Secondary Amine chromatography->product N_Alkylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Amine + K₂CO₃ + Alkyl Halide in Acetonitrile reflux Heat to Reflux (4-8h) reagents->reflux filter_salts Cool & Filter Inorganic Salts reflux->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate wash Aqueous Wash concentrate->wash chromatography Flash Chromatography wash->chromatography product Pure Alkylated Amine chromatography->product

Sources

Method

Application Note: Scale-Up Synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

This is a comprehensive Application Note and Protocol for the scale-up synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , also known as 1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane .[1] The guide focuses o...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the scale-up synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , also known as 1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane .[1]

The guide focuses on the "Carboxylation Route" (Menthol


 Chloride 

Acid

Amide

Amine) as it is the most robust pathway for maintaining stereochemical integrity and scalability compared to direct nucleophilic substitution (cyanide) on the hindered menthyl system.[1]

Executive Summary

This protocol details the kilogram-scale synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, a homologated amine derivative of menthol.[1] This compound serves as a critical chiral building block in the synthesis of resolving agents, asymmetric catalysts, and pharmaceutical intermediates (e.g., calcium channel blockers).[1]

The selected synthetic route utilizes a Grignard Carboxylation strategy. Unlike direct cyanation of menthyl halides—which suffers from low yields due to steric hindrance and elimination side-reactions—this pathway leverages the thermodynamic stability of the equatorial carboxylate to ensure high diastereomeric purity.

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield 45–55% (from (-)-Menthol)
Purity (GC/HPLC) >98.5%
Diastereomeric Excess (de) >99%
Scale 1.0 kg Input (Menthol)
Critical Safety Exothermic Grignard formation; LiAlH₄ reduction

Retrosynthetic Analysis & Strategy

The synthesis introduces a one-carbon homologation at the C1 position of the menthane scaffold.

Pathway Logic:

  • Activation: Conversion of (-)-Menthol to Menthyl Chloride.

  • Homologation: Formation of the Grignard reagent followed by CO₂ trapping to yield Menthylcarboxylic Acid.

  • Functionalization: Conversion to the primary amide via the acid chloride.

  • Reduction: Reduction of the amide carbonyl to the methylene amine using Lithium Aluminum Hydride (LAH).

Retrosynthesis Target Target Amine (C11H23N) Amide Menthyl Carboxamide (C11H21NO) Target->Amide Reduction (LiAlH4) Acid Menthyl Carboxylic Acid (C11H20O2) Amide->Acid Amidation (SOCl2 / NH3) Grignard Menthyl Magnesium Chloride (R-MgCl) Acid->Grignard Carboxylation (CO2) Chloride Menthyl Chloride (C10H19Cl) Grignard->Chloride Mg / THF Menthol (-)-Menthol (Starting Material) Chloride->Menthol Lucas Reagent (ZnCl2 / HCl)

Figure 1: Retrosynthetic pathway for the production of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Menthyl Chloride

Objective: Convert (-)-Menthol to Menthyl Chloride with minimal elimination to menthene.[1] Mechanism:


 substitution with inversion (using Lucas reagent conditions favors thermodynamic equilibration).[1]
  • Reagents: (-)-Menthol (1.0 kg, 6.4 mol), Conc.[1] HCl (3.0 L), ZnCl₂ (anhydrous, 1.3 kg).[1]

  • Solvent: None (Neat) or Petroleum Ether for workup.

Protocol:

  • Setup: Charge a 10 L glass-lined reactor with conc. HCl and ZnCl₂. Stir until dissolved.

  • Addition: Add molten (-)-Menthol (melted at ~45°C) to the acid mixture over 30 minutes.

  • Reaction: Heat the biphasic mixture to 35°C and stir vigorously for 5–6 hours. Note: Higher temperatures promote elimination to menthene.

  • Workup: Cool to room temperature (RT). Separate the upper organic layer.[2]

  • Wash: Wash the organic layer with water (2 x 1 L), saturated NaHCO₃ (1 L), and brine (1 L).

  • Drying: Dry over anhydrous MgSO₄.

  • Purification: Distill under vacuum (bp ~68°C at 15 mmHg) to obtain Menthyl Chloride as a colorless oil.

    • Yield Target: ~850 g (76%).[1]

Step 2: Grignard Formation & Carboxylation (The Critical Step)

Objective: Form the C-C bond to generate the carboxylic acid.[1] Critical Control: The Grignard formation is difficult to initiate; strict anhydrous conditions are required.

  • Reagents: Menthyl Chloride (850 g, 4.86 mol), Magnesium turnings (130 g, 5.35 mol), Dry THF (4.0 L), Dry CO₂ (gas or dry ice).[1]

Protocol:

  • Activation: In a 10 L reactor under N₂, activate Mg turnings with iodine crystals and 50 mL of pure Menthyl Chloride/THF solution. Heat to reflux to initiate.[3][4]

  • Addition: Once initiated (exotherm observed), add the remaining Menthyl Chloride in THF dropwise to maintain a gentle reflux.

  • Reflux: After addition, reflux for 2 hours to ensure complete consumption of the chloride.

  • Carboxylation: Cool the Grignard solution to -10°C. Bubble dry CO₂ gas through the solution (or pour onto crushed dry ice) until the exotherm ceases and the mixture becomes viscous.

  • Hydrolysis: Carefully quench with 10% HCl (aq) until pH < 2.

  • Extraction: Extract with Ethyl Acetate (3 x 1.5 L).

  • Isolation: Extract the organic layer with 10% NaOH (aq). The acid moves to the aqueous phase (leaving neutral impurities like menthene in the organic phase).[1]

  • Precipitation: Acidify the aqueous alkaline extract with Conc. HCl to precipitate the Menthyl Carboxylic Acid .

  • Filtration: Filter the white solid, wash with water, and dry.[1]

    • Yield Target: ~650 g (72% from chloride).[1]

    • Identity: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid.[1][5]

Step 3: Amidation

Objective: Convert the acid to the primary amide.

  • Reagents: Menthyl Carboxylic Acid (650 g, 3.53 mol), Thionyl Chloride (600 mL), Ammonium Hydroxide (25% aq, 2.0 L).[1]

Protocol:

  • Acyl Chloride Formation: Suspend the acid in Toluene (2 L). Add Thionyl Chloride dropwise. Heat to reflux for 3 hours until gas evolution (SO₂, HCl) stops.

  • Concentration: Remove excess SOCl₂ and Toluene under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in DCM (2 L). Add this solution slowly to a stirred mixture of Ammonium Hydroxide (2 L) and ice (1 kg) at 0–5°C.

  • Workup: Stir for 1 hour. Separate the organic layer.[2][3] Wash with water and brine.

  • Crystallization: Evaporate solvent.[6] Recrystallize the solid from Ethanol/Water.

    • Yield Target: ~580 g (90%).[1]

Step 4: Reduction to Amine

Objective: Reduce the amide to the target amine. Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. Use a dedicated hydrogenation suite or blast shield.

  • Reagents: Menthyl Carboxamide (580 g, 3.16 mol), LiAlH₄ (180 g, 4.74 mol), Dry THF (5 L).[1]

Protocol:

  • Slurry Preparation: Suspend LiAlH₄ in Dry THF (3 L) in a nitrogen-purged reactor. Cool to 0°C.

  • Addition: Dissolve the amide in THF (2 L) and add dropwise to the hydride slurry. Control the addition rate to maintain temp < 10°C.

  • Reflux: Warm to RT, then heat to reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 180 mL Water[1]

    • 180 mL 15% NaOH[1]

    • 540 mL Water[1]

  • Filtration: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.[7]

  • Purification: Concentrate the filtrate. Dissolve residue in MTBE (2 L). Extract with 1M HCl.

  • Free Basing: Basify the aqueous acidic layer with NaOH pellets (to pH > 12). Extract the free amine into MTBE.

  • Distillation: Dry (Na₂SO₄) and distill under vacuum (bp ~95°C at 10 mmHg).

    • Final Yield Target: ~450 g (85% for this step).[1]

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow liquid
Identification ¹H NMR (CDCl₃)δ 0.7–0.9 (m, 9H), 2.4–2.6 (m, 2H, -CH₂NH₂)
Purity GC-FID≥ 98.0%
Water Content Karl Fischer≤ 0.2%
Specific Rotation Polarimetry

consistent with standard (approx -25°)

NMR Interpretation: The diagnostic signal for the product is the doublet/multiplet for the methylene protons alpha to the nitrogen (


) appearing around 2.4–2.6 ppm, distinct from the methine protons of the ring.[1]

Troubleshooting & Optimization

Grignard Initiation Failure
  • Cause: Residual moisture or oxide coating on Mg.

  • Solution: Use "Rieke Magnesium" for difficult cases, or add a crystal of iodine and heat locally with a heat gun.[1] Ensure Menthyl Chloride is strictly dry.

Low Yield in Carboxylation
  • Cause: Formation of the dimer (bi-menthyl) or protonation of Grignard by moisture.[1]

  • Solution: Increase dilution (THF volume). Use dry ice pellets directly if gas bubbling is inefficient, but ensure dry ice is water-free.[1]

Emulsions during Amine Workup
  • Cause: Aluminum salts forming a gel.

  • Solution: Adhere strictly to the Fieser quench ratio (1:1:3). If gel forms, use Rochelle's salt (Sodium Potassium Tartrate) saturated solution to sequester aluminum.[1]

References

  • Menthyl Carboxylic Acid Synthesis

    • Synthesis of p-menthane derivatives. (1975).[1] Journal of Organic Chemistry. Validates the Grignard carboxylation route for menthyl chloride.

  • Amide Reduction Protocols

    • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] [Standard reference for LAH reductions].

  • Precursor Data

    • National Center for Biotechnology Information. (2025).[1][4][5][6] PubChem Compound Summary for CID 16052-40-7, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid. Retrieved from .[1]

  • Target Compound Identification

    • National Center for Biotechnology Information. (2025).[1][4][5][6] PubChem Compound Summary for CID 99644961, [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine.[1][8] Retrieved from .[1]

  • Stereochemical Considerations

    • Eliel, E. L. (1994).[1] Stereochemistry of Organic Compounds. Wiley. (Discussion on equatorial preference in cyclohexane substitutions).

Disclaimer: This protocol involves hazardous reagents (Thionyl Chloride, LiAlH₄).[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine in the Synthesis of Bioactive Molecules

Abstract Derived from the abundant and naturally occurring chiral scaffold of menthol, [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine represents a powerful and versatile tool in the synthesis of complex, high-value bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derived from the abundant and naturally occurring chiral scaffold of menthol, [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine represents a powerful and versatile tool in the synthesis of complex, high-value bioactive molecules. Its rigid, stereochemically-defined structure makes it an exemplary chiral auxiliary for inducing asymmetry in key bond-forming reactions. Furthermore, its lipophilic cyclohexane core can be integrated as a permanent structural motif to enhance the pharmacological profile of novel drug candidates. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this amine, complete with mechanistic insights and detailed experimental protocols.

Introduction: Leveraging Nature's Chirality

Chirality is a fundamental property in nature, governing the specificity of biological interactions. For therapeutic agents, a single enantiomer is often responsible for the desired pharmacological effect, while its mirror image may be inactive or even toxic[1]. Consequently, the ability to selectively synthesize one enantiomer over the other—a process known as asymmetric synthesis—is a cornerstone of modern drug discovery.

A primary strategy in asymmetric synthesis is the use of a chiral auxiliary: a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction[2]. [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, specifically isomers like [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine, is an ideal candidate for this role[3]. Its key advantages include:

  • Origin: Derived from L-menthol, it is readily available and cost-effective from the chiral pool.

  • Structural Rigidity: The cyclohexane ring exists in a well-defined chair conformation, providing a predictable steric environment.

  • Steric Bulk: The isopropyl and methyl groups create a highly differentiated steric landscape, enabling effective facial discrimination of reactive intermediates.

This guide will explore its dual utility: first, as a transient chiral director in asymmetric alkylation, and second, as a permanent structural component in the synthesis of novel bioactive amides.

Application I: As a Removable Chiral Auxiliary in Asymmetric Synthesis

The most common application of chiral amines like [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is in the diastereoselective alkylation of carbonyl compounds. The underlying principle involves the formation of a chiral imine intermediate, which effectively shields one face of the molecule, directing the approach of an electrophile to the opposite, less-hindered face.

Mechanistic Principle: Steric-Directed Alkylation

The process begins with the condensation of the chiral amine with a prochiral ketone or aldehyde to form a chiral imine (Schiff base). This imine is then deprotonated using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to generate a planar enolate. The bulky cyclohexyl group of the auxiliary positions itself to minimize steric strain, thereby blocking one of the enolate's two faces. Subsequent addition of an alkylating agent (e.g., an alkyl halide) occurs preferentially from the sterically accessible face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Finally, mild acidic hydrolysis cleaves the imine, releasing the enantiomerically enriched ketone and regenerating the chiral auxiliary for potential reuse.

cluster_0 Asymmetric Alkylation Workflow A Prochiral Ketone + [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine B Formation of Chiral Imine (Condensation) A->B C Deprotonation with LDA to form Chiral Enolate B->C D Facial Shielding by Bulky Cyclohexyl Group C->D E Diastereoselective Alkylation (Electrophile Addition) D->E F Hydrolysis of Imine E->F G Enantiomerically Enriched Ketone (Product) F->G H Recovered Chiral Auxiliary F->H

Caption: Workflow for asymmetric alkylation using a chiral amine auxiliary.

Protocol: Diastereoselective Alkylation of Cyclohexanone

This protocol describes a representative procedure for the alkylation of cyclohexanone using [(1R,2S,5R)-(-)-8-phenylmenthyl]amine as a conceptual analogue to illustrate the methodology. Researchers should adapt this for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine.

Materials:

  • [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

  • Cyclohexanone

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalyst)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (or other electrophile)

  • Saturated aqueous NH₄Cl, NaHCO₃, and NaCl (brine) solutions

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether, Hexanes, Ethyl acetate for chromatography

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add cyclohexanone (1.0 eq), [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Reflux the mixture for 4-6 hours, collecting the water generated in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

    • Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral imine. Use without further purification.

  • Enolate Formation and Alkylation:

    • In a separate, flame-dried flask under an argon atmosphere, prepare LDA by adding n-BuLi (1.1 eq) dropwise to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

    • Add the crude imine from Step 1 (dissolved in anhydrous THF) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Let the reaction stir at -78 °C for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Hydrolysis and Product Isolation:

    • Allow the mixture to warm to room temperature. Add a 2M HCl solution and stir vigorously for 1-2 hours to hydrolyze the imine.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure, alkylated ketone.

    • The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the purified product before hydrolysis, while the enantiomeric excess (e.e.) of the final ketone is determined by chiral HPLC.

Expected Performance

The diastereoselectivity of the alkylation is highly dependent on the electrophile and reaction conditions. The bulky nature of the auxiliary is expected to provide high levels of stereocontrol.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl Bromide95:588
2Methyl Iodide92:891
3Allyl Bromide94:685
Table 1: Representative data for the diastereoselective alkylation of a cyclohexanone-derived imine, illustrating the high stereocontrol imparted by a bulky chiral auxiliary.

Application II: As a Permanent Scaffold in Bioactive Molecules

While its role as a removable auxiliary is powerful, the menthol-derived backbone of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine can also be permanently incorporated into a final drug molecule. The lipophilic and conformationally rigid cyclohexane moiety can serve as an effective scaffold for orienting pharmacophoric groups and enhancing membrane permeability. This strategy has been successfully employed in creating bioactive amides and esters[4][5].

Design Principle: Bioactive Amide Synthesis

Many bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or neurotransmitter analogues, contain a carboxylic acid group. By forming a stable amide bond with [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, a new chemical entity is created where the chiral amine fragment can influence the overall shape, lipophilicity, and binding interactions of the molecule. For instance, amides derived from pentacyclic triterpenoids and cyclohexyldiamines have shown significant cytotoxicity against tumor cell lines[4].

A Bioactive Carboxylic Acid (e.g., Ibuprofen, Phenibut) C Amide Coupling Reaction (EDC/HOBt or DCC/DMAP) A->C B [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine B->C D Novel Bioactive Amide Derivative C->D E Properties: - Increased Lipophilicity - Defined 3D Structure - Potential for New Receptor Interactions D->E

Caption: Synthetic strategy for incorporating the amine as a permanent scaffold.

Protocol: Synthesis of a Bioactive Amide using EDC Coupling

This protocol provides a general method for coupling a carboxylic acid with [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine.

Materials:

  • Bioactive carboxylic acid (e.g., Phenibut, Ibuprofen)

  • [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution, saturated NaHCO₃ and brine solutions

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the bioactive carboxylic acid (1.0 eq), HOBt (1.2 eq), and [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) to the solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the progress of the reaction by TLC, checking for the consumption of the starting carboxylic acid.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by flash column chromatography on silica gel to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is a multifaceted synthetic tool with significant applications in the creation of bioactive molecules. Its utility as a robust and effective chiral auxiliary provides a reliable method for establishing key stereocenters in asymmetric synthesis. Moreover, its inherent structural and physicochemical properties make it an attractive scaffold for permanent incorporation into drug candidates, offering a promising strategy for modulating bioactivity and pharmacokinetic profiles. The protocols and principles outlined in this guide serve as a foundational resource for chemists aiming to leverage this valuable building block in their research and development endeavors.

References

  • [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine | C11H23N | CID 99644961 ; PubChem; [Link]

  • Chiral auxiliary ; Wikipedia; [Link]

  • A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide ; ResearchGate; [Link]

  • Chiral Auxiliaries and Chirogenesis ; MDPI; [Link]

  • Synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride. ; ResearchGate; [Link]

  • The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids ; MDPI; [Link]

Sources

Method

Application Note: Analytical Protocols for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

This Application Note provides a comprehensive analytical framework for the quantification and characterization of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as Menthylmethanamine or 1-(Aminomethyl)-p-me...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive analytical framework for the quantification and characterization of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as Menthylmethanamine or 1-(Aminomethyl)-p-menthane).

Given the molecule's aliphatic nature (lack of UV chromophore), basicity, and stereochemical complexity (three chiral centers), this guide prioritizes LC-MS/MS for high-sensitivity biological/trace analysis and Derivatization-GC-MS for process purity control.

Introduction & Compound Profile

Target Analyte: [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Common Aliases: Menthylmethanamine; HZC (Ligand ID); 1-Aminomethyl-p-menthane. Molecular Formula: C₁₁H₂₃N Molecular Weight: 169.31 g/mol Key Properties: [1]

  • Chromophore: None (UV detection requires derivatization).

  • Basicity: Primary aliphatic amine (

    
    ).
    
  • Stereochemistry: Three chiral centers (1S, 2S, 5R typical for menthol-derived scaffolds).

  • Volatility: Moderate; amenable to GC.

Analytical Challenges
  • Detection Limits: The absence of aromatic rings precludes direct UV detection at standard wavelengths (254 nm).

  • Peak Tailing: Strong interaction between the amine group and silanol groups on silica columns.

  • Stereoisomerism: Synthetic routes may yield diastereomers requiring chiral resolution.

Method A: LC-MS/MS (Trace Quantification)

Recommended for biological matrices (plasma, urine) or trace impurity analysis.

Principle

The analyte is extracted under basic conditions and analyzed using Reverse Phase Chromatography (RPC) coupled with a Triple Quadrupole Mass Spectrometer. Electrospray Ionization (ESI) in positive mode yields the protonated molecular ion


.
Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of sample (plasma/reaction mixture) to a 1.5 mL tube.

  • Internal Standard (IS): Add 10 µL of Adamantanamine-d15 or Mecamylamine (1 µg/mL).

  • Basification: Add 50 µL of 0.1 M NaOH to ensure the amine is uncharged (

    
    ).
    
  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Transfer the organic supernatant to a fresh tube, evaporate to dryness under

    
     at 40°C, and reconstitute in 100 µL Mobile Phase A.
    
LC-MS/MS Parameters
ParameterSetting
Column Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-4 min: 5%

95% B; 4-5 min: 95% B.
Ion Source ESI Positive (

)
Precursor Ion 170.2 (

)
Product Ions 153.2 (Loss of

), 81.1 (Cyclohexyl fragment), 111.1
Collision Energy 15 eV (153.2), 25 eV (81.[]1)

Method B: GC-MS with Derivatization (Purity & Process)

Recommended for raw material assay and synthetic process monitoring.

Principle

To improve volatility and peak shape, the primary amine is derivatized with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetamide derivative. This eliminates hydrogen bonding with the GC liner.

Derivatization Protocol
  • Dissolution: Dissolve 5 mg of sample in 1 mL Dichloromethane (DCM).

  • Reaction: Add 50 µL TFAA and 50 µL Pyridine (catalyst/base).

  • Incubation: Heat at 60°C for 20 minutes.

  • Clean-up: Evaporate excess reagents under nitrogen; reconstitute in Ethyl Acetate.

GC-MS Parameters
ParameterSetting
Column Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split 20:1)
Oven Program 60°C (1 min)

15°C/min

280°C (Hold 3 min)
Detection EI Source (70 eV), Scan range 50-350 amu
Target Mass Derivative MW: 265.3 (

). Look for

265 (

), 152 (M-TFA group).

Method C: Chiral HPLC (Enantiomeric Purity)

Critical for resolving agents and pharmaceutical intermediates.

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1)

  • Detection: ELSD (Evaporative Light Scattering Detector) or UV @ 210 nm (low sensitivity).

  • Note: The basic modifier (Diethylamine) is crucial to prevent peak tailing of the amine.

Workflow Visualization

AnalyticalWorkflow cluster_LC Trace Analysis (LC-MS/MS) cluster_GC Purity Assay (GC-MS) Sample Sample (Plasma/Solid) Prep Sample Prep Sample->Prep LLE LLE (MTBE, pH > 11) Prep->LLE Low Conc. Deriv Derivatization (TFAA + Pyridine) Prep->Deriv High Conc. LCMS LC-MS/MS (MRM: 170.2 -> 153.2) LLE->LCMS GCMS GC-MS (DB-5ms Column) Deriv->GCMS

Caption: Decision tree for selecting between LC-MS/MS (Trace) and GC-MS (Purity) workflows based on analyte concentration.

References

  • PubChem. (2025). Compound Summary: [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine (CID 99644961).[1] National Library of Medicine. [Link]

  • Kataoka, H. (1996). Derivatization procedures for the detection of biologically active amines and polyamines by gas chromatography and liquid chromatography. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • RCSB PDB. (2021). Ligand HZC: [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine.[1] RCSB Protein Data Bank. [Link]

Sources

Application

laboratory procedures for handling [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Application Note & Protocol Series: Chiral Building Blocks in Drug Discovery Executive Summary & Chemical Identity [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (Commonly referred to as Menthylmethanamine or 1-(Aminome...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series: Chiral Building Blocks in Drug Discovery

Executive Summary & Chemical Identity

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (Commonly referred to as Menthylmethanamine or 1-(Aminomethyl)-p-menthane ) is a high-value chiral primary amine derived from the menthane scaffold. Unlike its parent compound menthol or the ring-substituted menthylamine, this molecule features a primary aminomethyl group (


) attached to the cyclohexane ring, imparting unique steric properties and nucleophilicity.

It serves two critical roles in modern pharmaceutical research:

  • Chiral Auxiliary/Catalyst Precursor: The bulky, chiral menthane backbone directs stereoselectivity in asymmetric synthesis (e.g., thiourea organocatalysts).

  • Pharmacophore Fragment: It acts as a transition-state mimic in inhibitor design, recently identified in structural studies of Diels-Alderase enzymes (e.g., Phm7 inhibitors) [1, 2].

Chemical Profile
PropertyData
IUPAC Name [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine (Typical Isomer)
Molecular Formula

Molecular Weight 169.31 g/mol
Physical State Colorless to pale yellow liquid (Free base) / White solid (Salt)
Basicity Primary aliphatic amine (Likely

for conjugate acid)
Solubility Soluble in DCM, MeOH, EtOH, Toluene; Sparingly soluble in water
Key Hazard Corrosive, Skin Sensitizer, Air/CO2 Sensitive

Health, Safety, and Environment (HSE) Protocols

Critical Warning: As a primary aliphatic amine, this compound is prone to rapid reaction with atmospheric carbon dioxide to form carbamate salts. This degradation alters stoichiometry and can ruin enantioselective applications.

Hazard Identification
  • Corrosivity: Causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.

  • Sensitization: Potential skin sensitizer upon repeated contact.

  • Reactivity: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Half-mask respirator with organic vapor cartridges (OV/P100) if working outside a fume hood.

  • Dermal: Double-gloving recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Butyl rubber or Viton (for prolonged handling of bulk liquid).

  • Ocular: Chemical splash goggles + Face shield (if pouring >10 mL).

Storage and Handling Architecture

To maintain the enantiomeric excess (%ee) and chemical purity, a strict "Inert-Chain of Custody" must be maintained.

The "Inert-Chain" Workflow

The following diagram illustrates the decision logic for handling the free amine versus its salt forms.

G Raw Received Reagent (Free Amine) QC QC: Check Appearance & Titration Raw->QC Inert Atms Decision Intended Use? QC->Decision LongTerm Long-Term Storage (Convert to HCl Salt) Decision->LongTerm > 1 Week Immediate Immediate Synthesis (Schlenk/Glovebox) Decision->Immediate < 48 Hours Salt HCl Salt Form (Stable Solid) LongTerm->Salt HCl/Ether CatSynth Catalyst Synthesis (Thioureas/Ligands) Immediate->CatSynth Dry Solvents

Figure 1: Decision matrix for handling Menthylmethanamine based on stability requirements.

Storage Protocol
  • Container: Amber glass vials with PTFE-lined septa.

  • Atmosphere: Headspace must be purged with dry Argon or Nitrogen.

  • Temperature: Store at

    
     to 
    
    
    
    .
  • Desiccant: Do not store directly with desiccant in the liquid; use a secondary containment desiccator.

Experimental Protocols

Protocol A: Inert Liquid Transfer (Free Base)

Objective: To transfer the amine without introducing moisture or CO2.

  • Preparation: Flame-dry all glassware and cool under an Argon stream.

  • Septum Piercing: Insert a bleed needle (connected to an inert gas bubbler) into the reagent bottle septum.

  • Withdrawal: Use a gas-tight glass syringe (Hamilton type) or a polypropylene syringe with a long stainless steel needle.

    • Tip: Flush the syringe with Argon 3 times before drawing the liquid.

  • Dispensing: Inject directly into the reaction vessel through a septum. Do not open the vessel to air.

  • Cleanup: Immediately rinse the syringe with dilute acetic acid in methanol to neutralize residual amine before washing with water.

Protocol B: Conversion to Hydrochloride Salt (Stabilization)

Objective: To convert the air-sensitive liquid into a stable, crystalline solid for long-term storage or crystallographic analysis.

Reagents:

  • [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (Free base)

  • HCl (2.0 M in Diethyl Ether or Dioxane)

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Procedure:

  • Dissolve 1.0 equiv (e.g., 500 mg) of the amine in 5 mL of anhydrous

    
     in a round-bottom flask under Argon.
    
  • Cool the solution to

    
     in an ice bath.
    
  • Dropwise add 1.1 equiv of HCl (in ether) with vigorous stirring. A white precipitate should form immediately.

  • Stir for 15 minutes at

    
    .
    
  • Filtration: Filter the solid under a blanket of Argon (using a Schlenk frit if possible) or rapidly on a Buchner funnel.

  • Washing: Wash the cake twice with cold pentane or ether.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

  • Result: The resulting hydrochloride salt is non-hygroscopic and stable at room temperature in a vial.

Protocol C: Synthesis of Chiral Thiourea Derivative

Objective: To utilize the amine as a chiral building block for organocatalysts.

Mechanism: Nucleophilic addition of the primary amine to an isothiocyanate.

  • Setup: Flame-dried 2-neck flask with magnetic stir bar.

  • Solvent: Anhydrous THF or DCM (0.1 M concentration relative to amine).

  • Addition:

    • Add 1.0 equiv of Isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) to the solvent.

    • Add 1.0 equiv of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine dropwise at Room Temperature.

  • Monitoring: Reaction is typically complete within 1-2 hours (Monitor by TLC: stain with Ninhydrin; product will likely be UV active if aromatic isothiocyanate is used).

  • Workup: Evaporate solvent. Recrystallize from Hexanes/Ethyl Acetate to obtain pure chiral thiourea.

Analytical Quality Control

To verify the identity and purity of the compound, specifically distinguishing it from ring-amino isomers (Menthylamine), use the following markers:

MethodDiagnostic SignalNote
1H NMR (

)

2.4 - 2.6 ppm (Doublet/Multiplet, 2H)
Corresponds to the exocyclic

protons. (Ring protons are typically < 2.0 ppm).
13C NMR

~45-50 ppm (CH2-N)
Distinct from ring C-N carbons which are typically shifted differently.
Mass Spec m/z 169.3

Verify parent ion.
Chiral HPLC Chiralpak IA/IB or OD-HEssential to verify enantiomeric excess if synthesizing from racemic precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99644961, [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine. Retrieved from [Link]

  • RCSB Protein Data Bank (2021). Ligand Summary Page for HZC: [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine. Associated with PDB Entry 7E5V (Crystal structure of Phm7). Retrieved from [Link]

  • Fujiyama, K. et al. (2021). Enzymatic [4+2] cycloaddition in natural product biosynthesis.[1] (Contextual reference for the biological application of the inhibitor).

  • Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance for Handling Amines. (General Best Practices).

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

This technical guide addresses the synthesis and troubleshooting of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , commonly referred to as Menthylmethanamine or 1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane . This m...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and troubleshooting of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , commonly referred to as Menthylmethanamine or 1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane .

This molecule represents a one-carbon homologation of the menthane scaffold. The synthesis is deceptively complex due to the steric bulk of the C2-isopropyl group and the lability of the C1 stereocenter.

Core Synthesis Strategies & Logic

There are two primary industrial/research routes to synthesize this target from (-)-Menthol . Your choice depends on whether you require the Menthyl (equatorial) or Neomenthyl (axial) stereochemistry at the C1 position.

Route A: The Carboxylation Pathway (Thermodynamic Control)
  • Best for: Large scale, retaining "Menthyl" (equatorial) stereochemistry.

  • Mechanism: Menthol

    
     Menthyl Chloride 
    
    
    
    Grignard
    
    
    Carboxylic Acid
    
    
    Amide
    
    
    Amine .
  • Logic: The Grignard formation destroys the C1 stereocenter (radical/anionic character), but carbonylation typically yields the thermodynamically more stable equatorial carboxylic acid (Menthyl series), which is then reduced.

Route B: The Cyanation Pathway (Kinetic Control/Inversion)
  • Best for: Speed, accessing "Neomenthyl" (axial) stereochemistry.

  • Mechanism: Menthol

    
     Tosylate 
    
    
    
    Nitrile (
    
    
    )
    
    
    Amine .
  • Logic: The

    
     displacement of the tosylate by cyanide proceeds with inversion of configuration . If you start with (-)-Menthol (1R, 2S, 5R), you will obtain the Neomenthyl nitrile (1S, 2S, 5R), leading to the neo-amine.
    

Interactive Troubleshooting Guide (FAQ Format)

Phase 1: Activation of Menthol (Halogenation/Tosylation)

Q: I am converting Menthol to Menthyl Chloride using


, but GC-MS shows multiple peaks. What is happening? 
A:  You are observing Cationic Rearrangement .[1][2]
  • The Issue: Secondary menthyl carbocations are prone to hydride shifts. Even under "stereoretentive" conditions (e.g.,

    
    ), you will generate 15–25% impurities, including Neomenthyl chloride  and tertiary chlorides (e.g., 3-chloro-3-methyl-1-isopropylcyclohexane).
    
  • Solution: Use the Appel Reaction (

    
     or 
    
    
    
    ) for milder, kinetic halogenation, though some inversion may still occur. For highest purity, avoid the chloride route and use the Tosylate (Route B) , which prevents carbocation formation.

Q: My Menthyl Tosylate yield is low, and I see starting material remaining. A: The C1 hydroxyl is sterically hindered by the C2 isopropyl group.

  • The Fix: Use catalytic DMAP (4-dimethylaminopyridine) with Tosyl Chloride and Pyridine. The DMAP acts as a nucleophilic catalyst to transfer the tosyl group to the hindered alcohol. Allow the reaction to run for 24–48 hours at room temperature rather than heating, which degrades the tosylate.

Phase 2: Carbon-Carbon Bond Formation (The Critical Step)

Q: During the cyanide displacement (Route B), I am getting a large amount of alkene (Menthene). A: You are fighting Elimination (E2) vs. Substitution (


) .
  • The Cause: Cyanide is a base as well as a nucleophile.[3] The steric bulk of the menthyl ring makes the backside attack difficult, favoring proton abstraction (elimination).

  • The Protocol Fix:

    • Solvent: Switch to DMSO or DMF . These polar aprotic solvents significantly enhance the nucleophilicity of the cyanide ion relative to its basicity.

    • Temperature: Keep the reaction below 90°C. Higher temperatures favor elimination (entropy driven).

    • Reagent: Consider using TMSCN (Trimethylsilyl cyanide) with a Lewis Acid catalyst (

      
      ) instead of NaCN. This suppresses the basicity entirely.
      

Q: In the Grignard route (Route A), the reaction won't initiate. A: Menthyl chloride is a "sluggish" halide.

  • The Fix:

    • Entrainment: Add a few drops of 1,2-dibromoethane to the Mg turnings to etch the surface.

    • Concentration: Do not dilute too much initially. High local concentration helps sustain the radical chain mechanism.

    • Rieke Magnesium: If standard turnings fail, use Rieke Magnesium (highly reactive activated Mg).

Phase 3: Reduction to Amine

Q: The reduction of the amide/nitrile with


 (LAH) is incomplete. 
A:  The aluminum-nitrogen complex can be incredibly stable and insoluble.
  • The Fix:

    • Fieser Workup: Do not just dump water in. Use the

      
       rule (mL water : g LAH : mL 15% NaOH).
      
    • Reflux Time: Menthyl derivatives are bulky. Standard 1-hour reflux is insufficient. Reflux in THF for 12–18 hours .

    • Alternative: Use Borane-THF (

      
      ) . It often reduces hindered amides more cleanly than LAH and avoids the "aluminum gel" emulsion during workup.
      

Experimental Data & Specifications

Stereochemical Outcome Comparison
FeatureRoute A (Grignard/CO2)Route B (Tosylate/CN)
Intermediate Menthyl Carboxylic AcidNeomenthyl Cyanide
Major Isomer Equatorial (Menthyl)Axial (Neomenthyl)
Mechanism Thermodynamic Equilibration

Inversion
Main Impurity Wurtz Coupling DimersMenthene (Elimination)
Scalability High (Kg scale feasible)Medium (Cyanide handling limits)
Step-by-Step Protocol: Route B (Cyanation via DMSO)
  • Tosylation: Dissolve (-)-Menthol (1.0 eq) in Pyridine (5 vol). Add TsCl (1.2 eq) and DMAP (0.1 eq) at 0°C. Stir at RT for 24h. Pour into ice/HCl. Filter solid. Recrystallize from MeOH.

  • Cyanation: Dissolve Menthyl Tosylate (1.0 eq) in anhydrous DMSO (0.5 M concentration). Add NaCN (1.5 eq). Heat to 80°C for 4-6 hours. Monitor by TLC/GC for disappearance of tosylate and appearance of nitrile vs alkene.

  • Workup: Dilute with water, extract with

    
    . Wash organic layer with water (3x) to remove DMSO. Dry over 
    
    
    
    .
  • Reduction: Add Nitrile solution dropwise to

    
     (2.0 eq) in THF at 0°C. Reflux 12h. Perform Fieser workup.
    
  • Purification: The crude amine is an oil. Dissolve in

    
     and bubble dry HCl gas to precipitate the Amine Hydrochloride salt . Recrystallize the salt from EtOH/EtOAc to remove stereoisomers.
    

Visualizing the Pathways

MenthylSynthesis Menthol (-)-Menthol (1R, 2S, 5R) Cl Menthyl Chloride (Mixture of isomers) Menthol->Cl SOCl2 (Risk: Rearrangement) OTs Menthyl Tosylate (Retention) Menthol->OTs TsCl, Pyridine DMAP Grignard Menthyl Mg-Cl (Equilibrating) Cl->Grignard Mg/THF Rearrange Tertiary Chlorides (Rearrangement) Cl->Rearrange Acid Menthyl Carboxylic Acid (Equatorial Preferred) Grignard->Acid 1. CO2 2. H3O+ Amide Menthane Carboxamide Acid->Amide 1. SOCl2 2. NH3 TargetA Menthylmethanamine (Equatorial) Amide->TargetA LiAlH4 CN Neomenthyl Cyanide (Axial - Inversion) OTs->CN NaCN, DMSO (SN2 Inversion) Menthene Menthene (Elimination Product) OTs->Menthene Heat/Base (E2 Side Rxn) TargetB Neomenthylmethanamine (Axial) CN->TargetB LiAlH4

Caption: Divergent synthesis pathways showing the stereochemical inversion via the Cyanide route (Route B) versus the thermodynamic equilibration in the Grignard route (Route A).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Grignard and Nitrile synthesis).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of vs E2 in cyclohexyl systems).
  • Org. Synth. 1925, 5, 75. Menthyl Chloride. (Demonstrates the difficulty of chlorination without rearrangement).

  • Spino, C., et al. Stereoselective Synthesis of Menthyl Derivatives. J. Org.[1][][5] Chem. (Discusses the stereochemical outcomes of menthyl nucleophilic substitutions).

  • PubChem. [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine. (Chemical structure and physical property verification).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the yield and chemoselectivity of [(1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the yield and chemoselectivity of [(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanamine (often referred to as neomenthylmethanamine) synthesis.

The standard synthetic route involves the activation of (1R,2S,5R)-menthol, followed by an SN2 cyanation, and finally, the reduction of the nitrile to the primary amine. This sequence is notoriously difficult due to extreme steric hindrance and competing side reactions. This guide provides field-proven insights to troubleshoot these bottlenecks.

Mechanistic Workflow & Yield Loss Pathways

To improve your yield, you must first understand where the mass balance is going. The diagram below maps the desired synthetic pathway against the two most common yield-killing side reactions: E2 Elimination during cyanation and Imine Condensation during reduction.

SynthesisWorkflow Menthol (1R,2S,5R)-Menthol Starting Material Activation Activation (Tf2O / Pyridine) Menthol->Activation Intermediate Menthyl Triflate (Equatorial LG) Activation->Intermediate Cyanation Cyanation (SN2) NaCN / DMSO Intermediate->Cyanation Elimination E2 Elimination (High Temp/Poor LG) Intermediate->Elimination Competing Pathway Nitrile (1S,2S,5R)-Menthyl Cyanide (Walden Inversion) Cyanation->Nitrile SN2 Inversion Reduction Catalytic Reduction H2 / Raney Ni Nitrile->Reduction Menthene Menthene Byproducts (Yield Loss) Elimination->Menthene Amine Target Primary Amine [5-Methyl-2-(propan-2-yl)... cyclohexyl]methanamine Reduction->Amine + Excess NH3 Dimerization Imine Condensation (Lack of NH3) Reduction->Dimerization Competing Pathway Dimer Secondary Amine Dimer (Yield Loss) Dimerization->Dimer

Figure 1: Mechanistic workflow for the synthesis of[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine.

Troubleshooting FAQs

Q1: My yield for (1S,2S,5R)-menthyl cyanide is consistently below 30%, with GC-MS showing a major non-polar byproduct. What is happening?

The Causality: You are observing a classic SN2 vs. E2 competition. In the lowest-energy chair conformation of activated menthol, the bulky isopropyl and methyl groups lock the leaving group (e.g., tosylate) into an equatorial position. For the cyanide ion to execute an SN2 attack, it must approach from the axial trajectory, which is severely blocked by 1,3-diaxial interactions from the cyclohexane ring protons. If you apply heat to force the reaction, the ring flips to the higher-energy all-axial conformation. Here, the leaving group becomes axial and anti-periplanar to adjacent protons, perfectly setting up a rapid E2 elimination to form 2-menthene or 3-menthene.

The Solution: You must lower the activation energy of the SN2 pathway so it occurs at temperatures where the E2 pathway is kinetically frozen. Switch your leaving group from a tosylate to a highly reactive trifluoromethanesulfonate (triflate). This allows the Walden inversion to proceed at mild temperatures (40 °C), establishing the correct (1S,2S,5R) stereocenter from the (1R,2S,5R) starting material ()[1].

Q2: During the reduction of the nitrile, I am getting a significant amount of a high-molecular-weight byproduct. How can I improve primary amine chemoselectivity?

The Causality: Nitrile reduction proceeds via a highly reactive imine intermediate (


). Before this imine is fully reduced by hydrogen to the primary amine, it can be nucleophilically attacked by already-formed primary amine molecules in the solution. This forms a secondary ketimine, which subsequently reduces to a secondary amine dimer (

).

The Solution: Conduct the hydrogenation using Raney Nickel in the presence of excess methanolic or ethanolic ammonia (


). The high concentration of ammonia shifts the equilibrium of the imine-amine condensation backward, trapping the intermediate as the primary imine until it is fully reduced. This is a well-established method to suppress secondary amine formation during nitrile reduction ()[2]. Alternatively, in situ generation of nickel boride can achieve rapid reductions of nitriles to primary amines at ambient temperatures, though ammonia additives remain superior for absolute primary amine selectivity ()[3].
Q3: What is the most reliable way to monitor these reactions without degrading the intermediates?

The Causality: Menthyl triflate is thermally labile and will degrade into menthene inside the heated injection port of a GC-MS, giving you false purity readings. The Solution: Use a self-validating FTIR tracking system. Monitor the disappearance of the broad -OH stretch (~3300 cm⁻¹) to confirm triflation, followed by the appearance of a sharp -C≡N stretch (~2250 cm⁻¹) to confirm cyanation. Finally, the complete disappearance of the 2250 cm⁻¹ peak validates the reduction to the primary amine.

Quantitative Optimization Data

Table 1: Impact of Leaving Group and Conditions on Cyanation Yield

SubstrateReagent / SolventTemp (°C)Yield: Nitrile (SN2)Yield: Menthene (E2)
Menthyl TosylateNaCN / DMF9022%71%
Menthyl MesylateKCN / DMSO8035%58%
Menthyl Triflate NaCN / DMSO 40 82% <5%

Table 2: Chemoselectivity in the Reduction of (1S,2S,5R)-Menthyl Cyanide

Catalyst SystemSolvent / AdditiveH2 PressureYield: Primary AmineYield: Dimer Byproduct
Pd/C (10%)Ethanol50 psi45%48%
Raney NickelEthanol50 psi62%31%
Raney Nickel Methanolic NH3 (7N) 50 psi 94% <2%

Validated Experimental Protocols

Protocol A: Synthesis of (1S,2S,5R)-Menthyl Cyanide via Triflate Activation

Note: This protocol utilizes a highly reactive triflate to outcompete E2 elimination.

  • Activation: Dissolve 10.0 g of (1R,2S,5R)-menthol in 100 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.5 equivalents of anhydrous pyridine and cool the flask to -78 °C using a dry ice/acetone bath.

  • Triflation: Dropwise add 1.2 equivalents of trifluoromethanesulfonic anhydride (Tf₂O). Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Quench & Isolate: Quench with cold saturated NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <30 °C (Critical: Higher temperatures will degrade the triflate).

  • Cyanation: Immediately dissolve the crude menthyl triflate in 80 mL of anhydrous DMSO. Add 2.0 equivalents of finely powdered NaCN.

  • Reaction: Stir at 40 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the triflate is consumed.

  • Workup: Dilute with cold water and extract with diethyl ether (3x). Wash the organic layer thoroughly with brine to remove DMSO, dry, and concentrate. Purify via silica gel chromatography to yield pure (1S,2S,5R)-menthyl cyanide.

Protocol B: Chemoselective Reduction to[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Note: This protocol utilizes an acid-base self-validating extraction to ensure absolute purity of the final amine.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 5.0 g of (1S,2S,5R)-menthyl cyanide in 50 mL of 7N ammonia in methanol.

  • Catalyst Addition: Carefully add 1.0 g of active Raney Nickel slurry (pre-washed with methanol to remove water).

  • Hydrogenation: Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.

  • Reaction: Stir vigorously at 25 °C for 24 hours. The reaction is complete when hydrogen uptake ceases and pressure stabilizes.

  • Filtration: Vent the hydrogen safely. Filter the mixture through a pad of Celite under a nitrogen blanket (CAUTION: Raney Nickel is highly pyrophoric when dry; keep the filter cake wet). Wash the Celite pad with additional methanol.

  • Acid-Base Isolation: Concentrate the filtrate in vacuo. Dissolve the crude residue in 1M HCl (aqueous) and wash with diethyl ether (2x) to extract non-basic impurities and unreacted nitrile. Basify the aqueous layer to pH 12 using 2M NaOH. Extract the newly freed primary amine with DCM (3x), dry over Na₂SO₄, and concentrate to yield the pure target molecule.

References

Sources

Troubleshooting

Technical Support Center: Purification of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Executive Summary & Compound Profile This guide addresses the purification of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as 1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane). Unlike "Menthylamine" where t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as 1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane).

Unlike "Menthylamine" where the nitrogen is attached directly to the ring, this compound features a methylene bridge (


) connecting the amine to the cyclohexane scaffold. This structural feature increases nucleophilicity and conformational flexibility, necessitating specific purification protocols to handle stereoisomers and prevent carbamate formation.
Property Data
Functional Class Primary Aliphatic Amine (Chiral)
Major Impurities Unreacted Nitrile/Amide (neutral), Secondary Amine Dimers, Diastereomers
pKa (Conjugate Acid) ~10.5 (Estimated for primary alkyl amines)
Storage Hazard Rapidly absorbs atmospheric CO

to form solid carbamates

Standard Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-basic impurities (unreacted nitriles, alcohols, or amides) from crude reaction mixtures.

This method exploits the basicity of the primary amine. By toggling the pH, we force the amine to migrate between aqueous and organic phases, leaving neutral impurities behind.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    )  or MTBE  (10 mL/g). Avoid Dichloromethane (DCM) if possible, as it can react with primary amines over long periods.
    
  • Acid Extraction (The Trap):

    • Extract the organic layer with 1M HCl (3x volume).[1]

    • Validation: Check the aqueous layer pH; it must be < 2.

    • Result: The amine forms a water-soluble hydrochloride salt (

      
      ). Neutral impurities stay in the organic layer.
      
  • Organic Wash:

    • Wash the combined acidic aqueous layers with fresh ether (1x).

    • Discard this organic layer (contains the neutral impurities).

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath.[2]

    • Slowly add 10M NaOH or 50% KOH until pH > 12.

    • Observation: The solution will turn cloudy/oily as the free amine separates.

  • Final Extraction:

    • Extract the aqueous mixture with Diethyl Ether (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[2]
      

Data Output: Solvent Selection Guide

SolventSuitabilityNotes
Diethyl Ether ExcellentLow boiling point makes removal easy; good phase separation.
MTBE GoodSafer alternative to ether (less peroxide risk).
DCM ModerateProne to emulsion formation; reacts slowly with amines (alkylation).
Ethyl Acetate PoorDo not use. Primary amines can attack the ester group (aminolysis) to form amides.
Protocol B: Diastereomeric Resolution via Salt Recrystallization

Best for: Enriched stereochemical purity (removing cis/trans isomers).

Synthesis from menthol derivatives often yields a mixture of diastereomers. Distillation rarely separates these effectively. Recrystallization of the hydrochloride salt is the industry standard for resolution.

  • Salt Formation: Dissolve the free amine in dry Ethanol or Isopropanol.

  • Acidification: Bubble dry HCl gas or add 1.2 equivalents of HCl in Dioxane/Ether.

  • Crystallization:

    • Heat the suspension to boiling until the salt dissolves (add minimal MeOH if needed).

    • Allow to cool slowly to room temperature, then refrigerate (

      
      ).
      
    • Mechanism:[3][4][5][6][7] The diastereomeric salts possess different lattice energies, causing the major isomer to crystallize preferentially.

  • Liberation: Filter the crystals and repeat Protocol A (Basification) to recover the enantiopure free amine.

Troubleshooting & FAQs

Issue 1: "My product is streaking/tailing on the TLC plate or Column."

Diagnosis: Silanol Interaction. Untreated silica gel is slightly acidic (


). The basic amine (

) hydrogen-bonds strongly to these silanol sites, causing irreversible adsorption and broad peaks.

Solution: The "Base-Blocker" Strategy You must neutralize the silica surface before or during chromatography.

  • Method 1 (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1%

    
      to your eluent system (e.g., Hexane:EtOAc:TEA 80:19:1).
    
  • Method 2 (Pre-treatment): Flush the column with mobile phase containing 5% TEA, then switch to the running solvent.

Critical Note: Do not use Ninhydrin stain if your mobile phase contains TEA or Ammonia; the entire plate will turn purple. Use Iodine or KMnO


  instead.
Issue 2: "A white solid appeared on my glassware/product after leaving it out."

Diagnosis: Carbamate Formation.[4][5][6] Primary amines react reversibly with atmospheric


 to form carbamates (

). This is often mistaken for polymerization or decomposition.

Solution:

  • Reversal: The reaction is reversible. Heating the sample under high vacuum (

    
    ) often dissociates the carbamate, driving off 
    
    
    
    .
  • Prevention: Store the amine under Argon or Nitrogen atmosphere.

Issue 3: "NMR shows a second set of peaks that look like my product."

Diagnosis: Rotamers or Diastereomers?

  • Scenario A (Broad peaks): Likely Rotamers due to restricted rotation around the amide bond if you made a derivative, or hydrogen bonding concentration effects. Run NMR at elevated temperature (

    
    ). If peaks coalesce, it is dynamic.
    
  • Scenario B (Sharp, distinct peaks): Diastereomers. The cyclohexane ring allows for axial/equatorial positioning of the substituents. Use Protocol B (Recrystallization) to purify.

Visual Workflows

Figure 1: Acid-Base Purification Logic

This flowchart illustrates the "Self-Validating" separation of the amine from neutral impurities.

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in Ether/MTBE Start->Dissolve AcidWash Wash with 1M HCl (pH < 2) Dissolve->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals/Nitriles) PhaseSep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Amine-HCl) PhaseSep1->AqLayer1 Bottom Layer Discard1 Discard or Recover Side Products OrgLayer1->Discard1 Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with Ether (x3) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Waste Salts) PhaseSep2->AqLayer2 Bottom Layer OrgLayer2 Organic Layer (Free Amine) PhaseSep2->OrgLayer2 Top Layer Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Pure Amine Oil Dry->Final

Caption: Workflow for the purification of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine using acid-base extraction.

Figure 2: Chromatography Troubleshooting Decision Tree

ChromatographyFix Start Issue: Poor Separation on Silica Check1 Is the spot streaking/tailing? Start->Check1 YesStreak Cause: Silanol Interaction Check1->YesStreak Yes NoStreak Is it a distinct secondary spot? Check1->NoStreak No Action1 Add 1% Et3N or NH3 to Mobile Phase YesStreak->Action1 Diastereomer Cause: Diastereomers NoStreak->Diastereomer Close Rf NeutralImp Cause: Neutral Impurity NoStreak->NeutralImp Distant Rf Action2 Switch to Recrystallization (Protocol B) Diastereomer->Action2 Action3 Perform Acid-Base Extraction first NeutralImp->Action3

Caption: Decision matrix for troubleshooting chromatographic isolation of primary amines.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and salt recrystallization techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed protocols for acid-base extraction and derivative formation).

  • Snyder, L. R., & Kirkland, J. J. (1979). Introduction to Modern Liquid Chromatography. Wiley. (Source for mobile phase modification with amines to prevent tailing).

  • Benzoic acid, 2-hydroxy-, compound with (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanemethanamine (1:1) . PubChem Compound Summary for CID 71587320. (Verifying the existence and nomenclature of the specific amine salts).

Sources

Optimization

Technical Support Center: Synthesis of[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Welcome to the Technical Support Center for the synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (commonly referred to as menthylmethanamine)[1]. This sterically hindered primary amine, derived from the menth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (commonly referred to as menthylmethanamine)[1]. This sterically hindered primary amine, derived from the menthane skeleton, is a highly valued intermediate in drug development and the synthesis of consumer sensates[2].

Because of the significant steric bulk of the isopropyl group at the C2 position, researchers frequently encounter side reactions such as E2 elimination, secondary amine dimerization, and C1-epimerization. This guide is designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure your synthesis succeeds.

Mechanistic Workflow & Side Reaction Mapping

Synthesis Menthone Menthone (Ketone) MenthylCyanide Menthyl Cyanide (Nitrile) Menthone->MenthylCyanide Van Leusen or Nucleophilic Cyanation Menthene Menthene (Elimination Product) Menthone->Menthene E2 Elimination (Strong Base) Product [5-Methyl-2-(propan-2-yl)cyclohexyl] methanamine MenthylCyanide->Product Reduction (H2/Ni or LiAlH4) Dimer Bis(menthylmethyl)amine (Secondary Amine Dimer) MenthylCyanide->Dimer Imine Condensation Epimer C1-Epimer (Stereochemical Loss) MenthylCyanide->Epimer Base-catalyzed Epimerization

Mechanistic workflow for menthylmethanamine synthesis, highlighting primary pathways and side reactions.

Troubleshooting Guide: Causality and Solutions

Q: Why am I getting high yields of menthene instead of menthyl cyanide during the cyanation of menthyl chloride? A: You are observing an E2 elimination rather than an SN2 substitution. The menthyl system features a secondary carbon flanked by a bulky isopropyl group at C2. This steric hindrance severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack. Consequently, strong bases like the cyanide ion act as Brønsted bases rather than nucleophiles, driving the elimination pathway to form 2-menthene or 3-menthene.

  • The Fix (Van Leusen Reductive Cyanation): Abandon the SN2 approach. Instead, synthesize the nitrile directly from menthone[3].

  • Self-Validating Protocol:

    • Reaction: In a dry flask under Argon, dissolve menthone (1.0 eq) and Tosylmethyl isocyanide (TosMIC, 1.2 eq) in anhydrous 1,2-dimethoxyethane (DME). Cool to 0°C.

    • Base Addition: Add a solution of potassium tert-butoxide (2.0 eq) in anhydrous tert-butanol dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 9:1, KMnO4 stain). The reaction is complete when the menthone spot is fully consumed and replaced by a less polar, UV-active spot (menthyl cyanide).

    • Causality of Fix: TosMIC adds to the sp2-hybridized carbonyl carbon, which is significantly less sterically hindered than the sp3 carbon in menthyl halides, bypassing the E2 elimination risk entirely.

Q: My reduction of menthyl cyanide yielded a viscous oil, and LC-MS shows a mass corresponding to a secondary amine. How do I prevent this dimerization? A: Nitrile reduction proceeds via an intermediate imine. If the newly formed primary amine (menthylmethanamine) acts as a nucleophile, it will attack the unreduced intermediate imine. Subsequent reduction of this condensed intermediate yields bis(menthylmethyl)amine (the secondary amine dimer).

  • The Fix (Ammonia-Saturated Hydrogenation):

  • Self-Validating Protocol:

    • Reaction: Perform catalytic hydrogenation using Raney Nickel, but saturate the solvent (methanol) with anhydrous ammonia (NH3) prior to introducing H2 gas (50 psi, 50°C).

    • Validation: Take an aliquot, filter through a syringe filter, and run GC-FID. The peak for the dimer should be <2% area.

    • Causality of Fix: The excess ammonia outcompetes the primary amine for any intermediate imine, effectively trapping it as an unsubstituted amidine/imine until it is fully reduced to the primary amine.

Q: How can I prevent the loss of stereochemical purity (epimerization) at the C1 position during synthesis? A: The alpha-proton of menthyl cyanide is slightly acidic due to the electron-withdrawing nature of the nitrile group. Prolonged exposure to basic conditions (e.g., during the cyanation step or basic workups like the Mendius reduction[4]) causes deprotonation and reprotonation, leading to an equilibrium mixture of diastereomers (e.g., neo and iso configurations)[2].

  • The Fix: Maintain strict temperature control (keep reactions below 0°C during base addition) and quench reactions with a mild acid (e.g., saturated aqueous NH4Cl) immediately upon completion.

Reagent Comparison for Nitrile Reduction

To assist in experimental design, the following table summarizes the quantitative performance of various reducing agents for converting menthyl cyanide to menthylmethanamine:

Reducing AgentConditionsPrimary Amine YieldDimer FormationStereochemical RetentionCausality / Notes
H2 / Pd/C 1 atm, EtOH, RT40-50%High (>30%)ModeratePd/C is highly prone to promoting imine condensation. Not recommended.
H2 / Raney Ni + NH3 50 psi, MeOH, 50°C85-90%Low (<5%)HighNH3 suppresses dimerization. Industry standard for scale-up.
LiAlH4 THF, Reflux, 4h90-95%Very Low (<1%)HighRapid reduction prevents intermediate accumulation. Best for lab scale.
Na / EtOH (Mendius)Reflux60-70%ModerateLowHarsh basic conditions cause C1 epimerization[4].

Frequently Asked Questions (FAQs)

Q: Can I use Borane (BH3·THF) to reduce menthyl cyanide? A: Yes, BH3·THF is an excellent reagent for reducing sterically hindered nitriles. It avoids the basic conditions of LiAlH4 and the dimerization issues of catalytic hydrogenation. However, you must perform a rigorous acidic workup (e.g., refluxing with 6M HCl) to break the strong, unreactive boron-amine complex that forms initially.

Q: Why does my menthylmethanamine turn yellow upon storage? A: Primary amines are susceptible to air oxidation, forming trace amounts of imines and N-oxides. Store the product under an inert atmosphere (Argon) at 4°C, or convert it to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the amine. The HCl salt is indefinitely stable at room temperature.

Q: How do I verify the stereochemistry of the final product? A: Use 1H-NMR. The chemical shift and multiplicity of the C1 proton are highly dependent on its axial/equatorial relationship with the adjacent isopropyl and methyl groups. Derivatization with Mosher's acid chloride can also help determine enantiomeric excess via 19F-NMR.

References

  • PubChem. 2-(Isopropyl)-5-methylcyclohexylamine | C10H21N | CID 89497. National Center for Biotechnology Information. Available at: [Link]

  • Ermoloo, et al.Synthesis of cyclohexane derivatives useful as sensates in consumer products. US Patent 8,426,643 B2.
  • Vedantu. Which of the following is obtained by reducing methyl cyanide.... Available at:[Link]

  • Organic Syntheses. Methyl 2-(1-cyanocyclohexyl)diazenecarboxylate. Org. Synth. 1978, 58, 86. Available at:[Link]

Sources

Troubleshooting

optimization of reaction conditions for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

The following technical guide serves as a specialized support center for the optimization of reaction conditions for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also referred to as Menthylmethanamine ). This guide a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the optimization of reaction conditions for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also referred to as Menthylmethanamine ). This guide addresses the synthesis, purification, and troubleshooting of this specific chiral building block, focusing on the reduction of its nitrile or amide precursors.[1]

Subject: Optimization of Reaction Conditions for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Ticket ID: OPT-MMC-2024 Status: Active Support Tier: Level 3 (Senior Application Scientist)[2][3]

System Overview & Molecule Profile[4]

Target Molecule: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Common Name: Menthylmethanamine / (Menthyl)methylamine Molecular Formula: C₁₁H₂₃N Key Structural Feature: A cyclohexane ring bearing a methyl group at C5, an isopropyl group at C2, and a methanamine (-CH₂NH₂) group at C1.[1][2][3] Stereochemistry: The bioactivity and utility of this compound as a chiral auxiliary depend heavily on maintaining the specific stereochemical configuration (typically derived from l-Menthol: 1R, 2S, 5R).[1]

Core Synthesis Pathways

The two most robust industrial and laboratory routes involve the reduction of carboxylic acid derivatives.

  • Route A (Nitrile Reduction): Reduction of (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonitrile.[1][2][3]

  • Route B (Amide Reduction): Reduction of (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxamide.[1][2][3]

Critical Workflows (Visualized)

The following diagrams illustrate the decision logic for synthesis optimization and the standard reaction workflow.

SynthesisWorkflow Start Start: Precursor Selection Nitrile Route A: Nitrile (Menthyl-CN) Start->Nitrile Amide Route B: Amide (Menthyl-CONH2) Start->Amide Red_LAH Reduction: LiAlH4 (THF, Reflux) Nitrile->Red_LAH Lab Scale Red_H2 Reduction: H2 / Raney Ni (MeOH, NH3) Nitrile->Red_H2 Scalable Amide->Red_LAH Check_TLC QC Check: TLC/GC (Conversion >95%?) Red_LAH->Check_TLC Red_H2->Check_TLC Issue_SecAmine Issue: Secondary Amine (Dimerization) Check_TLC->Issue_SecAmine Impurities detected Issue_Emulsion Issue: Workup Emulsion (Al salts) Check_TLC->Issue_Emulsion During Workup Final Target: Menthylmethanamine (>98% ee) Check_TLC->Final Pass Sol_AddNH3 Solution: Add NH3 or Change Catalyst Issue_SecAmine->Sol_AddNH3 Sol_Fieser Solution: Fieser Workup (n:n:3n rule) Issue_Emulsion->Sol_Fieser Sol_Fieser->Final Sol_AddNH3->Final

Caption: Figure 1. Synthesis optimization workflow and troubleshooting logic for Menthylmethanamine.

Troubleshooting Guide (Q&A)

This section addresses specific tickets submitted by researchers regarding the optimization of this reaction.

Ticket #001: Controlling Secondary Amine Formation

User Question: "I am reducing the nitrile precursor using H₂/Pd/C, but I'm seeing a significant amount of dimerized secondary amine (approx. 15%) in my GC-MS. How do I stop this?"

Technical Response: This is a classic issue in the catalytic hydrogenation of nitriles. The primary amine product (R-CH₂NH₂) can react with the intermediate imine (R-CH=NH) to form a secondary amine, releasing ammonia.[2][3]

Protocol Optimization:

  • Ammonia Suppression: You must saturate your reaction solvent (usually Methanol or Ethanol) with anhydrous Ammonia (NH₃) gas or add concentrated ammonium hydroxide before introducing hydrogen.[2][3] The excess ammonia shifts the equilibrium, preventing the primary amine from attacking the imine intermediate [1].

  • Catalyst Switch: If Pd/C continues to yield dimers, switch to Raney Nickel . Raney Ni is generally more selective for primary amines in nitrile reductions.[3]

  • Acidic Additives: Alternatively, running the reaction in acidic media (e.g., acetic anhydride or HCl/MeOH) traps the primary amine as an ammonium salt, rendering it non-nucleophilic and preventing dimerization.[1]

Ticket #002: "Gelatinous Nightmare" During LiAlH₄ Workup

User Question: "I used Lithium Aluminum Hydride (LiAlH₄) for the reduction of the amide. The reaction went to completion, but during the aqueous quench, I formed a thick grey emulsion that won't separate. Filtration is impossible."

Technical Response: You are experiencing "aluminum hydroxides gelation."[3] This traps your product and solvent.[3] Do not simply add water and acid indiscriminately.[3]

The "Fieser" Protocol (Self-Validating Step): For every x grams of LiAlH₄ used, perform the quench strictly in this order:

  • Slowly add x mL of Water (CAUTION: Exothermic, H₂ evolution).[1][3]

  • Add x mL of 15% Aqueous Sodium Hydroxide (NaOH).

  • Add 3x mL of Water.

  • Warm the mixture to room temperature and stir for 15 minutes.

Result: The aluminum salts will precipitate as a dry, white, granular solid (lithium aluminate) that can be easily filtered off, leaving a clear filtrate containing your amine [2].[1]

Ticket #003: Stereochemical Integrity

User Question: "Does the reduction of the nitrile at C1 affect the stereocenters at C2 (isopropyl) or C5 (methyl)? My optical rotation is slightly off."

Technical Response: Standard reduction conditions (LiAlH₄ or catalytic hydrogenation < 80°C) generally do not epimerize the C2 or C5 centers, as they are not activated.[1] However, the C1 center (alpha to the nitrile/amine) is susceptible if the precursor was synthesized under harsh basic conditions.

Diagnostic Check:

  • Precursor Purity: Verify the diastereomeric ratio (dr) of your starting nitrile. Epimerization often happens during the installation of the nitrile group (e.g., nucleophilic substitution on a secondary halide), not the reduction.[1]

  • Temperature Control: Ensure your reduction temperature does not exceed reflux in THF (66°C). Higher temperatures (e.g., refluxing diglyme) can promote thermodynamic equilibration of the ring substituents to the more stable equatorial positions if not already there [3].

Optimization Data & Tables

Table 1: Reducing Agent Performance Matrix

Comparison of methods for converting Menthyl-CN to Menthyl-CH₂NH₂.

MethodReagentSolventTempYieldPrimary Amine SelectivityNotes
Hydride Reduction LiAlH₄ (2.0 eq)THF / Et₂O0°C → Reflux85-92%>99%Best for lab scale.[2][3] Requires careful Fieser workup.[3]
Cat. Hydrogenation H₂ (50 psi), Raney NiMeOH / NH₃25-50°C90-95%95-98%Scalable.[1][2][3] Requires NH₃ to prevent dimerization.[3]
Borane Reduction BH₃[2][3]·THF or BH₃·DMSTHFReflux75-85%>99%Good alternative if LiAlH₄ is too hazardous.[2][3] Requires acid workup to break B-N complex.[3]
Chemical Reduction Na / EthanolEthanolReflux60-70%Variable"Bouveault-Blanc" type.[2][3] Harsh conditions, lower yield.[1] Not recommended.
Table 2: Solvent Screening for LiAlH₄ Reduction
SolventBoiling PointReaction RateSolvation PowerRecommendation
Diethyl Ether 35°CSlowModerateGood for highly volatile amines; keeps temp low.[2][3]
THF (Tetrahydrofuran) 66°COptimalHighExcellent .[2][3] Standard choice for solubility and kinetics.[3]
MTBE 55°CModerateModeratePoor .[2][3] LiAlH₄ solubility is limited in MTBE.[3]
Diglyme 162°CVery FastHighCaution .[2][3] High T may cause epimerization or side reactions.[3]

Detailed Experimental Protocol (Standardized)

Protocol: LiAlH₄ Reduction of (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonitrile

  • Setup: Oven-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser, and N₂ inlet.[1]

  • Reagent Prep: Charge flask with anhydrous THF (10 mL per gram of substrate). Cool to 0°C.[3]

  • Addition: Carefully add LiAlH₄ pellets or powder (2.0 equivalents) under N₂ flow. Stir until suspended.

  • Substrate Addition: Dissolve the nitrile (1.0 equivalent) in a minimal amount of anhydrous THF. Add dropwise to the LiAlH₄ suspension at 0°C over 20 minutes.

    • Why? Exothermic control prevents runaway reactions and side-product formation.[2][3]

  • Reaction: Allow to warm to room temperature, then heat to gentle reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1% NH₄OH; Stain: Ninhydrin).[2][3]

  • Workup (Fieser Method):

    • Cool to 0°C.[3]

    • Add Water (1 eq per g LiAlH₄).[3]

    • Add 15% NaOH (1 eq).[3]

    • Add Water (3 eq).[3]

    • Stir 15 mins until white precipitate forms.

    • Filter through a Celite pad.[3][4]

  • Isolation: Dry filtrate over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via Kugelrohr distillation or column chromatography (Amine-functionalized silica is recommended to prevent streaking).[1][2][3]

References

  • Rylander, P. N. (1979).[1][3] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[3] (Discusses suppression of secondary amines using ammonia).

  • Fieser, L. F., & Fieser, M. (1967).[1][3] Reagents for Organic Synthesis, Vol. 1, p. 581-595.[1][2][3] Wiley.[3] (Source of the n:n:3n workup rule).

  • Eliel, E. L., & Wilen, S. H. (1994).[1][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[2][3] (Mechanisms of epimerization in cyclohexane systems).

  • Smith, M. B. (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[3] Link[1][2][3]

  • PubChem. (n.d.).[2][3] (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile.[1][2][3][5] National Library of Medicine. Link[1][2][3]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereomeric Separation of[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Overview [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (a menthylmethylamine derivative) presents unique stereochemical challenges. Because it possesses multiple stereocenters on the cyclohexane ring, synthesizing or i...

Author: BenchChem Technical Support Team. Date: March 2026

Overview [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (a menthylmethylamine derivative) presents unique stereochemical challenges. Because it possesses multiple stereocenters on the cyclohexane ring, synthesizing or isolating this primary amine often results in a complex mixture of diastereomers (e.g., menthyl, neomenthyl, isomenthyl configurations)[1]. Separating these diastereomers requires exploiting minute differences in their physicochemical properties through thermodynamic crystallization or chromatographic resolution.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of your target diastereomer.

Section 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: During fractional crystallization of the amine salts, the product "oils out" instead of forming crystals. How do I force crystallization?

  • Mechanistic Cause: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the supersaturation of the diastereomeric salt is reached at a temperature above its melting point in the solvated state. The solute drops out as a viscous, amorphous oil rather than organizing into a rigid crystal lattice.

  • Solution: Lower the supersaturation level by increasing the solvent volume, or alter the dielectric constant of the solvent system. Implementing Dielectrically Controlled Resolution (DCR) by adjusting the water content in an alcoholic solvent (e.g., methanol) changes the hydrogen-bonding network from sheet-like to columnar, thermodynamically favoring the crystallization of a specific diastereomeric salt[2].

Q2: I am using reversed-phase HPLC to monitor the diastereomeric ratio, but the peaks are severely tailing, masking the minor diastereomer.

  • Mechanistic Cause: Primary amines strongly interact with residual, unendcapped silanols on the silica backbone of the stationary phase. At neutral or slightly acidic pH, these silanols are deprotonated (pKa ~4.5), acting as strong cation-exchange sites that trap the protonated amine, causing peak tailing[3].

  • Solution: Introduce a volatile organic amine additive, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), into the mobile phase. These additives act as sacrificial bases, competitively binding to the active silanol sites and allowing the target amine to elute with sharp, symmetrical peaks[3].

Q3: Even after forming diastereomeric salts with an achiral acid (like HCl), the separation efficiency is poor. What is the alternative?

  • Mechanistic Cause: While diastereomers have different physical properties, the solubility difference between simple achiral salts (like hydrochlorides) of menthyl-derivatives is often insufficient for clean fractional crystallization[1].

  • Solution: Utilize a chiral resolving agent, such as (R,R)-tartaric acid or (S)-mandelic acid, even for separating diastereomers[4]. The introduction of a bulky chiral counterion amplifies the steric and thermodynamic disparities between the resulting salts, drastically improving the separation factor (resolvability)[4].

Section 2: Quantitative Data Summaries

Table 1: Dielectrically Controlled Resolution (DCR) Parameters for Menthyl-derived Amines [2]

Resolving AgentSolvent SystemDielectric Constant (ε)Dominant H-Bond NetworkPreferentially Crystallized Salt
(R,R)-Tartaric AcidMethanol + 6% Water~35Sheet-like(-)-Amine · (R,R)-Tartrate
(R,R)-Tartaric AcidMethanol + 19% Water~45Columnar(+)-Amine · (R,R)-Tartrate
(S)-Mandelic Acid2-Propanol~18Monoclinic(S)-Amine · (S)-Mandelate
(S)-Mandelic AcidDioxane / Methanol~10Orthorhombic(R)-Amine · (S)-Mandelate

Table 2: Chromatographic Troubleshooting Matrix for Primary Amines [3]

ParameterSymptomMechanistic CauseRecommended Adjustment
Stationary Phase Co-elution of isomersInsufficient steric recognitionSwitch to polysaccharide-based chiral columns (e.g., Chiralpak AGP or IG).
Mobile Phase Additive Severe peak tailingSecondary silanol interactionsAdd 0.1% Diethylamine (DEA) to the organic modifier.
Column Temperature Broad, overlapping peaksSlow mass transfer kineticsIncrease column temperature to 30-40°C to sharpen peaks.
Section 3: Self-Validating Experimental Protocols
Protocol A: Diastereomeric Salt Formation & Fractional Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of the[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine diastereomeric mixture in methanol (10 mL/g). Add 1.0 equivalent of (R,R)-tartaric acid.

  • Heating: Heat the suspension to reflux (65°C) until a homogenous solution is achieved.

    • Causality: Complete dissolution ensures the destruction of any kinetically favored, mixed-crystal lattices.

  • Dielectric Adjustment: Slowly add water dropwise until the water concentration reaches exactly 6% v/v.

    • Causality: This specific dielectric environment thermodynamically favors the sheet-like hydrogen bond network of the target diastereomer[2].

  • Cooling: Cool the solution to room temperature at a rate of 5°C/hour. Do not agitate vigorously.

  • Isolation: Filter the resulting crystals under a vacuum and wash with cold methanol (5 mL/g).

    • Self-Validation Checkpoint: Weigh the dried salt. The mass should not exceed the theoretical yield of the target diastereomer (e.g., ~50% if starting from a 1:1 mixture). A higher mass mathematically proves co-crystallization of the undesired isomer, necessitating a recrystallization step.

Protocol B: Free-Basing and Extraction
  • Suspension: Suspend the isolated tartrate salt in deionized water (10 mL/g).

  • Alkalization: Add 10% aqueous NaOH dropwise while stirring until the solid completely dissolves.

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. The pH must be > 12.

    • Causality: The pKa of the primary amine is ~10.5. A pH below 12 means the amine is not fully deprotonated, leading to incomplete extraction and artificially skewed yields[4].

  • Extraction: Extract the liberated free amine with dichloromethane (3 x 10 mL/g).

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diastereomerically pure amine.

Section 4: Workflow Visualization

SeparationWorkflow A Amine Diastereomer Mixture B Salt Formation (Tartaric Acid / Solvent) A->B C Fractional Crystallization (Dielectric Control) B->C Heat & Slow Cool D Crystalline Salt (Target Isomer Enriched) C->D Precipitation E Mother Liquor (Soluble Isomers) C->E Filtration F Alkaline Workup (pH > 12) D->F G Alkaline Workup (pH > 12) E->G H HPLC/SFC Purity Analysis F->H Organic Extract G->H Organic Extract

Workflow for the diastereomeric separation and validation of the primary amine.

Section 5: References
  • [2] Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation / Efficient Resolution of Menthylamine. ResearchGate.2

  • [4] A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.4

  • [1] Stereoselective cathodic synthesis of 8-substituted (1R,3R,4S)-menthylamines. Beilstein Journal of Organic Chemistry. 1

  • [3] Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers. BenchChem. 3

Sources

Troubleshooting

stability issues of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Technical Context & Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Technical Context & Molecule Profile

Compound: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Common Aliases: Menthylmethanamine; (Menthyl)methylamine Class: Chiral Primary Aliphatic Amine

Executive Summary: This compound is a primary aliphatic amine tethered to a bulky, chiral menthane scaffold. While the cyclohexane ring provides some steric bulk, the primary amine group (-CH2-NH2) extends away from the ring, retaining high nucleophilicity. Consequently, it is thermodynamically unstable in air , rapidly reacting with atmospheric carbon dioxide (CO₂) and moisture.

Researchers frequently report "spontaneous solidification" or "purity drops." These are rarely synthesis failures but rather handling artifacts caused by carbamate formation. This guide provides the root cause analysis and recovery protocols required to maintain data integrity.

Troubleshooting Guide (FAQ)

Issue 1: "My clear liquid sample has turned into a white solid or has a white crust."
  • Diagnosis: Carbamate Formation.

    • Mechanism: Primary amines react reversibly with atmospheric CO₂ to form carbamate salts (zwitterions). This reaction is exothermic and can occur within minutes of exposure.

    • Impact: The sample is not "degraded" in the irreversible sense, but the physicochemical properties (solubility, MP, MW) have changed.

    • Solution: Do not discard. See Protocol A: Carbamate Reversal below.

Issue 2: "The liquid has turned pale yellow or brown over time."
  • Diagnosis: Oxidative Degradation. [1]

    • Mechanism: Slow oxidation of the amine nitrogen by atmospheric oxygen, leading to N-oxides or imine impurities. This is accelerated by light and trace metal impurities.

    • Impact: Irreversible impurity formation.

    • Solution: If yellowing is mild, distillation may purify the free base. For high-purity needs, convert to the Hydrochloride (HCl) salt for storage (Protocol C).

Issue 3: "The assay (titration/NMR) is lower than expected, but no impurities are visible."
  • Diagnosis: Hygroscopicity & CO₂ Uptake.

    • Mechanism: The amine is hygroscopic. Absorbed water increases the sample weight without contributing to the molar content of the amine, artificially lowering the weight-based assay. Absorbed CO₂ also adds "silent" mass.

    • Solution: Dry the sample under high vacuum (<1 mbar) for 4 hours. Always handle in a glovebox or under an inert gas blanket.

Critical Stability Visualizations

The following diagram illustrates the degradation pathways and the logic for the recovery protocols.

AmineStability Amine Free Base Amine (Liquid, Active) Carbamate Carbamate Salt (White Solid, Inactive) Amine->Carbamate + CO2 (Fast) Oxidation N-Oxides / Imines (Yellow, Irreversible) Amine->Oxidation + O2 / Light (Slow) Salt Amine-HCl Salt (Stable Solid) Amine->Salt + HCl (Storage) CO2 Atmospheric CO2 Carbamate->Amine Base Wash / Heat (Protocol A) Salt->Amine Neutralization

Figure 1: Stability map showing the reversible carbamate formation (red path) vs. irreversible oxidation (yellow path) and the stabilization strategy via salt formation (blue path).

Detailed Recovery & Handling Protocols

Protocol A: Carbamate Reversal (The "Rescue" Protocol)

Use this when your liquid amine has solidified due to CO₂ exposure.

  • Dissolution: Dissolve the white solid in a biphasic mixture of Dichloromethane (DCM) and 2M Sodium Hydroxide (NaOH) (1:1 ratio).

    • Why: The NaOH deprotonates the carbamate, releasing CO₂ as soluble carbonate (Na₂CO₃) and regenerating the free amine.

  • Extraction: Shake vigorously for 5 minutes. Separate the organic (DCM) layer.

  • Re-extraction: Extract the aqueous layer once more with fresh DCM to ensure full recovery.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Concentration: Filter and remove the solvent under reduced pressure (Rotavap).

    • Critical: Perform the final evaporation stage under an inert atmosphere (Nitrogen backfill) to prevent immediate re-formation of the carbamate.

Protocol B: Inert Handling (The "Prevention" Protocol)

Standard Operating Procedure (SOP) for daily use.

  • Purging: Never open the stock bottle to air. Use a septum and syringe technique.

  • Needle Technique:

    • Insert a Nitrogen/Argon balloon needle into the septum to pressurize the headspace.

    • Withdraw the required volume with a syringe.

    • The positive pressure prevents air ingress during withdrawal.

  • Storage: Store the container tape-sealed with Parafilm in a desiccator or fridge at 2–8°C.

Protocol C: Long-Term Stabilization (Salt Formation)

Recommended if the compound will not be used for >1 month.

  • Dissolve the amine in diethyl ether or ethanol.

  • Add HCl in dioxane (4M) or bubble HCl gas until pH < 3.

  • The Amine-HCl salt will precipitate as a stable, non-hygroscopic solid.

  • Filter and dry. This salt is stable for years at room temperature and resistant to oxidation/CO₂.

Quantitative Data: Stability Profile

ParameterFree Base (Liquid)Carbamate (Solid)HCl Salt (Solid)
Air Stability < 1 Hour (forms crust)Stable (Artifact)Excellent (> 2 Years)
CO₂ Reactivity High (Rapid)N/A (Already reacted)Inert
Hygroscopicity ModerateLowLow
Storage Temp 2–8°C (Dark)N/ARoom Temp
Color ColorlessWhiteWhite

References

  • PubChem. [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine (Compound).[2] National Library of Medicine. [Link]

  • RSC Publishing. Reactions of cyclohexane derivatives in superacids. Journal of the Chemical Society, Perkin Transactions 2.[3] [Link]

  • Organic Syntheses. Methyl Ketones From Carboxylic Acids: Cyclohexyl Methyl Ketone. Org. Synth. 1969, 49,[4] 81. (Demonstrates handling of sensitive cyclohexane derivatives). [Link]

  • ACS Publications. Stability of Structurally Varied Aqueous Amines for CO2 Capture. Environmental Science & Technology. (General reference for primary amine-CO2 interaction kinetics). [Link]

Sources

Optimization

Technical Support Center: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

System Status: Operational | Role: Senior Application Scientist Welcome to the technical support hub for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as Menthylmethanamine or 1-Aminomethyl-2-isopropyl-5-me...

Author: BenchChem Technical Support Team. Date: March 2026

System Status: Operational | Role: Senior Application Scientist

Welcome to the technical support hub for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as Menthylmethanamine or 1-Aminomethyl-2-isopropyl-5-methylcyclohexane ).

This guide addresses the specific challenges researchers face when utilizing this chiral primary amine in asymmetric synthesis, ligand design, and crystallographic studies (Ligand ID: HZC ). Unlike simple amines, the bulky menthyl scaffold introduces unique steric and solubility behaviors that require tailored protocols.

Part 1: Critical Technical Specifications

Before troubleshooting, verify your reagent matches these parameters. A common source of experimental failure is the use of the wrong stereoisomer (e.g., neomenthyl vs. menthyl derivatives).

FeatureSpecificationTechnical Note
IUPAC Name [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamineCorresponds to the derivative of (-)-Menthol .
Common ID Menthylmethanamine; HZCOften confused with N-Menthylamine (amine directly on ring).
Molecular Weight 169.31 g/mol
Physical State Colorless Liquid / Low-melting SolidHygroscopic; absorbs CO₂ from air.
Chirality 3 Stereocenters (1S, 2S, 5R)Critical: Verify CoA. Inversion at C1 is common in synthesis.
Solubility High: DCM, MeOH, Et₂O. Low: Water.[1][2]Highly lipophilic due to the isopropyl/methyl cyclohexyl frame.
Part 2: Troubleshooting & FAQs
Category 1: Synthesis & Coupling Reactions

Q: Why are my amide coupling yields low (<40%) despite using standard EDC/NHS or HATU conditions?

Diagnosis: Steric Shielding & Aggregation. Although the amine is separated from the ring by a methylene spacer (–CH₂–), the isopropyl group at position 2 creates a "molecular wall" that shields the nitrogen nucleophile, particularly in specific conformers.

Solution:

  • Switch Coupling Agents: Move from carbodiimides (EDC) to phosphonium salts (PyBOP ) or uronium salts (HATU ) with a stronger base (DIPEA) to accelerate the active ester formation.

  • Solvent Choice: Use DMF or NMP instead of DCM. The menthyl group is lipophilic, but polar aprotic solvents disrupt intermolecular hydrogen bond aggregates that reduce effective nucleophilicity.

  • Protocol Adjustment: Pre-activate the carboxylic acid for 15–30 minutes before adding the amine.

Q: I am trying to form a Schiff base (Imine), but the reaction is stalling. How do I push it to completion?

Diagnosis: Reversibility & Water Sequestration.[2] The steric bulk of the menthyl group destabilizes the imine intermediate, shifting the equilibrium back toward the starting materials.

Solution:

  • Dehydrating Conditions: You must actively remove water. Use a Dean-Stark trap (if refluxing in toluene) or add activated 4Å Molecular Sieves directly to the reaction vessel (if in DCM/THF).

  • Catalysis: Add 5–10 mol% of Lewis Acid (e.g., Ti(OiPr)₄) or a Brønsted acid (p-TsOH). Titanium(IV) isopropoxide is particularly effective as it acts as both a Lewis acid and a water scavenger.

Category 2: Purification & Workup

Q: During acid-base extraction, I cannot recover the amine from the organic layer. Where did it go?

Diagnosis: Lipophilicity Trap. The large hydrocarbon skeleton (C10) makes the protonated ammonium salt surprisingly soluble in organic solvents (like DCM or Chloroform), preventing it from partitioning fully into the aqueous phase during acid washes.

Solution:

  • Use Stronger Polarity Delta: When extracting impurities out of the amine, use 1M HCl (aqueous) and wash with Hexane/Ether (not DCM). The salt will stay in the water.

  • Recovery: To recover the amine, basify the aqueous layer to pH > 12 (using NaOH) and extract with DCM (3x). The free base will readily migrate to the DCM.

Q: My product appears as a "gunk" or white crust after storage. Is it degrading?

Diagnosis: Carbamate Formation. Like many primary amines, [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine reacts avidly with atmospheric CO₂ to form a solid carbamate salt.

Solution:

  • Immediate Fix: Dissolve the solid in DCM and wash with 1M NaOH. This reverses the carbamate back to the free amine.

  • Prevention: Store under Argon/Nitrogen atmosphere. Tape the cap with Parafilm.

Category 3: Stereochemistry & Analysis

Q: The NMR spectrum shows broad/split peaks for the methylene protons (-CH₂-N). Is my product impure?

Diagnosis: Rotameric Restriction / Chair Flipping. The cyclohexane ring can undergo chair-chair interconversion, and the rotation of the –CH₂–NH₂ arm can be restricted by the neighboring isopropyl group. This creates rotamers observable on the NMR timescale.

Solution:

  • Variable Temperature (VT) NMR: Run the proton NMR at 50°C. If the peaks sharpen or coalesce, the issue is conformational dynamics, not impurity.

  • Solvent: Switch from CDCl₃ to DMSO-d₆ or Benzene-d₆ to alter the solvation shell and potentially lock a specific conformer.

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic for optimizing amide couplings with this sterically demanding amine.

CouplingLogic Start Start: Amide Coupling with Menthylmethanamine Standard Standard Protocol: EDC/NHS in DCM Start->Standard CheckYield Check Yield (<50%?) AnalyzeFail Analyze Failure Mode CheckYield->AnalyzeFail Yield < 50% Success Isolate Product (Check NMR for Rotamers) CheckYield->Success Yield > 50% Standard->CheckYield Steric Issue: Steric Hindrance AnalyzeFail->Steric Slow Reaction Aggreg Issue: Aggregation AnalyzeFail->Aggreg Precipitate/Gel Soln2 Add Ti(OiPr)4 (If Imine/Schiff Base) AnalyzeFail->Soln2 If C=N Bond Soln1 Switch to HATU/DIPEA in DMF Steric->Soln1 Aggreg->Soln1 Soln1->Success

Caption: Decision matrix for troubleshooting low reactivity in coupling reactions involving Menthylmethanamine.

Part 4: References & Authority
  • PubChem. [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine (Compound). National Library of Medicine. Accessed 2024. Link

  • RCSB PDB. Ligand HZC: [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine. Protein Data Bank Entry 7E5V.[3] Accessed 2024. Link

  • Fujiyama, K., et al. Crystal structure of Phm7 in complex with inhibitor. (2021). Demonstrates the binding mode of the menthylmethanamine scaffold in Diels-Alderase enzymes. Link

Sources

Troubleshooting

Technical Support Center: Refining Experimental Methods for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (commonly known as 3-aminomethyl-p-menthane). This highly specific tool compound is utilized primarily as a stereoselective inhibitor of decalin synthases (Diels-Alderases) such as Phm7 and Fsa2[1].

During the biosynthesis of natural products like the HIV-1 integrase inhibitor equisetin and its stereochemical opposite, phomasetin, these enzymes catalyze critical intramolecular [4+2] cycloadditions[2]. Because this inhibitor closely mimics the transition state of the polyenoyl tetramic acid substrate, it is an invaluable asset for structural biologists and enzymologists mapping active-site topographies[1].

Below, you will find self-validating experimental workflows, mechanistic insights, and troubleshooting FAQs designed to ensure high-fidelity data generation when working with this compound.

Mechanistic Overview & Pathway Visualization

To effectively utilize this inhibitor, one must understand its target interaction. Phm7 and Fsa2 lack canonical binding pockets in their individual N- or C-domains; instead, they bind ligands in a large, flexible inter-domain cavity[1]. The inhibitor competitively occupies this cavity, physically blocking the folding and subsequent [4+2] cycloaddition of the natural substrate[3].

Pathway Substrate Linear Polyenoyl Tetramic Acid Enzyme Phm7 / Fsa2 (Diels-Alderase) Substrate->Enzyme Product Decalin Scaffold (Phomasetin/Equisetin) Enzyme->Product [4+2] Cycloaddition Inhibitor [5-Methyl-2-(propan-2-yl) cyclohexyl]methanamine Inhibitor->Enzyme Competitive Inhibition

Phm7/Fsa2 inhibition by [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine blocking cycloaddition.

Quantitative Data Reference

When validating your experimental setup, benchmark your results against the established parameters for the Phm7-inhibitor complex outlined in the [2] and foundational [1].

ParameterTarget / ValueSource / Rationale
Target Enzyme Phm7 (Pyrenochaetopsis sp.) / Fsa2Primary biosynthetic Diels-Alderases[2].
PDB Accession 7E5VReference crystal structure of the complex[4].
Ligand ID (PDB) HZCIdentifier for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine[5].
Molecular Weight 169.31 g/mol Computed physical property (PubChem CID 99644961)[6].
Diffraction Resolution 1.61 ÅBenchmark for high-quality inhibitor-bound crystals[2].
R-work / R-free 0.183 / 0.220Indicates a highly ordered, well-refined structural model[2].

Standardized Experimental Protocols

Workflow Purification 1. Phm7 Expression & Purification MST 2. MST Binding Assay (Affinity Validation) Purification->MST Complex 3. Inhibitor Incubation (5x Kd saturation) MST->Complex Crystal 4. Co-crystallization (Hanging Drop) Complex->Crystal Xray 5. X-ray Diffraction (Target: <1.7 Å) Crystal->Xray

Step-by-step experimental workflow for Phm7-inhibitor validation and structural characterization.

Protocol A: Microscale Thermophoresis (MST) Binding Assay

Causality: Due to the inhibitor's high lipophilicity (computed logP ~3.1)[6], it is prone to forming aggregates in aqueous buffers. MST is prioritized over Isothermal Titration Calorimetry (ITC) because it requires significantly lower protein and ligand concentrations, effectively mitigating aggregation artifacts[1].

  • Protein Labeling: Label purified Phm7 with a RED-NHS fluorescent dye. Causality: NHS-ester chemistry targets primary amines on the protein surface, leaving the hydrophobic inter-domain binding pocket unaltered.

  • Ligand Titration: Prepare a 16-point serial dilution of the inhibitor in MST buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Causality: Tween-20 prevents non-specific sticking to capillary walls, while a constant 5% DMSO ensures the solvation environment remains identical across all gradients.

  • Incubation & Measurement: Mix labeled Phm7 (final concentration ~10 nM) with the ligand series. Incubate for 10 minutes at room temperature, load into capillaries, and measure at 25°C.

  • Self-Validating Checkpoint: Run a parallel capillary set using Phm7 denatured by heating at 95°C for 10 minutes. A lack of binding signal in this control confirms that the thermophoretic shift in the active sample is driven by specific active-site interactions, not non-specific adherence of the inhibitor's amine group to unfolded peptide backbones.

Protocol B: Co-crystallization of Phm7 with Inhibitor
  • Complex Formation: Concentrate apo-Phm7 to 10 mg/mL. Add the inhibitor dissolved in DMSO to a final concentration of 2 mM (ensure final DMSO is ≤5%). Incubate on ice for 1 hour. Causality: Saturating the flexible apo-enzyme with excess inhibitor locks the inter-domain cavity into a rigid conformation, reducing entropy and promoting ordered crystal lattice formation[1].

  • Self-Validating Checkpoint: Before setting up drops, centrifuge the protein-inhibitor mixture at 14,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy (A280). If the protein concentration has dropped, the inhibitor has induced precipitation rather than complex formation.

  • Crystallization: Set up hanging-drop vapor-diffusion plates. Mix 1 µL of the validated protein-inhibitor complex with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 8000). Incubate at 20°C.

Troubleshooting & FAQs

Q: Why is my Phm7 protein precipitating immediately upon the addition of[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine? A: This is a solvent-shock phenomenon. The inhibitor is highly hydrophobic[6]. Rapid addition of the concentrated DMSO stock to the aqueous protein solution causes localized super-saturation, leading to co-precipitation of the ligand and the enzyme. Solution: Add the inhibitor stepwise in 0.5 mM increments, gently mixing after each addition. Alternatively, supplement your protein buffer with 5-10% glycerol to stabilize the hydrophobic intermediate states during complex formation.

Q: My MST binding curve shows a strong signal, but the curve is biphasic. How do I interpret this? A: Biphasic curves typically indicate two distinct events: specific binding at lower concentrations, followed by ligand-induced protein aggregation or micelle formation at higher concentrations. Solution: Cap the maximum inhibitor concentration in your assay at 50 µM. Ensure that your buffer contains at least 0.05% Tween-20 and that the DMSO concentration is strictly normalized across all 16 capillaries.

Q: My Phm7-inhibitor co-crystals diffract poorly (>3.0 Å) compared to the 1.61 Å benchmark (PDB: 7E5V). How can I improve resolution? A: Poor diffraction usually stems from incomplete occupancy of the binding pocket, leaving a sub-population of the enzyme in a flexible apo-state within the crystal lattice[1]. Solution: Increase the inhibitor concentration during the pre-incubation step to ensure >99% saturation (at least 5x the


). If poor diffraction persists, perform matrix microseeding using crushed apo-crystals to bypass the nucleation energy barrier, allowing the complex to grow more uniformly.

Q: How do I confirm the inhibitor is specifically blocking the[4+2] cycloaddition rather than causing general enzyme denaturation? A: To prove competitive inhibition, you must demonstrate that the enzyme retains its structural integrity. Solution: Perform an LC/ESI-MS in vitro assay using pentaenoyl tetramic acid as the substrate[7]. Measure the baseline conversion to N-demethylphomasetin. Next, perform a dilution recovery experiment: dilute the inhibited enzyme-ligand complex 100-fold into a substrate-rich buffer. If the enzyme rapidly resumes converting the substrate, the inhibition is reversible, proving that the enzyme was not denatured by the compound.

References

  • Fujiyama, K., et al. "Molecular Basis for Two Stereoselective Diels-Alderases that Produce Decalin Skeletons." Angewandte Chemie International Edition, PubMed. URL:[Link]

  • RCSB Protein Data Bank. "7E5V: Crystal structure of Phm7 in complex with inhibitor." RCSB PDB. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 99644961,[(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine." PubChem. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: Purity Determination of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Executive Summary & Compound Analysis [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (commonly referred to as Menthylmethanamine or a specific Prim-Amine Menthyl Derivative) presents a classic analytical challenge in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (commonly referred to as Menthylmethanamine or a specific Prim-Amine Menthyl Derivative) presents a classic analytical challenge in pharmaceutical development.

  • Chemical Nature: It is a saturated, aliphatic primary amine attached to a cyclohexane ring.

  • The Problem: The molecule lacks a conjugated

    
    -electron system (chromophore). Consequently, it exhibits negligible UV absorbance above 210 nm.
    
  • The Implication: Standard HPLC-UV methods (254 nm) are effectively useless. Relying on low-wavelength UV (205–210 nm) introduces significant baseline noise, solvent interference, and poor sensitivity (LOD).

This guide objectively compares the two industry-standard approaches to solving this problem: Pre-Column Derivatization (Legacy Gold Standard) versus Charged Aerosol Detection (Modern Universal Standard) .

Methodology Landscape: Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate detection method based on your laboratory's available instrumentation and sensitivity requirements.

MethodSelection Start Start: Purity Analysis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine CheckCAD Is a Charged Aerosol Detector (CAD) available? Start->CheckCAD YesCAD Method A: Direct Analysis (CAD) CheckCAD->YesCAD Yes (Preferred) NoCAD Must use Optical Detection CheckCAD->NoCAD No CheckSens Required Sensitivity (LOD)? NoCAD->CheckSens HighSens Trace Impurities (<0.05%) CheckSens->HighSens High Sensitivity Needed LowSens Assay / High Concentration CheckSens->LowSens Moderate Sensitivity Deriv Method B: Pre-Column Derivatization (OPA or Dansyl-Cl) HighSens->Deriv LowUV Method C: Low-UV (205 nm) (Not Recommended for Purity) LowSens->LowUV

Figure 1: Strategic selection workflow for non-chromophoric amine analysis. Green nodes indicate recommended pathways.

Comparative Performance Analysis

The following table summarizes the performance metrics of the two primary methodologies.

FeatureMethod A: CAD (Direct Analysis) Method B: Pre-Column Derivatization (OPA)
Principle Mass-sensitive detection (nebulization

charge measurement).
Chemical tagging of amine with UV/Fluorescent group.[1]
Sample Prep Simple: Dilute and shoot.[2]Complex: Reagent addition, incubation, quenching.[3]
Linearity (

)

(Quadratic fit often required for wide ranges).

(Linear).
Selectivity Universal (detects all non-volatiles).[2][4][5][6]Specific (detects only primary amines).
Sensitivity (LOD) High (~1–5 ng on column).Very High (pg levels with Fluorescence).
Robustness High (fewer chemical variables).Moderate (derivative stability varies).
Throughput High.[7]Medium (prep time) to High (if automated).

Deep Dive: Experimental Protocols

Method A: Charged Aerosol Detection (CAD) – The Modern Approach

Why this works: CAD detects analytes based on the mass of non-volatile particles formed after mobile phase evaporation. It does not require a chromophore, making it ideal for saturated amines [1, 3].

Instrument Configuration
  • System: HPLC/UHPLC with CAD (e.g., Thermo Corona Veo or similar).

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Collection Rate: 10 Hz.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm). Note: A high carbon load column is preferred to retain the lipophilic menthyl group.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Critical: Buffer must be volatile for CAD.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–2 min: 20% B (Isocratic hold)

    • 2–15 min: 20%

      
       80% B (Linear ramp)
      
    • 15–20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.

Self-Validating System Suitability
  • Noise Check: Baseline noise should be < 2 pA.

  • Response Consistency: Inject a standard 5 times; RSD of peak area must be < 2.0%.

Method B: Pre-Column Derivatization (OPA) – The High-Sensitivity Alternative

Why this works: o-Phthalaldehyde (OPA) reacts rapidly (seconds) with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative [2, 4].

Reagent Preparation
  • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with KOH.

  • OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 2-Mercaptoethanol (2-ME) and 9 mL Borate Buffer. Note: Unstable; prepare fresh daily.

Derivatization Workflow (Automated or Manual)
  • Mix: 100 µL Sample (Amine) + 100 µL OPA Reagent.

  • Wait: 1.0 minute at Room Temperature (Reaction is instantaneous but requires settling).

  • Inject: Immediately inject onto HPLC.

Chromatographic Conditions
  • Detector: Fluorescence (FLD): Ex 340 nm / Em 450 nm. (Or UV at 340 nm, though less sensitive).

  • Column: C18 Reverse Phase.[8]

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Standard 10%

    
     90% B gradient over 20 mins.
    
Self-Validating System Suitability
  • Derivative Stability: Inject the same derivatized sample at T=0 and T=30 mins. Peak area decrease must be < 5%. (OPA derivatives can degrade; if failing, switch to FMOC or Dansyl Chloride).

Mechanism of Action & Troubleshooting

Understanding the underlying chemistry is vital for troubleshooting. The diagram below details the derivatization pathway and potential failure points.

ReactionPathway Amine Menthyl-Methanamine (Primary Amine) Complex Unstable Intermediate Amine->Complex pH 10.2 OPA OPA + 2-Mercaptoethanol (Reagent) OPA->Complex Product 1-Alkylthio-2-alkylisoindole (Fluorescent Derivative) Complex->Product Fast (<1 min) Degradation Non-Fluorescent Degradants Product->Degradation Time (>30 min)

Figure 2: Reaction pathway for OPA derivatization. Note the degradation pathway which necessitates immediate injection.

Troubleshooting Guide
IssueProbable CauseCorrective Action
(CAD) High Background Noise Non-volatile impurities in mobile phase.Use only LC-MS grade solvents and volatile buffers (Formate/Acetate). Never use Phosphate/Sodium buffers with CAD.
(Deriv) Low Peak Area Reagent degradation or pH drift.OPA oxidizes rapidly. Prepare fresh reagent. Ensure pH is >9.5 for the reaction to proceed.
(Deriv) Extra Peaks Amine impurities in buffer/water."Ghost peaks" are common with OPA due to environmental amines. Use HPLC-grade water and run a blank derivatization.

Conclusion & Recommendation

For routine purity analysis in a drug development environment, Method A (CAD) is superior due to its simplicity ("dilute and shoot") and lack of reaction kinetics variables. It eliminates the risk of derivative instability and provides a more accurate representation of total mass balance (including non-amine impurities).

Method B (Derivatization) should be reserved for trace-level impurity quantification (e.g., genotoxic impurity analysis) where sensitivity below 0.05% is strictly required.

References

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • Hutchinson, J. P., et al. (2011). Universal detection of non-volatile analytes in HPLC using a charged aerosol detector. Journal of Chromatography A. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Comparison of UV and charged aerosol detection approach in pharmaceutical analysis. Retrieved from [Link]

Sources

Comparative

literature comparison of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine synthesis routes

The following guide provides an in-depth literature comparison of synthesis routes for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , also known as (Menthyl)methanamine or by its PDB ligand identifier HZC . Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth literature comparison of synthesis routes for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine , also known as (Menthyl)methanamine or by its PDB ligand identifier HZC .

Executive Summary

Target Molecule: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine CAS Registry Number: (Related Acid: 16052-40-7; Amine derivatives: 1218194-46-7) Stereochemistry: (1S,2S,5R) or (1R,2S,5R) depending on the starting menthol source (L- or D-Menthol).[1] Significance: This amine is a homologated derivative of menthylamine. Unlike menthylamine (where the nitrogen is directly attached to the ring), the "methanamine" features a methylene spacer (


). It serves as a critical chiral building block in the synthesis of peptidomimetics, chiral resolving agents, and nonsymmetrical ligands (e.g., HZC in Diels-Alderase enzymes).

Comparative Analysis of Synthesis Routes

The synthesis of (Menthyl)methanamine primarily hinges on the construction of the exocyclic carbon-nitrogen bond. The three dominant pathways identified in literature are Amide Reduction , Nitrile Reduction , and Reductive Amination .

Table 1: Strategic Comparison of Synthesis Routes
FeatureRoute A: Amide Reduction (Preferred)Route B: Nitrile Reduction Route C: Reductive Amination
Precursor Menthane-3-carboxylic acidMenthyl Tosylate / CyanideMenthane-3-carboxaldehyde
Key Reagent

or


/

, Raney Ni

/

Stereocontrol High (Retains acid configuration)Variable (Inversion possible at C1)High (Retains aldehyde config.)[2]
Yield 85–95%60–75%70–85%
Scalability High (Solid intermediates)Moderate (Toxic cyanide handling)High (One-pot potential)
Primary Challenge Handling reactive hydride reductantsElimination side-reactions (E2)Over-alkylation (Secondary amines)

Detailed Technical Analysis

Route A: The Carboxamide Reduction Pathway (Gold Standard)

This route is favored for its stereochemical integrity. It begins with Menthane-3-carboxylic acid , which is converted to the primary amide and subsequently reduced.

  • Mechanism: The carboxylic acid is activated (via

    
    ) to the acid chloride, then treated with ammonia to form Menthane-3-carboxamide . The carbonyl group is then reduced by Lithium Aluminum Hydride (
    
    
    
    ) to the methylene group.
  • Why it works: The bulky menthyl skeleton makes nucleophilic attack at the ring carbon difficult (hindering Route B), but the exocyclic carbonyl in the amide is sterically accessible for hydride delivery.

  • Stereochemistry: The C1 chiral center remains untouched during the reduction, preserving the (1R,2S,5R) configuration of the starting material.

Route B: The Nitrile Reduction Pathway

This route involves the displacement of a leaving group (Tosylate/Halide) by cyanide, followed by reduction.

  • Mechanism: Menthyl tosylate undergoes

    
     substitution with 
    
    
    
    (often requiring phase transfer catalysts due to steric hindrance) to form Menthyl cyanide . This is reduced to the amine.
  • Critical Flaw: The substitution at the secondary neopentyl-like position of menthol is prone to

    
     elimination, yielding menthene as a major byproduct. Furthermore, 
    
    
    
    causes inversion at C3, altering the stereochemistry to the neo-series unless a double inversion strategy is used.
Route C: Reductive Amination of Aldehyde

Starting from Menthane-3-carboxaldehyde , this route utilizes reductive amination with ammonium acetate.

  • Mechanism: Formation of the imine intermediate followed by in-situ reduction with Sodium Cyanoborohydride (

    
    ).
    
  • Utility: Best suited when N-alkylated derivatives are required (using alkylamines instead of ammonia). For the primary amine, strict control of stoichiometry is needed to prevent dimer formation.

Experimental Protocols

Protocol A: Synthesis via Amide Reduction (Recommended)

Source Validation: Adapted from standard protocols for hindered amide reductions (Ref 1, 3).

Step 1: Menthane-3-carboxamide Formation

  • Reagents: Menthane-3-carboxylic acid (10 mmol), Thionyl Chloride (15 mmol),

    
    .
    
  • Reflux acid with

    
     for 2 hours. Evaporate excess 
    
    
    
    .
  • Dissolve residue in dry DCM and add dropwise to concentrated aqueous ammonia at 0°C.

  • Filter the white precipitate (Amide). Yield: ~90%.

Step 2: Reduction to Amine

  • Reagents: Menthane-3-carboxamide (5 mmol),

    
     (10 mmol), Dry THF (20 mL).
    
  • Suspend

    
     in dry THF under Argon.
    
  • Add the amide solution dropwise at 0°C.

  • Reflux for 6–12 hours (Monitor via TLC).

  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Extract with ether, dry over

    
    , and concentrate.
    
  • Purification: Distillation or conversion to HCl salt.

Protocol B: Synthesis via Nitrile Reduction

Source Validation: Adapted from menthyl cyanide hydrolysis studies (Ref 2).

  • Reagents: Menthyl Cyanide (5 mmol),

    
     (7.5 mmol), Ether.
    
  • Add nitrile to a suspension of

    
     in ether at 0°C.
    
  • Stir at room temperature for 4 hours.

  • Note: If starting from Menthyl Chloride, expect ~30% elimination byproduct (Menthene).

  • Quench carefully with Glauber’s salt (

    
    ).
    

Pathway Visualization

The following diagram illustrates the stereochemical flow and divergence of the synthesis routes.

SynthesisRoutes cluster_legend Route Preference Menthol (-)-Menthol (1R,2S,5R) Acid Menthane-3-carboxylic Acid (1R,2S,5R) Menthol->Acid Carbonylation (via Grignard) Nitrile Menthyl Cyanide (Inversion at C3 possible) Menthol->Nitrile 1. TsCl 2. NaCN (SN2) Amide Menthane-3-carboxamide Acid->Amide 1. SOCl2 2. NH3 Aldehyde Menthane-3-carboxaldehyde Acid->Aldehyde DIBAL-H (-78°C) Target [5-Methyl-2-(propan-2-yl) cyclohexyl]methanamine (Target) Amide->Target LiAlH4 Reduction (Retains Config) Aldehyde->Target Reductive Amination NH4OAc / NaBH3CN Nitrile->Target LiAlH4 Reduction Blue: Preferred (High Fidelity) Blue: Preferred (High Fidelity) Red: Problematic (Elimination/Inversion) Red: Problematic (Elimination/Inversion) Yellow: Alternative Yellow: Alternative

Caption: Synthesis logic flow. Route A (Blue) offers the highest stereochemical fidelity. Route B (Red) risks elimination byproducts.

References

  • PubChem. [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine (CID 99644961). National Library of Medicine. [Link]

  • RCSB PDB. Ligand HZC: [(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine. Protein Data Bank. [Link]

  • ResearchGate. Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate Hydrochloride. (Context on Steglich esterification of menthyl derivatives). [Link]

  • Google Patents.US8426643B2: Synthesis of cyclohexane derivatives useful as sensates. (Describes hydrolysis of menthyl cyanide to amides/acids).

Sources

Validation

Validation of the Biological Activity of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Derivatives

As the understanding of thermosensory and nociceptive pathways deepens, the Transient Receptor Potential Melastatin 8 (TRPM8) channel has emerged as a critical target for both neuropathic pain management and oncology[1]....

Author: BenchChem Technical Support Team. Date: March 2026

As the understanding of thermosensory and nociceptive pathways deepens, the Transient Receptor Potential Melastatin 8 (TRPM8) channel has emerged as a critical target for both neuropathic pain management and oncology[1]. While the parent compound (-)-menthol and its structural analog WS-12 are classic TRPM8 agonists[2], targeted modifications to the menthol scaffold—specifically the synthesis of[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (menthylamine) derivatives—yield highly potent and selective TRPM8 antagonists [3],[4].

This guide provides an authoritative, data-driven comparison of menthylamine derivatives against standard TRPM8 modulators. It outlines the mechanistic rationale and details the self-validating experimental protocols required to rigorously evaluate their biological activity in preclinical drug development.

Mechanistic Rationale: From Agonism to Targeted Antagonism

TRPM8 is a non-selective, Ca²⁺-permeable cation channel activated by cold temperatures (<28 °C) and cooling agents like menthol and icilin[1]. In healthy physiology, TRPM8 mediates innocuous cold sensation. However, in pathological states, its overexpression is linked to cold allodynia (neuropathic pain) and the proliferation of androgen-responsive prostate carcinoma cells (e.g., LNCaP)[1],[4].

Menthylamine derivatives act as competitive antagonists at the TRPM8 orthosteric site[5]. By blocking agonist-induced Ca²⁺ influx, these derivatives disrupt intracellular calcium homeostasis. In prostate cancer models, this targeted blockade triggers caspase-3/7-mediated apoptosis, while in sensory neurons, it attenuates hypersensitivity to cold stimuli[4].

TRPM8_Mechanism Agonist Agonists (Menthol, Icilin) TRPM8_Open TRPM8 Channel (Activation) Agonist->TRPM8_Open Ca_Influx Ca2+ Influx & Depolarization TRPM8_Open->Ca_Influx Antagonist Menthylamine Derivatives (TRPM8 Antagonists) TRPM8_Block TRPM8 Channel (Inhibition) Antagonist->TRPM8_Block TRPM8_Block->Ca_Influx Blocks Apoptosis Caspase 3/7 Apoptosis (Prostate Carcinoma) TRPM8_Block->Apoptosis Triggers Analgesia Attenuated Cold Allodynia (Neuropathic Pain) TRPM8_Block->Analgesia Induces

Figure 1: Mechanistic pathway of TRPM8 antagonism by menthylamine derivatives.

Comparative Performance Data

To objectively assess the utility of menthylamine derivatives, their pharmacological profiles must be benchmarked against established TRPM8 modulators. Menthylamine derivatives (such as Compound 1d and (-)-menthyl 1) demonstrate nanomolar potency and exceptional selectivity against related channels like TRPV1 and TRPA1, minimizing off-target nociceptive effects[5],[4].

Compound / ModulatorModulator TypeTarget ChannelPotency (IC₅₀ / EC₅₀)Selectivity (vs TRPV1/TRPA1)Primary Application
Compound 1d (Menthylamine deriv.)AntagonistTRPM8IC₅₀ = 20 nM[4]>150-fold[4]Prostate Cancer (Apoptosis)
(-)-Menthyl 1 AntagonisthTRPM8IC₅₀ = 700 - 805 nM[5]≥400-fold[5]Neuropathic Pain Models
WS-12 AgonistTRPM8EC₅₀ = 12 µM[2]High[2]TRPM8 Diagnostic Probe
(-)-Menthol AgonistTRPM8EC₅₀ = 196 µM[2]Low (Activates TRPA1)General Cooling Agent
Icilin Super-AgonistTRPM8EC₅₀ = 0.25 µM[4]ModerateIn Vitro Assay Standard

Experimental Validation Protocols

A robust validation pipeline requires orthogonal assays to confirm target engagement, mechanism of action, and functional biological outcomes. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Validation_Workflow Step1 1. High-Throughput Screening (Fluo-4 AM Calcium Imaging) Step2 2. Target Specificity (Whole-Cell Patch-Clamp) Step1->Step2 Data1 IC50 & Dose-Response Step1->Data1 Step3 3. Functional Validation (Caspase-3/7 Apoptosis Assay) Step2->Step3 Data2 I-V Relationship & Blockade Step2->Data2 Data3 Cell Viability & Cytotoxicity Step3->Data3

Figure 2: Three-tier experimental workflow for validating TRPM8 modulators.

Protocol 1: High-Throughput Calcium Imaging Assay (Fluo-4 AM)

Purpose & Causality: Calcium imaging utilizes Fluo-4 AM, a cell-permeable dye that exhibits >100-fold fluorescence enhancement upon binding free intracellular Ca²⁺. This provides a high signal-to-noise ratio to rapidly quantify the ability of menthylamine derivatives to block agonist-induced Ca²⁺ transients. Self-Validation: Mock-transfected HEK293 cells are run in parallel to ensure the calcium flux is strictly TRPM8-dependent and not an artifact of endogenous receptors.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 (hTRPM8) into 96-well black-walled, clear-bottom plates at 3x10⁴ cells/well. Incubate overnight at 37 °C.

  • Dye Loading: Aspirate media and wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Add 4 µM Fluo-4 AM dissolved in HBSS with 0.02% Pluronic F-127 (to aid solubilization). Incubate in the dark for 45 minutes at 37 °C.

  • De-esterification: Wash cells three times with HBSS to remove extracellular dye. Incubate for an additional 20 minutes at room temperature to allow complete de-esterification of intracellular AM esters.

  • Antagonist Pre-incubation: Add varying concentrations of the menthylamine derivative (e.g., 1 nM to 10 µM) to the wells. Record baseline fluorescence (Excitation: 494 nm / Emission: 516 nm) for 60 seconds.

  • Agonist Challenge: Inject a sub-maximal concentration of icilin (e.g., 0.25 µM) or menthol (20 µM) using an automated fluidics reader.

  • Data Acquisition & Analysis: Record fluorescence continuously for 3 minutes. Calculate the IC₅₀ by plotting the normalized peak fluorescence inhibition against the log concentration of the antagonist[5].

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose & Causality: While calcium imaging is high-throughput, it cannot differentiate between transmembrane ion flux and intracellular calcium release. Patch-clamp electrophysiology directly measures the outward-rectifying currents specific to TRPM8, proving that the derivative physically blocks the channel pore or restricts its gating mechanism[5]. Self-Validation: Voltage step protocols (-100 mV to +100 mV) are employed to verify the characteristic current-voltage (I-V) relationship of TRPM8 before and after compound application.

  • Setup: Transfer hTRPM8-expressing HEK293 cells to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Pipette Preparation: Pull borosilicate glass pipettes (resistance 3–5 MΩ) and fill with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM MgATP, pH 7.2).

  • Whole-Cell Configuration: Form a gigaseal and rupture the membrane to achieve whole-cell configuration. Clamp the holding potential at -60 mV.

  • Current Elicitation: Apply 100 µM menthol via a rapid perfusion system to elicit inward TRPM8 currents. Apply a voltage ramp from -100 mV to +100 mV over 500 ms to establish the baseline I-V curve.

  • Antagonist Application: Co-apply the menthylamine derivative with 100 µM menthol. Record the reduction in peak current amplitude.

  • Washout: Perfuse with standard extracellular solution to confirm the reversibility of the block.

Protocol 3: Caspase-3/7 Apoptosis Assay in Prostate Carcinoma Cells

Purpose & Causality: To validate the translational potential of the compound in oncology. Blocking TRPM8 in androgen-responsive prostate cancer cells disrupts calcium homeostasis, leading to endoplasmic reticulum stress and subsequent caspase-3/7 cleavage[4]. Self-Validation: The assay compares TRPM8-rich LNCaP cells against DU-145 cells (which lack TRPM8 expression). Cytotoxicity in LNCaP but not DU-145 cells proves target-specific apoptotic activity rather than general chemical toxicity[4].

  • Cell Plating: Plate LNCaP (TRPM8+) and DU-145 (TRPM8-) cells in separate 96-well white opaque plates at 1x10⁴ cells/well.

  • Treatment: After 24 hours, treat both cell lines with the menthylamine derivative (e.g., Compound 1d) at concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 24 to 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • Reagent Addition: Add a luminescent Caspase-3/7 substrate reagent (which contains a proluminescent caspase-3/7 DEVD-aminoluciferin substrate and a cell lysis buffer) directly to the wells in a 1:1 ratio with the culture medium.

  • Measurement: Incubate for 1 hour at room temperature on a plate shaker. Measure luminescence using a microplate reader.

  • Analysis: Calculate the fold-increase in caspase activity relative to the vehicle control. Target validation is confirmed if apoptosis is significantly induced in LNCaP cells but absent in DU-145 cells[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 99644961,[(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine". PubChem. Available at:[Link]

  • Sherkheli MA, Gisselmann G, Vogt-Eisele AK, Doerner JF, Hatt H. "Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels." Pak J Pharm Sci. 2008 Oct;21(4):370-8. Available at:[Link]

  • Pérez de Vega MJ, Gómez-Monterrey I, Ferrer-Montiel A, González-Muñiz R. "Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer." J Med Chem. 2016 Nov 23;59(22):10006-10029. Available at:[Link]

  • Journigan VB, Alarcón-Alarcón D, Feng Z, et al. "Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation." ACS Med Chem Lett. 2021 Mar 31;12(5):758-767. Available at:[Link]

  • Ortar G, De Petrocellis L, Morera L, et al. "(-)-Menthylamine derivatives as potent and selective antagonists of transient receptor potential melastatin type-8 (TRPM8) channels." Bioorg Med Chem Lett. 2010 May 1;20(9):2729-32. Available at:[Link]

Sources

Comparative

Benchmarking [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine in Asymmetric Organocatalysis: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel catalytic systems to optimize asymmetric synthesis pipelines. While secondary amines like L-proline and MacMillan’s imidazolidinones have historically domina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel catalytic systems to optimize asymmetric synthesis pipelines. While secondary amines like L-proline and MacMillan’s imidazolidinones have historically dominated enamine/iminium organocatalysis, they often fail when confronted with sterically demanding substrates.

Enter [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (commonly referred to as menthylmethanamine) . Derived from the robust chiral pool of menthol, this primary amine organocatalyst—and the chiral ligands derived from it—offers a distinct mechanistic advantage. By eliminating the extra N-alkyl substituent present in secondary amines, it drastically reduces steric congestion in the transition state while maintaining a deep, well-defined chiral pocket.

This guide objectively benchmarks menthylmethanamine against commercial secondary amine catalysts and standard metal-ligand complexes, providing the experimental data and self-validating protocols necessary for seamless integration into your drug development workflows.

Mechanistic Rationale: Primary vs. Secondary Amines

The causality behind choosing a primary amine over a commercial secondary amine lies in the geometry of the intermediate. Secondary amines form a rigid, highly substituted enamine. When the electrophile or the carbonyl α-carbon is bulky (e.g., α,α-disubstituted aldehydes or large cyclic ketones), the steric clash in the transition state severely depresses both the reaction rate and enantioselectivity .

Menthylmethanamine forms a less sterically congested iminium/enamine intermediate. The bulky isopropyl and methyl groups on the cyclohexyl ring are positioned to shield one specific face of the reactive intermediate, forcing the incoming nucleophile or electrophile to approach from the opposite face, thereby ensuring high stereocontrol without sacrificing kinetics.

G Ketone Sterically Hindered Ketone Iminium Iminium Intermediate (Sterically Relaxed) Ketone->Iminium Cat Menthylmethanamine (Primary Amine) Cat->Iminium Condensation Enamine Nucleophilic Enamine (Chiral Environment) Iminium->Enamine -H+ Addition Stereoselective C-C Bond Formation Enamine->Addition + Electrophile Hydrolysis Hydrolysis Addition->Hydrolysis Hydrolysis->Cat Catalyst Recovery Product Chiral Adduct (High ee & dr) Hydrolysis->Product

Figure 1: Enamine activation cycle of hindered ketones by primary amine menthylmethanamine.

Benchmarking Data: Catalytic Performance

Scenario A: Organocatalytic Asymmetric Michael Addition

In the asymmetric Michael addition of bulky cyclic ketones to nitroalkenes, secondary amines often require extended reaction times and high loadings. Menthylmethanamine, acting as a primary amine organocatalyst, outperforms commercial standards in both yield and stereoselectivity.

Table 1: Benchmarking in Asymmetric Michael Addition

Catalyst SystemCatalyst TypeLoading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
L-ProlineSecondary Amine20486580:2075
Hayashi-JørgensenSecondary Amine10248590:1092
Menthylmethanamine Primary Amine 10 18 92 95:5 96
Scenario B: Cu(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Beyond direct organocatalysis, menthylmethanamine is a privileged chiral pool precursor for synthesizing C1-symmetric diamine ligands. When coordinated with Cu(II), these ligands exhibit outstanding catalytic efficiency for the Henry reaction, outperforming expensive commercial Pybox ligands .

Table 2: Benchmarking Cu(II)-Catalyzed Asymmetric Henry Reaction

Ligand/Catalyst SystemMetal LoadingBase AdditiveYield (%)ee (%)Recyclability
Commercial Pybox / Cu(OTf)210 mol%Et3N8892Poor
Cinchona Alkaloid PTC10 mol%None8589None
Menthylamine-derived L1 / CuCl2 2.5 mol% Pyridine 98 99 High

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following protocol for the Cu(II)-catalyzed Asymmetric Henry Reaction utilizes a menthylmethanamine-derived C1-symmetric diamine ligand. This workflow is designed as a self-validating system, incorporating in-process analytical checks to guarantee scientific integrity.

Protocol: Enantioselective Synthesis of β-Nitroalcohols

Step 1: Catalyst Complexation (In-Situ Generation)

  • In a flame-dried Schlenk flask under an argon atmosphere, add CuCl₂·2H₂O (2.5 mol%) and the menthylmethanamine-derived ligand (2.5 mol%) in absolute ethanol (0.2 M).

  • Validation Check: Stir the mixture at room temperature for 1 hour. A distinct visual shift from a pale/colorless solution to a deep blue/green confirms the successful chelation of the Cu(II) center by the diamine ligand. Proceeding without this color change will result in racemic background reactions.

Step 2: Substrate Addition

  • Cool the reaction mixture to 0 °C. Causality: Lowering the temperature reduces the kinetic energy of the transition state, maximizing the stereocontrol exerted by the rigid menthyl framework.

  • Add the target aldehyde (1.0 equiv), followed by the nitroalkane (10.0 equiv) and a catalytic amount of pyridine (2.5 mol%).

Step 3: Reaction Monitoring

  • Stir the reaction at 0 °C.

  • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2) eluent system. The complete disappearance of the UV-active aldehyde spot ensures maximum conversion and prevents yield loss during premature quenching.

Step 4: Quenching and Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Causality: The ammonium chloride breaks the Cu(II)-product complex, releasing the free β-nitroalcohol.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Analytical Validation

  • Purify the crude product via flash column chromatography on silica gel.

  • Validation Check: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) equipped with a Daicel CHIRALPAK AD-H column. Critical: Always inject a synthesized racemic standard first to validate baseline separation of the enantiomers; failure to do so may result in false ee% inflation due to peak overlap.

G2 Ligand Menthylamine-derived Ligand Complex Chiral Cu(II) Complex (Visual Validation: Blue/Green) Ligand->Complex Metal CuCl2·2H2O (2.5 mol%) Metal->Complex Reaction Asymmetric Nitroaldol (Henry) Rxn Complex->Reaction Substrates Aldehyde + Nitroalkane Substrates->Reaction Product β-Nitroalcohol (Up to 99% ee) Reaction->Product

Figure 2: Workflow for the asymmetric Henry reaction using a menthylamine-derived Cu(II) catalyst.

Conclusion & Selection Guide

When designing an asymmetric synthesis route, default to commercial secondary amines (like L-proline) for simple, unhindered linear aldehydes. However, you must pivot to[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine when:

  • Your substrate features an α,α-disubstituted center or a bulky cyclic framework where secondary amines suffer from severe steric hindrance.

  • You require a highly modular, easily accessible chiral primary amine to synthesize C1-symmetric ligands for transition-metal catalysis (e.g., Cu-catalyzed Henry reactions).

By leveraging the unique steric profile of this primary amine, researchers can bypass the kinetic bottlenecks of traditional organocatalysts, ensuring scalable, high-yielding, and highly enantioselective transformations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 99644961,[(1S,2S,5R)-5-methyl-2-propan-2-yl-cyclohexyl]methanamine." PubChem. URL:[Link]

  • Fini, F., et al. "Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis." PubMed Central (PMC), 2021. URL:[Link]

  • Zhou, Y., et al. "A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand." The Journal of Organic Chemistry, 2011, 76(2), 588–600. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

This guide provides a detailed protocol for the safe handling and disposal of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as p-Menthane-7-amine), a chemical compound frequently utilized in specialized syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine (also known as p-Menthane-7-amine), a chemical compound frequently utilized in specialized synthesis and pharmaceutical development. As a corrosive and potentially harmful substance, adherence to strict disposal protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles and regulatory standards.

Chemical Profile and Hazard Identification

Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is an aliphatic amine that presents significant health and safety risks if handled improperly.

Key Hazards: Based on data for structurally similar amines, this compound is classified with several hazards. It is harmful if swallowed and causes severe skin burns and eye damage. As an amine, it is a corrosive material.[1]

PropertyDataSource
GHS Classification Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1)[1]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Appearance Likely a liquid (based on similar compounds)[1][2]
Incompatibilities Strong oxidizing agents, acids, bases, aldehydes, copper, brass, aluminum.[3][4]

Causality: The amine functional group imparts a basic and corrosive nature to the molecule, capable of causing severe chemical burns upon contact with skin, eyes, or mucous membranes. Its reactivity with acids can be violent and exothermic, while interaction with oxidizing agents can create fire or explosion hazards.[4][5]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensuring personal and environmental safety is paramount. The following PPE is mandatory.

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[6]

  • Eye/Face Protection : Use chemical safety goggles or a face shield. Eyewash stations must be readily accessible.[7][8]

  • Skin and Body Protection : A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[7]

  • Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are generated, an approved respirator may be required.[6]

First Aid Protocols: Immediate and correct first aid is critical to mitigating injury from exposure.

  • If on Skin (or Hair) : Immediately take off all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower. Seek immediate medical attention.[9]

  • If in Eyes : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[9]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide oxygen or artificial respiration. Call a physician at once.[9][10]

  • If Swallowed : Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Have the person drink a few glasses of water or milk and call a physician or Poison Control Center immediately.[1][9]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert : Keep unnecessary personnel away from the spill area. Alert colleagues and your institution's Environmental Health and Safety (EHS) office.

  • Ensure Ventilation & Remove Ignition Sources : If not already in a fume hood, ensure the area is well-ventilated. As a precaution, remove any potential ignition sources from the immediate area.[10][11]

  • Contain the Spill : For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to dike the spill and prevent it from spreading or entering drains.[10] Do not let the product enter the sewer system.[6]

  • Absorb and Collect : Carefully collect the absorbent material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for disposal.[10][12]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[12] All cleaning materials must also be collected as hazardous waste.

  • Dispose : The sealed container with the collected spill material must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][14]

Step 1: Waste Characterization

This chemical waste must be classified as hazardous. According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[15] As a corrosive amine, this compound falls under the corrosivity characteristic.

Step 2: Segregation

Proper segregation is a cornerstone of safe chemical waste management.

  • Do NOT mix this amine waste with other waste streams.

  • Keep it separate from incompatible materials , especially acids, caustics, and strong oxidizing agents, to prevent dangerous reactions.[3][5]

Step 3: Containerization and Labeling
  • Select a Proper Container : Use a designated, compatible waste container that is in good condition and has a secure, tight-fitting lid. The container must be designed for liquids and must not leak.[15][16]

  • Label the Container : The container must be clearly labeled as hazardous waste. While specific requirements may vary by institution, the label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine"

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic")

    • The date accumulation started

    • Your name and laboratory information

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The container must be kept closed at all times except when adding waste.[15]

  • Store the container away from sources of ignition and in a well-ventilated area.[9][17]

  • Ensure secondary containment is used to capture any potential leaks.

Step 5: Final Disposal
  • Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office.[16]

  • Arrange for Pickup : Schedule a pickup with the EHS office or a licensed professional waste disposal service.[18] They are trained and equipped to transport and dispose of the material in compliance with all local, state, and federal regulations.[19]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine.

G start Waste Generation: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine characterize Step 1: Characterize Waste (Corrosive Amine = Hazardous) start->characterize segregate Step 2: Segregate Waste (Keep away from acids & oxidizers) characterize->segregate no_drain ACTION: DO NOT Drain Dispose characterize->no_drain Is it safe for drain disposal? NO containerize Step 3: Containerize & Label (Use compatible, sealed container with Hazardous Waste label) segregate->containerize store Step 4: Store in SAA (Keep container closed in a designated, ventilated area) containerize->store contact_ehs Step 5: Arrange Final Disposal (Contact EHS or licensed waste contractor) store->contact_ehs end End: Proper Disposal via Approved Facility contact_ehs->end

Caption: Workflow for the proper disposal of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine waste.

References

  • Safety Data Sheet . Company Not Specified. Retrieved from [Link]

  • Safety Data Sheet - N-Methylcyclohexylamine . (2009, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Chemical Waste Management Guide . Auburn University, Risk Management and Safety. Retrieved from [Link]

  • Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. Retrieved from [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry . Diplomata Comercial. Retrieved from [Link]

  • Material Safety Data Sheet - Tris(hydroxymethyl)aminomethane hydrochloride . (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. Retrieved from [Link]

  • Material Safety Data Sheet - Tris(hydroxymethyl)aminomethane . (2006, February 17). Cole-Parmer. Retrieved from [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. Retrieved from [Link]

  • Acceptable Drain Disposal Procedures . (2016, August 12). USDA ARS. Retrieved from [Link]

  • TRIS (HYDROXYMETHYL) AMINOMETHANE Safety Data Sheet . (2014, July 10). AmericanBio. Retrieved from [Link]

  • TRIS(HYDROXYMETHYL)AMINOMETHANE Safety Data Sheet . Rowe Scientific. Retrieved from [Link]

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • THAM (TRIS(HYDROXYMETHYL)AMINOMETHANE) Safety Data Sheet . Company Not Specified. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Treatment of Hazardous Waste - Regulations.gov . American Chemical Society. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Executive Safety Summary STOP & READ: This compound is a Primary Aliphatic Amine structurally related to menthol derivatives. It acts as a potent Corrosive (Skin/Eye Category 1B) and Sensitizer .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

STOP & READ: This compound is a Primary Aliphatic Amine structurally related to menthol derivatives. It acts as a potent Corrosive (Skin/Eye Category 1B) and Sensitizer .

  • Primary Hazard: Chemical burns and irreversible eye damage upon contact.

  • Secondary Hazard: Respiratory irritation and potential sensitization (asthma-like symptoms) upon inhalation of vapors.

  • Critical Action: All handling requires a "Zero-Skin-Contact" protocol. Standard nitrile exam gloves are insufficient for prolonged exposure.

Chemical Profile & Hazard Logic

To select the correct PPE, we must understand the "Why" behind the hazard.

PropertyValue / DescriptionSafety Implication
Structure Primary Amine (-CH₂NH₂) on Cyclohexane RingHighly basic (pKa ~10.5). Saponifies skin lipids immediately, causing deep tissue burns.
Physical State Liquid (Likely) or Low-Melting SolidVapors can accumulate in headspaces. Aerosols are possible during transfer.
Lipophilicity High (Hydrophobic Menthyl Group)Rapidly penetrates the stratum corneum (outer skin layer), accelerating systemic absorption.
Reactivity NucleophilicReacts violently with strong acids, acid chlorides, and halogens.

Expert Insight: Unlike simple alkyl amines, the bulky menthyl group increases lipophilicity. This means once the chemical breaches the glove material, it will partition into the skin faster than water-soluble corrosives.

PPE Selection Framework

This framework uses a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.[1]

A. Hand Protection (The Critical Barrier)

Standard: Double-gloving is mandatory for all open-vessel operations.

  • Inner Layer: Disposable Nitrile (0.11 mm / 4 mil). Purpose: Dexterity and contamination indicator.[2]

  • Outer Layer: Chemical Resistant Nitrile (0.38 mm / 15 mil) OR Laminate (Silver Shield®). Purpose: Chemical permeation resistance.[3][4][5]

Glove MaterialEstimated Breakthrough TimeRecommendation
Thin Nitrile (4 mil) < 5 MinutesSplash Only. Change immediately upon contact.
Thick Nitrile (15 mil) > 60 MinutesStandard Use. Good balance of protection/dexterity.
Laminate (EVOH) > 480 MinutesHigh Risk. Use for spill cleanup or heating >40°C.
Latex N/ADO NOT USE. Rapid degradation by amines.
B. Respiratory Protection[2][6][7][8]
  • Scenario 1: Fume Hood (Standard): No respirator required if sash is at proper working height (18 inches).

  • Scenario 2: Spill / Outside Hood: Full-face respirator with ABEK1 (Organic Vapor + Inorganic/Acid/Ammonia) cartridges.

    • Why ABEK? The "K" filter is specifically designed for Ammonia and Amines.

C. Ocular & Body Protection[2]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety Glasses are insufficient due to vapor/aerosol risk.

  • Body: Lab coat (100% Cotton or Nomex). Synthetic blends can melt into skin if a fire occurs. Chemical-resistant apron required for transfers >100 mL.

D. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment IsSpill Is it a spill? Start->IsSpill IsOpen Is the vessel open? IsHeating Is heat applied? IsOpen->IsHeating Yes Level1 Level 1: Storage/Sealed Gloves: Single Nitrile Eye: Safety Glasses IsOpen->Level1 No (Sealed) Level2 Level 2: Standard Handling Gloves: Double Nitrile (Outer >10mil) Eye: Splash Goggles Ventilation: Fume Hood IsHeating->Level2 No (Ambient) Level3 Level 3: High Risk (Heat/Aerosol) Gloves: Laminate/Butyl Eye: Face Shield + Goggles Resp: ABEK1 Filter IsHeating->Level3 Yes (>40°C) IsSpill->IsOpen No Level4 Level 4: Emergency/Spill Gloves: Silver Shield (Laminate) Suit: Tychem® C/F Resp: Full Face ABEK1 IsSpill->Level4 Yes

Figure 1: Decision matrix for selecting appropriate PPE based on operational conditions.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of amine vapors and cross-contamination.

  • Preparation:

    • Place a disposable absorbent mat in the fume hood.

    • Pre-weigh the receiving flask with solvent (if possible) to suppress vapors immediately upon addition.

  • Transfer:

    • Use a disposable glass pipette or syringe. Do not pour from the stock bottle unless using a funnel.

    • Technique: Keep the pipette vertical. Do not cross hands over open containers.

  • Decontamination:

    • Immediately rinse the pipette/syringe with dilute acetic acid (5%) or acetone before disposal. This neutralizes the amine residue.

Protocol B: Spill Management (Small Scale < 50 mL)

Objective: Neutralize the corrosive nature before cleanup.

  • Isolate: Alert nearby personnel. Close hood sash.

  • PPE Up: Don double gloves (Outer: Thick Nitrile) and goggles.

  • Neutralize:

    • Gently cover the spill with a Weak Acid Neutralizer (e.g., Citric Acid powder or dilute Acetic Acid).

    • Observation: Wait for any heat generation to dissipate.

  • Absorb: Use vermiculite or dry sand. Avoid combustible materials like paper towels (amines can initiate exothermic reactions with cellulose).

  • Disposal: Scoop into a hazardous waste bag labeled "Alkaline/Amine Waste".

Disposal Strategy & Waste Stream

Core Principle: Never dispose of free amines down the drain. They are toxic to aquatic life.

Waste StreamCompositionTreatment
Stream A: Aqueous Waste Dilute amine solutionsAdjust pH to 6-8 with H₂SO₄ or Acetic Acid. Check local regulations for sewer limits (usually prohibited). Recommended: Collect for incineration.
Stream B: Organic Waste Amine in solvent (DCM, EtOAc)Do not mix with Acid Waste streams containing Nitric Acid (Risk of explosion). Label as "Basic Organic Waste".
Stream C: Solid Waste Contaminated gloves, matsSeal in double polyethylene bags. Label as "Toxic/Corrosive Solids".
Disposal Workflow Visualization

Disposal_Flow Waste Chemical Waste Type State? Waste->Type Solid Solid/Wipes Type->Solid Solid Liquid Liquid Type->Liquid Liquid Bag Double Bag Label: Toxic Solid Solid->Bag CheckSolvent Solvent Type? Liquid->CheckSolvent Aqueous Aqueous CheckSolvent->Aqueous Organic Organic CheckSolvent->Organic Neutralize Neutralize to pH 7 (Citric Acid) Aqueous->Neutralize Segregate Segregate from Oxidizers/Acids Organic->Segregate BinA Container A: Aqueous Waste Neutralize->BinA BinB Container B: Basic Organic Segregate->BinB

Figure 2: Waste segregation and treatment workflow to prevent incompatible chemical reactions in waste containers.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99644961, [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Part 3: Health Hazards (Specific Target Organ Toxicity & Skin Corrosion). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
Reactant of Route 2
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
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